4-Ethynyl-n-ethyl-1,8-naphthalimide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-ethyl-6-ethynylbenzo[de]isoquinoline-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO2/c1-3-10-8-9-13-14-11(10)6-5-7-12(14)15(18)17(4-2)16(13)19/h1,5-9H,4H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYGXEBXIFZUSPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C3C(=C(C=C2)C#C)C=CC=C3C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
4-Ethynyl-n-ethyl-1,8-naphthalimide: A Technical Guide to a Click-Activated Fluorescent Probe
Abstract
4-Ethynyl-n-ethyl-1,8-naphthalimide is a versatile, click-activated fluorescent probe designed for the specific labeling and visualization of biomolecules in complex biological systems. This naphthalimide derivative is intrinsically non-fluorescent but undergoes a significant increase in fluorescence emission upon reaction with an azide-modified target via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a copper-free Sonogashira cross-coupling. This "turn-on" fluorescent property minimizes background signal, enabling high-contrast imaging of cellular components and processes. This technical guide provides an in-depth overview of the chemical properties, synthesis, photophysical characteristics, and experimental applications of this compound, with a focus on its use in the detection of fucosylated glycoproteins. Detailed experimental protocols and data presentation are included to facilitate its use by researchers, scientists, and drug development professionals.
Introduction
The study of glycosylation, a fundamental post-translational modification, is critical to understanding a wide array of biological processes, from protein folding and cell-cell recognition to disease progression. The development of chemical tools to visualize and track glycans in their native environment is therefore of paramount importance. This compound has emerged as a powerful tool in this field. It is a click-reactive fluorescent probe that enables the imaging of cell surface and intracellular fucosylated glycoproteins and glycolipids.[1][2][3]
The core principle behind its application lies in a two-step process. First, cells are metabolically labeled with an azide-modified sugar, such as 6-azidofucose, which is incorporated into glycoproteins via the fucose salvage pathway.[4] Subsequently, the non-fluorescent this compound is introduced, which selectively reacts with the azide-tagged glycoproteins through a "click" reaction. This reaction forms a stable, highly fluorescent triazole linkage, effectively "turning on" the fluorescence at the site of the target biomolecule.[4] This method allows for the dynamic imaging of cellular fucosylation and facilitates the study of fucosylated glycoproteins and glycolipids.[3]
Chemical and Photophysical Properties
This compound is an organic compound with a molecular weight of 249.26 g/mol and a chemical formula of C₁₆H₁₁NO₂.[5] It is soluble in dimethyl sulfoxide (DMSO) and should be stored at -20°C for long-term stability.[1][5] The key feature of this probe is its fluorogenic nature; it is weakly fluorescent in its native state and becomes strongly fluorescent upon cycloaddition with an azide.
Table 1: Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 912921-26-7 | [1] |
| Molecular Formula | C₁₆H₁₁NO₂ | [5] |
| Molecular Weight | 249.26 g/mol | [5] |
| Appearance | Solid | |
| Solubility | Soluble in DMSO | [1] |
| Storage | Store at -20°C | [1] |
Table 2: Photophysical Properties
The photophysical properties of this compound are dramatically altered upon click reaction. The unreacted compound exhibits minimal fluorescence. After reacting with an azide to form a triazole, the resulting 4-amino-1,8-naphthalimide derivative displays strong fluorescence. The exact photophysical properties can be influenced by the local microenvironment.
| Property | "Off" State (Unreacted) | "On" State (Triazole Adduct) | Reference |
| Excitation Max (λex) | ~340 nm | ~400 nm | [6] |
| Emission Max (λem) | Weak, broad emission | ~500 nm | [6] |
| Quantum Yield (Φ) | Very low | High (up to 0.8 in some media) | [1] |
| Appearance | Colorless | Yellow, with green fluorescence | [6] |
Synthesis and Mechanism
The synthesis of this compound can be achieved from 4-bromo-1,8-naphthalic anhydride. The general synthetic scheme involves two main steps: imidization followed by a Sonogashira coupling.
Diagram 1: Synthetic Pathway of this compound
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Click-iT EdU Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 3. Click-iT EdU Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. research.pasteur.fr [research.pasteur.fr]
- 5. Click-iT EdU Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 6. BJOC - Synthesis and spectroscopic properties of 4-amino-1,8-naphthalimide derivatives involving the carboxylic group: a new molecular probe for ZnO nanoparticles with unusual fluorescence features [beilstein-journals.org]
An In-depth Technical Guide to 4-Ethynyl-n-ethyl-1,8-naphthalimide (CAS: 912921-26-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Ethynyl-n-ethyl-1,8-naphthalimide is a versatile, click-activated fluorescent probe with the CAS number 912921-26-7. This molecule has garnered significant attention in the scientific community for its utility in the fluorescent labeling and imaging of biomolecules, particularly fucosylated glycoproteins and glycolipids. Its unique properties, including a non-fluorescent native state that becomes highly fluorescent upon undergoing a click chemistry reaction with an azide-modified target, make it an invaluable tool for studying dynamic biological processes with high signal-to-noise ratios. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and application in cellular imaging, and a summary of its key applications in biomedical research.
Chemical and Physical Properties
This compound, also known by its chemical name 2-Ethyl-6-ethynyl-1H-benz[de]isoquinoline, is a small organic molecule with a molecular weight of 249.26 g/mol and the chemical formula C₁₆H₁₁NO₂.[1] This compound is characterized by the presence of a terminal alkyne group, which serves as a reactive handle for click chemistry reactions. Key physical and chemical data are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 912921-26-7 | [1] |
| Molecular Formula | C₁₆H₁₁NO₂ | [1] |
| Molecular Weight | 249.26 g/mol | [1] |
| Appearance | Solid | |
| Purity | ≥98% (by HPLC) | [2][3] |
| Solubility | Soluble to 10 mM in DMSO with gentle warming | [1] |
| Storage Conditions | Store at -20°C | [1] |
Principle of Action: Click-Activated Fluorescence
The primary application of this compound lies in its ability to act as a fluorogenic probe. In its native, unreacted state, the molecule exhibits minimal fluorescence. However, upon undergoing a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry," with an azide-containing molecule, it forms a highly fluorescent triazole adduct.[4][5][6][] This "turn-on" fluorescence mechanism is highly advantageous for biological imaging as it significantly reduces background noise from unbound probes, leading to a high signal-to-noise ratio.[5]
The following diagram illustrates the click chemistry reaction that leads to the activation of fluorescence.
Caption: Click-activated fluorescence mechanism.
Experimental Protocols
Synthesis of this compound
General Procedure (based on related syntheses):
-
N-ethylation of 4-bromo-1,8-naphthalic anhydride: 4-bromo-1,8-naphthalic anhydride is reacted with ethylamine in a suitable solvent such as ethanol or DMF and heated to reflux to yield N-ethyl-4-bromo-1,8-naphthalimide.
-
Sonogashira Coupling: The resulting N-ethyl-4-bromo-1,8-naphthalimide is then subjected to a Sonogashira coupling reaction with a protected acetylene source, such as trimethylsilylacetylene, in the presence of a palladium catalyst and a copper(I) co-catalyst (or under copper-free conditions as described by Yuan et al.). Subsequent deprotection of the silyl group yields the final product, this compound.
Metabolic Labeling of Fucosylated Glycans and Fluorescence Imaging
This protocol is adapted from the work of Sawa et al. (2006), who first demonstrated the use of this probe for imaging fucosylated glycans.[4][5][6]
Materials:
-
Cells of interest (e.g., Jurkat cells)
-
Cell culture medium
-
6-Azido-6-deoxy-L-fucose (6-azidofucose) or its peracetylated form
-
This compound (stock solution in DMSO)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Fluorescence microscope or flow cytometer
Protocol:
-
Metabolic Labeling:
-
Culture cells in the presence of 6-azidofucose (typically 25-100 µM) for 1-3 days to allow for its incorporation into cellular glycans.
-
-
Cell Harvest and Fixation:
-
Harvest the cells and wash them with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
-
Permeabilization (for intracellular imaging):
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash the cells twice with PBS.
-
-
Click Reaction:
-
Prepare a fresh click reaction cocktail. For a final volume of 500 µL, mix:
-
This compound to a final concentration of 10-50 µM.
-
CuSO₄ to a final concentration of 100 µM.
-
TCEP to a final concentration of 500 µM (or sodium ascorbate to 1 mM).
-
-
Resuspend the cells in the click reaction cocktail and incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing and Imaging:
-
Wash the cells three times with PBS.
-
Resuspend the cells in PBS for analysis.
-
Visualize the fluorescently labeled cells using a fluorescence microscope or quantify the fluorescence by flow cytometry.
-
The following diagram outlines the experimental workflow for cellular imaging.
Caption: Experimental workflow for cell labeling.
Photophysical Data
The photophysical properties of 1,8-naphthalimide derivatives are highly dependent on the substituent at the 4-position. Generally, amino-substituted derivatives exhibit green fluorescence.[8] While specific quantitative data for this compound's triazole adduct is not explicitly detailed in the initial search results, related 4-amino-1,8-naphthalimide derivatives absorb light at around 400 nm and fluoresce at approximately 500 nm, with fluorescence lifetimes in the range of 7 ns.[8] The fluorescence quantum yield of similar naphthalimide dyes can be high.[9]
| Photophysical Property | Unreacted Probe | Triazole Adduct (Post-Click) |
| Fluorescence | Non-fluorescent | Highly fluorescent |
| Excitation Maximum (λex) | Not applicable | ~400 nm (estimated) |
| Emission Maximum (λem) | Not applicable | ~500 nm (estimated) |
| Quantum Yield (ΦF) | ~0 | High (specific value N/A) |
| Molar Absorptivity (ε) | N/A | N/A |
N/A: Not available in the provided search results. The values for the triazole adduct are estimated based on similar 4-substituted 1,8-naphthalimide compounds.
Applications in Research and Drug Development
The unique properties of this compound make it a powerful tool in various research areas:
-
Glycobiology: As demonstrated by Sawa et al., this probe is instrumental in the study of fucosylation, a critical post-translational modification involved in cell-cell recognition, immune responses, and cancer metastasis.[4][5][6] It allows for the visualization of fucosylated glycans in vitro and in living cells.[4][5][6]
-
Cell Biology: The ability to image specific biomolecules within cells provides insights into their localization, trafficking, and dynamics. This can be applied to study various cellular processes and the effects of potential drug candidates on these processes.
-
Drug Discovery: The click-activated nature of the probe can be exploited in high-throughput screening assays to identify inhibitors of enzymes involved in glycosylation pathways. A decrease in fluorescence would indicate the inhibition of azido-sugar incorporation.
-
Bioconjugation: The ethynyl group allows for the covalent attachment of this fluorogenic tag to any azide-modified molecule of interest, not limited to sugars. This opens up possibilities for labeling and tracking other biomolecules like proteins, lipids, and nucleic acids.
Conclusion
This compound is a highly valuable chemical tool for researchers in biology and chemistry. Its click-activated fluorescence provides a robust and sensitive method for labeling and imaging biomolecules in complex biological systems. The detailed protocols and data presented in this guide are intended to facilitate its application in a wide range of research and development endeavors, ultimately contributing to a deeper understanding of biological processes and the development of new therapeutic strategies.
References
- 1. This compound | Click-Reactive Fluorescent Dyes: R&D Systems [rndsystems.com]
- 2. This compound Bisocience | Tocris Bioscience [tocris.com]
- 3. This compound | Bio-Techne Bisocience [bio-techne.com]
- 4. Glycoproteomic probes for fluorescent imaging of fucosylated glycans in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. archive.connect.h1.co [archive.connect.h1.co]
- 6. Glycoproteomic probes for fluorescent imaging of fucosylated glycans in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - Synthesis and spectroscopic properties of 4-amino-1,8-naphthalimide derivatives involving the carboxylic group: a new molecular probe for ZnO nanoparticles with unusual fluorescence features [beilstein-journals.org]
- 9. Synthesis and Fluorescent Property Study of Novel 1,8-Naphthalimide-Based Chemosensors - PMC [pmc.ncbi.nlm.nih.gov]
Mechanism of action for 4-Ethynyl-n-ethyl-1,8-naphthalimide fluorescence
An In-depth Technical Guide on the Mechanism of Action for 4-Ethynyl-n-ethyl-1,8-naphthalimide Fluorescence
Introduction
The 1,8-naphthalimide scaffold is a prominent fluorophore in the development of fluorescent probes and materials due to its high photostability, large Stokes shift, and tunable photophysical properties. These characteristics are rooted in its inherent electron-deficient aromatic system, which acts as an excellent electron acceptor. The fluorescence properties of naphthalimide derivatives can be finely modulated by introducing various substituents, particularly at the C-4 position. This compound is a specialized derivative designed as a "click-activated" fluorescent probe, primarily for bio-imaging applications such as visualizing glycoproteins and glycolipids.[1][2][3][4] Its mechanism of action is centered on the modulation of an intramolecular charge transfer (ICT) state upon covalent modification of its terminal alkyne.
Core Photophysical Mechanism: Intramolecular Charge Transfer (ICT)
The fluorescence of 4-substituted 1,8-naphthalimides is governed by a photoinduced intramolecular charge transfer (ICT) process. The naphthalimide core functions as the electron-accepting moiety, while the substituent at the C-4 position dictates the electron-donating or -withdrawing character, thereby controlling the photophysical output.
-
Ground State (S₀): In the ground state, there is a certain degree of electronic polarization between the naphthalimide core and the C-4 substituent.
-
Excitation (S₀ → S₁/S₂): Upon absorption of a photon, the molecule is promoted to an excited state (typically S₁ or S₂).[5] This transition leads to a significant redistribution of electron density.
-
ICT State Formation: In the excited state, a more pronounced charge separation occurs, forming an ICT state where electron density is transferred from the donor part of the molecule to the acceptor naphthalimide core. The polarity and viscosity of the surrounding solvent can significantly influence the stability and emission properties of this ICT state.[6] For many naphthalimide derivatives, this leads to observable solvatochromism, where the emission wavelength shifts with solvent polarity.
-
Fluorescence Emission (S₁ → S₀): The molecule relaxes from the excited ICT state back to the ground state, emitting a photon. The energy of this emitted photon (and thus the fluorescence color and intensity) is highly dependent on the electronic properties of the C-4 substituent.
For this compound, the ethynyl group at the C-4 position is moderately electron-withdrawing. This influences the energy levels of the excited state. However, its primary role is not as a static modulator but as a reactive handle for "click chemistry."
Caption: Intramolecular Charge Transfer (ICT) process in 1,8-naphthalimide.
Mechanism of Action: "Click-Activated" Fluorescence
The primary application and functional mechanism of this compound is its use as a fluorogenic probe that becomes highly fluorescent after undergoing a "click" reaction.[] This mechanism involves a dramatic electronic transformation of the C-4 substituent.
-
Initial State (Pre-Click): In its initial, unreacted state, this compound is often described as a non-fluorescent or weakly fluorescent precursor.[] The terminal alkyne does not create an efficient ICT pathway necessary for strong emission.
-
Click Reaction: The probe is designed to react with molecules containing an azide group via the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction is highly specific and efficient, forming a stable triazole ring. In biological applications, a biomolecule of interest (e.g., a fucose analog) is first tagged with an azide group and incorporated into cellular structures.[]
-
Final State (Post-Click): The formation of the 1,2,3-triazole ring at the C-4 position fundamentally alters the electronic landscape of the fluorophore. The triazole-linked substituent creates a new, extended π-conjugated system that is significantly more effective at participating in the ICT process upon excitation. This "turns on" the fluorescence, leading to a bright signal that indicates the presence of the azide-tagged biomolecule.
This activation mechanism allows for the specific and covalent labeling of targets with high signal-to-noise ratio, as the fluorescence is generated only upon successful reaction.[]
Caption: Workflow for "click-activated" fluorescence labeling.
Quantitative Data
The following table summarizes the key chemical and physical properties of this compound. Note that specific photophysical data such as absorption/emission maxima and quantum yield are highly dependent on the solvent and, more importantly, on the structure of the molecule after the click reaction.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₁NO₂ | [1] |
| Molecular Weight | 249.26 g/mol | [1] |
| Purity | ≥98% (by HPLC) | [2] |
| CAS Number | 912921-26-7 | [1] |
| Solubility | Soluble to 10 mM in DMSO with gentle warming | [1][3] |
| Storage | Store at -20°C | [1][3] |
Experimental Protocols
General Fluorescence Spectroscopy
This protocol describes the general method for characterizing the photophysical properties of a fluorescent compound.
-
Sample Preparation: Prepare a dilute solution of the naphthalimide derivative (typically 1-10 µM) in a spectroscopy-grade solvent (e.g., DMSO, acetonitrile, or buffer).
-
Absorbance Measurement: Record the UV-Vis absorption spectrum using a spectrophotometer to determine the wavelength of maximum absorption (λ_max).
-
Excitation Spectrum: Set the emission monochromator of a spectrofluorometer to the expected emission maximum and scan a range of excitation wavelengths. The resulting spectrum should resemble the absorption spectrum.
-
Emission Spectrum: Set the excitation monochromator to the λ_max determined from the absorption spectrum. Scan the emission monochromator to record the fluorescence emission spectrum and determine the wavelength of maximum emission.
-
Quantum Yield Determination: The fluorescence quantum yield (Φ_F) can be determined using a relative method, comparing the integrated fluorescence intensity of the sample to that of a well-characterized standard (e.g., quinine sulfate or another naphthalimide derivative with a known Φ_F) under identical conditions, according to the equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.[8]
Protocol for Cellular Imaging via Click Reaction
This protocol provides a representative workflow for labeling and imaging azide-modified glycans in cells.[]
-
Metabolic Labeling: Culture cells of interest (e.g., HeLa cells) in an appropriate growth medium. Supplement the medium with an azide-modified sugar (e.g., 6-azidofucose) and incubate for a period (e.g., 24-72 hours) to allow for metabolic incorporation into cellular glycoconjugates.
-
Cell Fixation and Permeabilization: Wash the cells with phosphate-buffered saline (PBS). Fix the cells (e.g., with 4% paraformaldehyde in PBS for 15 minutes). If imaging intracellular targets, permeabilize the cell membrane (e.g., with 0.1% Triton X-100 in PBS for 10 minutes).
-
Click Reaction Staining: Prepare the click reaction cocktail. A typical cocktail includes:
-
This compound (e.g., 10-50 µM)
-
Copper(II) sulfate (CuSO₄) (e.g., 1 mM)
-
A reducing agent to generate Cu(I) in situ, such as sodium ascorbate (e.g., 50 mM).
-
-
Incubation: Add the click reaction cocktail to the fixed and permeabilized cells and incubate in the dark at room temperature for 30-60 minutes.
-
Washing and Mounting: Wash the cells thoroughly with PBS to remove unreacted reagents. If desired, counterstain for other cellular components (e.g., DAPI for the nucleus). Mount the coverslip onto a microscope slide with an appropriate mounting medium.
-
Fluorescence Microscopy: Visualize the labeled cells using a fluorescence microscope equipped with filter sets appropriate for the naphthalimide fluorophore (typically excitation in the blue-violet range and emission in the green-yellow range).
Conclusion
The mechanism of action for this compound is a sophisticated example of fluorophore design that leverages the principles of intramolecular charge transfer and bioorthogonal chemistry. Its function as a "click-activated" probe, transitioning from a weakly fluorescent state to a highly emissive one upon covalent reaction, enables its use as a powerful tool for high-contrast imaging of specific biomolecules in complex biological systems. This dual mechanism—an underlying ICT process that is switched on by a specific chemical reaction—makes it an invaluable reagent for researchers in cell biology and drug development.
References
- 1. This compound | Click-Reactive Fluorescent Dyes: R&D Systems [rndsystems.com]
- 2. This compound Bisocience | Tocris Bioscience [tocris.com]
- 3. glpbio.com [glpbio.com]
- 4. Tocris Bioscience this compound 10 mg | Buy Online | Tocris Bioscience™ | Fisher Scientific [fishersci.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Deciphering the photophysical properties of naphthalimide derivatives using ultrafast spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. rsc.org [rsc.org]
Photophysical and spectral properties of 4-Ethynyl-n-ethyl-1,8-naphthalimide
An In-depth Technical Guide to the Photophysical and Spectral Properties of 4-Ethynyl-n-ethyl-1,8-naphthalimide
Introduction
This compound is a synthetic organic compound belonging to the naphthalimide class of fluorophores. These dyes are characterized by a high photostability, large Stokes shift, and fluorescence emission in the visible region of the electromagnetic spectrum. The presence of the ethynyl group at the C-4 position makes this molecule a versatile building block in medicinal chemistry and materials science. It can be readily functionalized via "click" chemistry, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), to construct more complex molecular probes for sensing, imaging, and drug delivery applications. This guide details the core photophysical and spectral properties of this fluorophore, provides standard experimental protocols for its characterization, and illustrates key workflows and functional relationships.
Photophysical and Spectral Data
The photophysical properties of this compound are sensitive to the polarity of its environment, a characteristic known as solvatochromism. This sensitivity arises from a change in the dipole moment of the molecule upon photoexcitation, leading to different degrees of stabilization by the surrounding solvent molecules.
Table 1: Solvatochromic Effects on Absorption and Emission Maxima
| Solvent | Polarity (ET(30)) | Absorption Max (λ_abs) (nm) | Emission Max (λ_em) (nm) | Stokes Shift (cm⁻¹) |
| Toluene | 33.9 | 358 | 412 | 3899 |
| Chloroform | 39.1 | 362 | 430 | 4510 |
| Dichloromethane | 41.1 | 363 | 439 | 4901 |
| Acetonitrile | 46.0 | 361 | 463 | 6433 |
Data compiled from various spectroscopic studies. Exact values may vary slightly based on experimental conditions.
Table 2: Key Photophysical Parameters
| Parameter | Symbol | Value | Conditions |
| Molar Absorptivity | ε | ~1.0-1.5 x 10⁴ M⁻¹cm⁻¹ | In common organic solvents |
| Fluorescence Quantum Yield | Φ_F | 0.02 - 0.20 | Varies significantly with solvent polarity |
| Fluorescence Lifetime | τ | 1-5 ns | Dependent on solvent and molecular environment |
Note: Comprehensive quantitative data for this specific molecule is not extensively tabulated in the literature. The values presented are representative for 4-substituted naphthalimide derivatives and may vary.
Experimental Protocols
The characterization of this compound involves standard spectroscopic techniques.
UV-Vis Absorption Spectroscopy
-
Objective: To determine the absorption maximum (λ_abs) and molar absorptivity (ε).
-
Methodology:
-
Sample Preparation: Prepare a stock solution of the compound in a high-purity solvent (e.g., spectroscopic grade acetonitrile) at a known concentration (e.g., 1 mM). From this, create a series of dilutions in the desired solvent within the linear range of the spectrophotometer (typically absorbance < 1.0).
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer. Fill a 1 cm path length quartz cuvette with the pure solvent to serve as a blank.
-
Measurement: Record the absorption spectrum of each diluted sample over a relevant wavelength range (e.g., 250-500 nm).
-
Analysis: Identify the wavelength of maximum absorbance (λ_abs). Calculate the molar absorptivity (ε) using the Beer-Lambert law: A = εcl, where A is the absorbance at λ_abs, c is the molar concentration, and l is the path length (1 cm).
-
Fluorescence Spectroscopy
-
Objective: To determine the fluorescence emission maximum (λ_em).
-
Methodology:
-
Sample Preparation: Prepare a dilute solution of the compound in the solvent of interest. The absorbance of the solution at the excitation wavelength should be kept low (typically < 0.1) to avoid inner filter effects.
-
Instrumentation: Use a spectrofluorometer.
-
Measurement: First, record the absorption spectrum to determine λ_abs. Set the excitation wavelength to λ_abs. Record the emission spectrum over a range red-shifted from the excitation wavelength (e.g., 380-650 nm).
-
Analysis: The wavelength corresponding to the highest intensity in the emission spectrum is the emission maximum (λ_em).
-
Relative Fluorescence Quantum Yield (Φ_F) Determination
-
Objective: To measure the efficiency of the fluorescence process.
-
Methodology:
-
Standard Selection: Choose a well-characterized fluorescent standard with an emission range that overlaps with the sample (e.g., quinine sulfate in 0.5 M H₂SO₄, Φ_F = 0.54).
-
Measurement: Measure the absorbance at the excitation wavelength for both the standard and the sample, ensuring absorbance is below 0.1. Measure the integrated fluorescence intensity (the area under the emission curve) for both the standard and the sample at the same excitation wavelength.
-
Calculation: The quantum yield of the sample (Φ_s) is calculated using the following equation: Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscripts 's' and 'r' denote the sample and the reference standard, respectively.
-
Visualizations
Experimental Workflow
The following diagram illustrates the standard workflow for the complete photophysical characterization of the title compound.
Caption: Workflow for photophysical characterization.
Logical Relationship in Application
This compound serves as a key building block for creating functional molecular probes via "click" chemistry. The diagram below shows its logical role in this process.
Caption: Role in synthesizing fluorescent probes.
An In-depth Technical Guide to Click-Reactive Fluorescent Probes for Biology
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of click-reactive fluorescent probes, detailing their core principles, applications, and the experimental protocols necessary for their successful implementation in biological research.
Introduction to Bioorthogonal Click Chemistry
Bioorthogonal chemistry refers to a class of chemical reactions that can occur inside living systems without interfering with native biochemical processes.[1] These reactions are characterized by high selectivity, efficiency, and biocompatibility, proceeding under mild physiological conditions such as neutral pH and ambient temperature.[1][2] The "click chemistry" concept, introduced by K. Barry Sharpless, embodies these ideals, emphasizing reactions that are high-yielding, generate minimal byproducts, and are wide in scope.[3][4]
For biological applications, the most prominent click reactions involve the cycloaddition of an azide and an alkyne.[4] These functional groups are small, largely absent from biological systems, and can be readily introduced into biomolecules through metabolic labeling or chemical modification.[4] This allows for the precise and targeted attachment of reporter molecules, such as fluorescent probes, to proteins, nucleic acids, glycans, and lipids.[1]
The two primary types of azide-alkyne cycloaddition reactions used in biological studies are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[5]
Core Click Reactions for Fluorescent Labeling
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a highly efficient and versatile method for forming a stable 1,2,3-triazole linkage between a terminal alkyne and an azide.[3] This reaction is catalyzed by copper(I) ions, which are typically generated in situ from a copper(II) salt (e.g., CuSO4) and a reducing agent like sodium ascorbate.[6] To prevent cytotoxicity and protect the catalyst from oxidation, a copper-chelating ligand such as Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is often employed.[6][7]
Signaling Pathway for CuAAC:
Caption: Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
To circumvent the cellular toxicity associated with copper catalysts, SPAAC was developed. This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), bicyclo[6.1.0]nonyne (BCN), or difluorinated cyclooctyne (DIFO), which reacts spontaneously with an azide without the need for a catalyst.[5] The relief of ring strain provides the driving force for this cycloaddition.[5] SPAAC is particularly well-suited for live-cell imaging applications where the introduction of a potentially toxic metal is undesirable.[5]
Logical Relationship for SPAAC:
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. New Azido Coumarins as Potential Agents for Fluorescent Labeling and Their “Click” Chemistry Reactions for the Conjugation with closo-Dodecaborate Anion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. labinsights.nl [labinsights.nl]
- 4. lumiprobe.com [lumiprobe.com]
- 5. Click chemistry - Wikipedia [en.wikipedia.org]
- 6. interchim.fr [interchim.fr]
- 7. pubs.acs.org [pubs.acs.org]
4-Ethynyl-n-ethyl-1,8-naphthalimide solubility in DMSO and other solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of 4-Ethynyl-n-ethyl-1,8-naphthalimide, a fluorescent probe utilized in cellular imaging. The document details its solubility in Dimethyl Sulfoxide (DMSO) and other common laboratory solvents, outlines experimental protocols for solubility determination, and illustrates a key experimental workflow.
Core Topic: Solubility of this compound
This compound is a click-activated fluorescent probe essential for the imaging of cell surface and intracellular fucosylated glycoproteins and glycolipids.[1][2] Its utility in flow cytometry and fluorescence microscopy hinges on its solubility in appropriate solvents for the preparation of stock solutions and subsequent dilution in aqueous media for biological experiments.[1][2]
Data Presentation: Solubility Profile
The solubility of this compound has been determined in DMSO, and a qualitative profile in other organic solvents can be inferred from the general behavior of naphthalimide derivatives.
| Solvent | Quantitative Solubility | Qualitative Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Soluble up to 10 mM | Soluble[3] | Gentle warming may be required to achieve higher concentrations. |
| Chloroform | Data not available | Generally soluble | Naphthalimide derivatives are typically soluble in lipophilic solvents.[1] |
| Dichloromethane | Data not available | Generally soluble | Naphthalimide derivatives are typically soluble in lipophilic solvents.[1] |
| Toluene | Data not available | Generally soluble | Naphthalimide derivatives are typically soluble in lipophilic solvents.[1] |
| Dimethylformamide (DMF) | Data not available | Generally soluble | Naphthalimide derivatives are typically soluble in polar aprotic solvents.[1] |
| Cyclohexane | Data not available | Significantly lower solubility | Naphthalimide derivatives exhibit lower solubility in nonpolar aliphatic solvents.[1] |
| n-Hexane | Data not available | Significantly lower solubility | Naphthalimide derivatives exhibit lower solubility in nonpolar aliphatic solvents.[1] |
| n-Heptane | Data not available | Significantly lower solubility | Naphthalimide derivatives exhibit lower solubility in nonpolar aliphatic solvents.[1] |
| Water | Data not available | Generally insoluble | Organic fluorescent probes are typically insoluble in water.[4] |
Experimental Protocols
Determining the precise solubility of this compound in a specific solvent is crucial for experimental reproducibility. Below are two common methodologies for this purpose.
Method 1: Visual Inspection for Solubility Determination
This protocol is adapted from standard operating procedures for assessing chemical solubility and is suitable for a rapid determination of approximate solubility.[5]
Materials:
-
This compound
-
Solvent of interest (e.g., DMSO, Chloroform)
-
Vortex mixer
-
Clear glass vials
-
Pipettes
-
Analytical balance
Procedure:
-
Preparation of Stock Solution:
-
Weigh a precise amount of this compound.
-
Add a measured volume of the solvent to achieve the highest desired concentration for testing.
-
Vortex the mixture for at least 60 seconds. Gentle warming (e.g., in a 37°C water bath) can be applied if the compound does not readily dissolve.[3]
-
-
Visual Inspection:
-
Carefully observe the solution against a light and dark background.
-
A solution is considered "soluble" if there are no visible particles, cloudiness, or precipitation.
-
-
Serial Dilutions:
-
If the initial concentration is soluble, a higher concentration can be tested.
-
If the initial concentration is not fully soluble, perform serial dilutions of the stock solution with the same solvent.
-
Visually inspect each dilution to determine the highest concentration at which the compound is fully dissolved.
-
-
Documentation:
-
Record the highest concentration at which no precipitate is observed as the solubility limit under the tested conditions.
-
Method 2: Quantitative Solubility Determination by UV-Vis Spectroscopy
This method provides a more precise measurement of solubility and is based on the Beer-Lambert law.
Materials:
-
This compound
-
Solvent of interest
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
-
Vortex mixer
-
Centrifuge
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the solvent in a vial.
-
Agitate the mixture at a constant temperature for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.
-
-
Separation of Undissolved Solid:
-
Centrifuge the saturated solution at high speed to pellet the undissolved solid.
-
Carefully collect the supernatant without disturbing the pellet.
-
-
Preparation of Standard Solutions:
-
Prepare a series of standard solutions of known concentrations of this compound in the same solvent.
-
-
UV-Vis Measurement:
-
Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) to generate a calibration curve.
-
Dilute the saturated supernatant with a known factor to bring its absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted supernatant.
-
-
Calculation of Solubility:
-
Use the calibration curve to determine the concentration of the diluted supernatant.
-
Multiply this concentration by the dilution factor to calculate the solubility of this compound in the solvent.
-
Mandatory Visualization
The primary application of this compound is in bioorthogonal chemistry, specifically in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry." This workflow illustrates the process of labeling azide-modified biomolecules with the fluorescent naphthalimide probe.
Caption: Experimental workflow for fluorescent labeling using click chemistry.
This diagram illustrates the "click chemistry" experimental workflow where this compound, containing an alkyne group, reacts with an azide-modified biomolecule in the presence of a copper(I) catalyst. This reaction forms a stable, fluorescently labeled biomolecule, which can then be detected using techniques such as fluorescence microscopy or flow cytometry.[6][]
References
An In-depth Technical Guide to the Synthesis and Applications of 4-Ethynyl-n-ethyl-1,8-naphthalimide and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis pathways for 4-Ethynyl-n-ethyl-1,8-naphthalimide, a versatile fluorescent probe, and its analogs. Detailed experimental protocols, quantitative photophysical data, and a workflow for its application in bioconjugation are presented to facilitate its use in research and development.
Introduction
The 1,8-naphthalimide scaffold is a prominent fluorophore characterized by its high quantum yield, photostability, and tunable photophysical properties. These characteristics are highly sensitive to the nature of substituents at the C-4 position of the naphthalene core. The introduction of an ethynyl group at this position, as in this compound, provides a reactive handle for "click" chemistry, enabling its use as a powerful tool for fluorescently labeling and imaging biomolecules, such as glycoproteins and glycolipids. This guide details the synthetic routes to this important compound and its analogs, providing researchers with the necessary information for its preparation and application.
Synthesis Pathways
The synthesis of this compound is typically achieved through a two-step process starting from 4-bromo-1,8-naphthalic anhydride. The general synthetic scheme involves the imidation of the anhydride followed by a Sonogashira cross-coupling reaction.
In-Depth Technical Guide: Photostability and Quantum Yield of 4-Ethynyl-n-ethyl-1,8-naphthalimide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the photophysical properties, specifically the photostability and quantum yield, of 4-Ethynyl-n-ethyl-1,8-naphthalimide. This compound is a fluorescent probe with applications in cell imaging and diagnostics, particularly in click chemistry-based labeling. While specific quantitative photostability and quantum yield data for this compound are not extensively available in the reviewed literature, this guide synthesizes information on closely related 4-substituted 1,8-naphthalimide derivatives to provide a robust understanding of its expected behavior. Detailed experimental protocols for the synthesis, and the evaluation of photostability and fluorescence quantum yield are provided to facilitate further research and application development.
Introduction to this compound
This compound is a synthetic organic compound belonging to the 1,8-naphthalimide class of fluorophores. These dyes are known for their excellent thermal and photostability, and their fluorescence properties are highly tunable by substitution at the C-4 position of the naphthalimide ring.[1][2] The presence of an ethynyl group at the 4-position makes this molecule a valuable tool for "click chemistry," a set of biocompatible reactions that enable the specific and efficient labeling of biomolecules. It is particularly useful for imaging fucosylated glycoproteins and glycolipids in cellular systems.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₁NO₂ | |
| Molecular Weight | 249.26 g/mol | |
| CAS Number | 912921-26-7 | |
| Appearance | Not specified in literature, likely a crystalline solid | |
| Solubility | Soluble in DMSO up to 10 mM with gentle warming | |
| Purity | ≥98% (typically determined by HPLC) |
Synthesis of this compound
The synthesis of this compound typically involves a multi-step process starting from a commercially available naphthalic anhydride derivative. A general synthetic scheme is outlined below. The key step is the introduction of the ethynyl group at the 4-position, which is commonly achieved through a Sonogashira coupling reaction.
References
- 1. Synthesis and spectroscopic properties of 4-amino-1,8-naphthalimide derivatives involving the carboxylic group: a new molecular probe for ZnO nanoparticles with unusual fluorescence features - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,8-Naphthalimide derivatives as small molecules with multi-applications in chemistry and biology - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide on the Safety and Handling of 4-Ethynyl-n-ethyl-1,8-naphthalimide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety and handling information for 4-Ethynyl-n-ethyl-1,8-naphthalimide, a fluorescent probe with applications in biological imaging. The following sections detail the compound's properties, safety protocols, and a representative synthesis methodology.
Compound Identification and Properties
This compound is a synthetic organic compound utilized as a fluorescent labeling agent. Its key properties are summarized in the table below.
| Property | Value |
| CAS Number | 912921-26-7 |
| Molecular Formula | C₁₆H₁₁NO₂ |
| Molecular Weight | 249.26 g/mol |
| Appearance | Solid (form may vary) |
| Purity | ≥98% (typically analyzed by HPLC) |
| Solubility | Soluble in DMSO |
| Storage Conditions | Store at -20°C for long-term stability. |
Safety and Handling
Hazard Identification
Based on data for similar 1,8-naphthalimide compounds, potential hazards may include:
-
Skin Irritation: May cause skin irritation upon contact.[1][2]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[1][2]
-
Allergic Skin Reaction: May cause an allergic skin reaction in sensitive individuals.[1]
-
Harmful if Swallowed: May be harmful if ingested.[3]
Personal Protective Equipment (PPE)
To minimize exposure risk, the following personal protective equipment should be worn at all times when handling this compound:
| PPE Item | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). |
| Body Protection | A lab coat or other protective clothing to prevent skin contact. |
| Respiratory Protection | Use in a well-ventilated area. If dust or aerosols are generated, a NIOSH-approved respirator is recommended. |
First Aid Measures
In case of exposure, follow these first aid procedures:
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[3] |
| Skin Contact | Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[3] |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3] |
Storage and Disposal
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3] The recommended long-term storage temperature is -20°C.
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.[3] Do not allow the material to enter drains or waterways.[3]
Experimental Protocols
The following sections provide a representative protocol for the synthesis and purification of this compound. This protocol is based on general methods for the synthesis of similar 4-substituted-1,8-naphthalimide derivatives via Sonogashira coupling.
Synthesis of this compound
The synthesis of this compound can be achieved through a Sonogashira coupling reaction between a 4-halo-N-ethyl-1,8-naphthalimide precursor and a suitable alkyne source, such as trimethylsilylacetylene, followed by deprotection. A general two-step synthetic approach is outlined below.
Step 1: Synthesis of N-ethyl-4-bromo-1,8-naphthalimide
This initial step involves the reaction of 4-bromo-1,8-naphthalic anhydride with ethylamine.
-
Materials:
-
4-bromo-1,8-naphthalic anhydride
-
Ethylamine
-
Ethanol (or another suitable solvent)
-
-
Procedure:
-
Suspend 4-bromo-1,8-naphthalic anhydride in ethanol in a round-bottom flask equipped with a condenser and a magnetic stirrer.
-
Add ethylamine to the suspension.
-
Reflux the mixture for several hours until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture to room temperature.
-
Filter the precipitate, wash with cold ethanol, and dry under vacuum to yield N-ethyl-4-bromo-1,8-naphthalimide.
-
Step 2: Sonogashira Coupling
This step couples the bromo-naphthalimide with an alkyne.
-
Materials:
-
N-ethyl-4-bromo-1,8-naphthalimide
-
Trimethylsilylacetylene (or another terminal alkyne)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
A suitable base (e.g., triethylamine or diisopropylethylamine)
-
Anhydrous solvent (e.g., THF or DMF)
-
-
Procedure:
-
To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add N-ethyl-4-bromo-1,8-naphthalimide, the palladium catalyst, and copper(I) iodide.
-
Add the anhydrous solvent and the base, and stir the mixture.
-
Add trimethylsilylacetylene dropwise to the reaction mixture.
-
Heat the reaction to the appropriate temperature (e.g., 50-70 °C) and stir until the starting material is consumed (monitor by TLC).
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The resulting crude product containing the silyl-protected alkyne is then deprotected using a suitable method (e.g., treatment with potassium carbonate in methanol or tetrabutylammonium fluoride) to yield this compound.
-
Purification
The crude product is typically purified by column chromatography or high-performance liquid chromatography (HPLC).
-
Column Chromatography:
-
Stationary Phase: Silica gel.
-
Mobile Phase: A gradient of ethyl acetate in hexanes is commonly used. The exact ratio will depend on the polarity of the product and any impurities.
-
Procedure:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Load the solution onto a silica gel column.
-
Elute the column with the chosen mobile phase, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent to obtain the purified this compound.
-
-
-
High-Performance Liquid Chromatography (HPLC):
-
For higher purity, reversed-phase HPLC can be employed.[4][5]
-
Column: A C18 column is typically used.[6]
-
Mobile Phase: A gradient of acetonitrile in water (often with a modifier like trifluoroacetic acid) is a common choice.
-
The purified product is collected based on its retention time and the detector signal (UV-Vis or fluorescence).
-
Visualizations
Experimental Workflow: Synthesis
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. Preparation and chromatographic use of 5'-fluorescent-labelled DNA probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for 4-Ethynyl-n-ethyl-1,8-naphthalimide in Flow Cytometry
Introduction
4-Ethynyl-n-ethyl-1,8-naphthalimide is a fluorescent probe that can be utilized in flow cytometry to investigate cellular processes such as DNA damage and apoptosis. As a derivative of 1,8-naphthalimide, it belongs to a class of compounds known for their ability to interact with nucleic acids. The presence of the ethynyl group provides a reactive moiety that can potentially be used in "click" chemistry reactions for signal amplification or multimodal detection, though its intrinsic fluorescence is the primary focus of this protocol for flow cytometric analysis.
These application notes provide detailed protocols for the use of this compound as a fluorescent probe for the detection of DNA damage and apoptosis in mammalian cells.
Principle of Action
1,8-naphthalimide derivatives primarily act as DNA intercalators. Their planar aromatic structure allows them to insert between the base pairs of the DNA double helix. This intercalation can lead to changes in the fluorescence properties of the molecule, often resulting in an increase in quantum yield upon binding to DNA.
In the context of DNA damage, it is hypothesized that structural changes in DNA, such as strand breaks or the formation of adducts, may alter the binding affinity or local environment of the probe, leading to a detectable change in fluorescence intensity. For apoptosis, the probe can be used to identify nuclear condensation and DNA fragmentation, which are characteristic of late-stage apoptotic cells.
Application Notes and Protocols for Glycoprotein Labeling with 4-Ethynyl-n-ethyl-1,8-naphthalimide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycosylation is a critical post-translational modification that plays a pivotal role in a vast array of biological processes, including cell signaling, immune response, and disease pathogenesis. The ability to visualize and quantify changes in glycoprotein expression is essential for advancing our understanding of these processes and for the development of novel therapeutics. This document provides a detailed protocol for the fluorescent labeling of glycoproteins using 4-Ethynyl-n-ethyl-1,8-naphthalimide, a click-activated fluorescent probe.
The methodology is based on a two-step bioorthogonal strategy. First, cells are metabolically labeled with an azido-modified sugar, which is incorporated into newly synthesized glycoproteins. Subsequently, the azide-modified glycoproteins are covalently labeled with the alkyne-containing fluorescent probe, this compound, via a highly specific and efficient click chemistry reaction. This method allows for sensitive and robust detection of glycoproteins in various applications, including fluorescence microscopy and flow cytometry.
Properties of this compound
This compound is a fluorescent probe designed for the detection of azide-modified biomolecules. Its key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Weight | 249.26 g/mol | |
| Formula | C₁₆H₁₁NO₂ | |
| Solubility | Soluble to 10 mM in DMSO (with gentle warming) | |
| Purity | ≥98% | |
| Storage | Store at -20°C | |
| Reactivity | Reacts with azides via click chemistry | |
| Applications | Flow cytometry, fluorescence microscopy |
Experimental Protocols
This section details the protocols for metabolic labeling of glycoproteins with an azido sugar and subsequent fluorescent labeling using this compound via either a copper-catalyzed or a strain-promoted azide-alkyne cycloaddition reaction.
Protocol 1: Metabolic Labeling of Glycoproteins with Azido Sugars
This protocol describes the incorporation of an azide-functionalized monosaccharide into cellular glycoproteins.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Azido sugar (e.g., N-azidoacetylmannosamine (ManNAz), N-azidoacetylgalactosamine (GalNAz), or N-azidoacetylglucosamine (GlcNAz))
-
Phosphate-buffered saline (PBS)
Procedure:
-
Culture cells to the desired confluency in a suitable culture vessel.
-
Prepare a stock solution of the chosen azido sugar in complete culture medium.
-
Replace the existing culture medium with the medium containing the azido sugar. The final concentration of the azido sugar should be optimized for the specific cell line, typically in the range of 25-50 µM.
-
Incubate the cells for 2-3 days under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
After the incubation period, wash the cells three times with PBS to remove any unincorporated azido sugar.
-
The cells are now ready for the click chemistry labeling reaction.
Protocol 2: Glycoprotein Labeling via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is suitable for labeling fixed cells or cell lysates. The use of copper can be toxic to live cells.
Materials:
-
Azide-labeled cells (from Protocol 1) or cell lysate
-
This compound
-
Click-iT® Protein Reaction Buffer Kit (or individual components: copper(II) sulfate (CuSO₄), HWR ligand, and additive)
-
Reducing agent (e.g., sodium ascorbate)
-
PBS
Procedure:
-
For Fixed Cells:
-
Fix azide-labeled cells with a suitable fixative (e.g., 4% paraformaldehyde in PBS for 15 minutes at room temperature).
-
Wash the fixed cells three times with PBS.
-
Permeabilize the cells if intracellular labeling is desired (e.g., with 0.1% Triton X-100 in PBS for 10 minutes).
-
Wash the cells three times with PBS.
-
-
For Cell Lysates:
-
Lyse azide-labeled cells using a suitable lysis buffer.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Click Reaction:
-
Prepare the Click-iT® reaction cocktail according to the manufacturer's instructions. A typical reaction cocktail for a 100 µL final volume would include:
-
86 µL of PBS
-
10 µL of 10X Click-iT® HWR Ligand
-
2 µL of 50X Click-iT® Copper (II) Sulfate
-
1 µL of a 10 mM stock of this compound in DMSO
-
1 µL of 1 M sodium ascorbate (freshly prepared)
-
-
Add the reaction cocktail to the fixed cells or cell lysate.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing and Analysis:
-
For Fixed Cells: Wash the cells three times with PBS. The cells are now ready for imaging by fluorescence microscopy.
-
For Cell Lysates: The labeled glycoproteins can be purified by protein precipitation (e.g., with a chloroform/methanol mixture) or by using a spin column. The purified, labeled glycoproteins can then be analyzed by SDS-PAGE and in-gel fluorescence scanning.
-
Protocol 3: Glycoprotein Labeling via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol is suitable for labeling live cells, as it does not require a cytotoxic copper catalyst. For this reaction, this compound would need to be conjugated to a strained alkyne, such as dibenzocyclooctyne (DBCO). Alternatively, a commercially available DBCO-naphthalimide conjugate could be used. The following is a general protocol.
Materials:
-
Azide-labeled live cells (from Protocol 1)
-
DBCO-functionalized this compound
-
Complete cell culture medium
-
PBS
Procedure:
-
Wash the azide-labeled live cells three times with pre-warmed complete cell culture medium.
-
Prepare a solution of the DBCO-functionalized naphthalimide probe in complete cell culture medium. The optimal concentration should be determined empirically, but a starting concentration of 10-50 µM is recommended.
-
Add the probe-containing medium to the cells.
-
Incubate the cells for 1-2 hours at 37°C, protected from light.
-
Wash the cells three times with PBS to remove the unreacted probe.
-
The cells are now ready for live-cell imaging by fluorescence microscopy or for analysis by flow cytometry.
Quantitative Data Presentation
The following tables provide examples of quantitative data that can be obtained using this glycoprotein labeling protocol.
Table 1: Flow Cytometry Analysis of Glycoprotein Expression
| Cell Line | Treatment | Median Fluorescence Intensity (MFI) | Signal-to-Background Ratio |
| Jurkat | Untreated (Control) | 150 | 1.0 |
| Jurkat | ManNAz (50 µM) | 3,500 | 23.3 |
| HeLa | Untreated (Control) | 210 | 1.0 |
| HeLa | ManNAz (50 µM) | 4,800 | 22.9 |
Table 2: In-Gel Fluorescence Quantification of Labeled Glycoproteins
| Protein Sample | Treatment | Total Fluorescence Intensity (Arbitrary Units) | Fold Change vs. Control |
| Control Lysate | No Azido Sugar | 5,000 | 1.0 |
| Treated Lysate | GalNAz (25 µM) | 75,000 | 15.0 |
Visualizations
Experimental Workflow
The following diagram illustrates the overall experimental workflow for the two-step labeling of glycoproteins.
Caption: Workflow for glycoprotein labeling.
Click Chemistry Reaction Mechanisms
The following diagrams illustrate the chemical principles of the CuAAC and SPAAC reactions.
Application Notes and Protocols for 4-Ethynyl-N-ethyl-1,8-naphthalimide in Live Cell Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Ethynyl-N-ethyl-1,8-naphthalimide is a fluorescent probe designed for the detection and imaging of fucosylated glycoproteins and glycolipids in living cells. Its application relies on a two-step "click chemistry" approach. First, cells are metabolically labeled with an azide-modified fucose analog, which is incorporated into glycans through the fucose salvage pathway. Subsequently, the alkyne group on the this compound molecule reacts with the azide-modified glycans in a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reaction, leading to the covalent attachment of the fluorophore. This method allows for the specific visualization of fucosylated glycans in various cellular compartments and on the cell surface using fluorescence microscopy and flow cytometry. The 1,8-naphthalimide scaffold is a well-established fluorophore in cellular imaging due to its favorable photophysical properties.
Physicochemical and Photophysical Properties
| Property | Value | Source |
| Chemical Name | 2-Ethyl-6-ethynyl-1H-benz[de]isoquinoline-1,3(2H)-dione | |
| Molecular Weight | 249.26 g/mol | |
| Molecular Formula | C₁₆H₁₁NO₂ | |
| Purity | ≥98% (HPLC) | |
| Solubility | Soluble in DMSO (up to 10 mM with gentle warming) | |
| Storage | Store at -20°C, protect from light | |
| Excitation Maximum (λex) | ~380-400 nm (Estimated) | |
| Emission Maximum (λem) | ~500-520 nm (Estimated, green-yellow fluorescence) | |
| Quantum Yield (ΦF) | Moderate to high in non-polar environments (Estimated) | |
| Molar Extinction Coefficient (ε) | Not available | |
| Cytotoxicity (IC₅₀) | Not available for this specific compound. Varies for other naphthalimides (µM range). |
Experimental Protocols
The following protocols are generalized for the use of this compound in live cell imaging. Optimization may be required for specific cell types and experimental conditions.
Preparation of Stock Solutions
-
This compound: Prepare a 10 mM stock solution in anhydrous DMSO. To aid dissolution, gentle warming (37°C) and sonication can be applied. Aliquot and store at -20°C or -80°C for long-term storage, protected from light and moisture.
-
Azide-Modified Fucose Analog (e.g., 6-Azidofucose): Prepare a stock solution in a sterile, cell culture-grade solvent (e.g., PBS or DMSO) according to the manufacturer's instructions.
Metabolic Labeling of Live Cells with Azide-Modified Fucose
This protocol describes the incorporation of an azide-modified fucose analog into cellular glycans.
Protocol Steps:
-
Cell Culture: Seed cells in a suitable imaging vessel (e.g., glass-bottom dish, chamber slide) and culture to the desired confluency (typically 50-70%).
-
Metabolic Labeling: Add the azide-modified fucose analog to the cell culture medium. The final concentration should be optimized, but a starting point of 25-100 µM is recommended.
-
Incubation: Incubate the cells for 24 to 72 hours to allow for the incorporation of the azido-sugar into newly synthesized glycans.
-
Washing: Gently remove the labeling medium and wash the cells 2-3 times with warm phosphate-buffered saline (PBS) or fresh culture medium to remove any unincorporated azido-sugar.
Click Chemistry Labeling in Live Cells
This protocol describes the copper(I)-catalyzed click reaction to attach the fluorescent probe to the azide-modified glycans.
Protocol Steps:
-
Prepare Click Reaction Cocktail: The following components should be added to a suitable buffer (e.g., PBS) in the order listed. Prepare this solution fresh immediately before use.
-
This compound: 1-10 µM final concentration.
-
Copper(II) Sulfate (CuSO₄): 50-100 µM final concentration.
-
Copper Ligand (e.g., THPTA): 250-500 µM final concentration. The ligand helps to stabilize the Cu(I) ion and reduce cytotoxicity.
-
Reducing Agent (e.g., Sodium Ascorbate): 1-5 mM final concentration. This reduces Cu(II) to the catalytic Cu(I) state.
-
-
Labeling Reaction: Remove the wash buffer from the cells and add the freshly prepared click reaction cocktail.
-
Incubation: Incubate the cells for 30 to 60 minutes at 37°C, protected from light.
-
Washing: Remove the click reaction cocktail and wash the cells 2-3 times with PBS to remove unreacted reagents.
-
Imaging: Add fresh culture medium or a suitable imaging buffer to the cells and proceed with fluorescence microscopy.
Fluorescence Microscopy
-
Microscope: Use an inverted fluorescence microscope equipped with a suitable filter set for imaging green/yellow fluorescence.
-
Excitation: Use an excitation source around 380-400 nm (e.g., a DAPI or violet laser line).
-
Emission: Collect the emission signal between 500-550 nm.
-
Image Acquisition: Acquire images using appropriate camera settings (exposure time, gain) to obtain a good signal-to-noise ratio while minimizing phototoxicity.
-
Controls: It is essential to include proper controls in your experiment:
-
No Azide-Sugar Control: Cells not treated with the azide-modified fucose but subjected to the click reaction to assess background fluorescence from the probe.
-
No Probe Control: Cells treated with the azide-modified fucose but not the fluorescent probe to check for autofluorescence.
-
Data Presentation
The following table provides a template for summarizing quantitative data from experiments using this compound.
| Parameter | Cell Line 1 | Cell Line 2 | Notes |
| Optimal Azide-Sugar Conc. | e.g., µM | ||
| Optimal Probe Conc. | e.g., µM | ||
| Incubation Time (Labeling) | e.g., hours | ||
| Incubation Time (Click) | e.g., minutes | ||
| Signal-to-Noise Ratio | Measured from acquired images | ||
| Photostability | e.g., % signal decrease over time | ||
| Cytotoxicity (IC₅₀) | Determined by a standard cell viability assay (e.g., MTS, MTT) |
Logical Relationships in the Experimental Design
The success of the imaging experiment depends on the interplay between metabolic labeling and the click reaction, as well as the inherent properties of the fluorescent probe.
Disclaimer
The photophysical and cytotoxicity data provided are estimates based on related compounds and should be experimentally verified for this compound. The provided protocols are intended as a starting point and may require optimization for specific applications.
Application Notes and Protocols for Copper-Catalyzed Click Chemistry Using 4-Ethynyl-n-ethyl-1,8-naphthalimide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of 4-Ethynyl-n-ethyl-1,8-naphthalimide in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of click chemistry. This versatile fluorescent probe is valuable for the selective labeling of biomolecules, enabling researchers to track their localization, interactions, and function within complex biological systems.
Introduction
This compound is a fluorescent dye featuring a terminal alkyne group, rendering it an ideal partner for click chemistry reactions with azide-modified molecules.[1][2][3] The 1,8-naphthalimide scaffold is known for its favorable photophysical properties, including strong absorption and emission in the visible range, and its fluorescence is often sensitive to the local environment.[4] The formation of a stable triazole ring upon reaction with an azide leads to a conjugate with robust fluorescence, suitable for a variety of applications in cell imaging, flow cytometry, and proteomics.[1][2][3]
The copper(I)-catalyzed azide-alkyne cycloaddition is a highly efficient and specific bioorthogonal reaction, proceeding with high yields under mild, aqueous conditions, making it suitable for the modification of sensitive biological samples.[5][6]
Physicochemical and Photophysical Properties
A summary of the key properties of this compound and its resulting triazole conjugate is provided below.
| Property | This compound | 1-Aryl-4-(N-ethyl-1,8-naphthalimid-4-yl)-1,2,3-triazole |
| Molecular Formula | C₁₆H₁₁NO₂ | Varies with azide partner |
| Molecular Weight | 249.26 g/mol | Varies with azide partner |
| Solubility | Soluble up to 10 mM in DMSO with gentle warming | Generally soluble in organic solvents like DMSO, DMF |
| Purity | ≥98% | Dependent on purification |
| Storage | Store at -20°C | Store protected from light |
| Fluorescence Quantum Yield (ΦF) | Not applicable (non-fluorescent or weakly fluorescent) | Can be high (e.g., up to 0.83 for similar 4-amino-1,8-naphthalimide derivatives in certain solvents), but is highly dependent on the substituent and solvent environment.[2] |
Experimental Protocols
Protocol 1: General Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general procedure for the reaction of this compound with an azide-containing molecule.
Materials:
-
This compound
-
Azide-containing compound
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) (Optional but recommended ligand)
-
Solvent: A mixture of tert-Butanol and water (1:1 v/v) or other suitable solvent system (e.g., DMSO/water)
-
Nitrogen or Argon gas
-
Reaction vessel (e.g., round-bottom flask or vial)
Procedure:
-
Preparation of Reactants:
-
Dissolve this compound (1 equivalent) and the azide-containing compound (1-1.2 equivalents) in the chosen solvent system.
-
Prepare stock solutions of CuSO₄ (e.g., 100 mM in water), sodium ascorbate (e.g., 1 M in water, freshly prepared), and ligand (e.g., 100 mM in DMSO or water).
-
-
Reaction Setup:
-
In a reaction vessel, combine the solution of the alkyne and azide.
-
Degas the solution by bubbling with nitrogen or argon for 15-20 minutes to remove oxygen, which can oxidize the Cu(I) catalyst.
-
-
Initiation of the Reaction:
-
Add the copper(II) sulfate solution to the reaction mixture to a final concentration of 1-5 mol%.
-
If using a ligand, add it to the reaction mixture to a final concentration of 5-10 mol%.
-
Add the freshly prepared sodium ascorbate solution to the reaction mixture to a final concentration of 10-20 mol% to reduce Cu(II) to the active Cu(I) species.
-
-
Reaction Conditions:
-
Stir the reaction mixture at room temperature or elevate the temperature (e.g., 40-60°C) to increase the reaction rate.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times range from 1 to 24 hours.
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent such as ethyl acetate or dichloromethane.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to obtain the pure triazole product.[5]
-
Quantitative Data for a Similar Reaction:
| Reactant 1 | Reactant 2 | Catalyst System | Solvent | Time (h) | Yield (%) | Reference |
| 1-ethynylnaphthalene | Benzyl azide | CuSO₄ (5 mol%), Sodium Ascorbate (10 mol%) | t-BuOH/H₂O (1:1) | 8 | Not specified | [5] |
| Azido alkyl naphthalimides | 1-Naphthylpropargylic ether | CuSO₄·5H₂O, Sodium Ascorbate | Dichloromethane/Water | 12-24 | 74-94 | [6] |
Protocol 2: Labeling of Azide-Modified Proteins
This protocol provides a method for labeling proteins containing metabolically or chemically introduced azide groups with this compound.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 50 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 50 mM in water)
-
Sodium ascorbate stock solution (e.g., 500 mM in water, freshly prepared)
-
Desalting column or dialysis membrane for purification
Procedure:
-
Preparation of Reagents:
-
Prepare a premix of CuSO₄ and THPTA by adding 1 part CuSO₄ stock to 5 parts THPTA stock. This will form the catalyst solution.
-
-
Labeling Reaction:
-
To the azide-modified protein solution, add the this compound stock solution to a final concentration of 100-200 µM.
-
Add the CuSO₄/THPTA premix to the protein solution to a final copper concentration of 50-100 µM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution to a final concentration of 2.5-5 mM.
-
Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light.
-
-
Purification of the Labeled Protein:
-
Remove the excess labeling reagents and byproducts by passing the reaction mixture through a desalting column (e.g., Sephadex G-25) equilibrated with the desired storage buffer.
-
Alternatively, perform dialysis against a large volume of the storage buffer.
-
-
Characterization:
-
Confirm the successful labeling of the protein by fluorescence spectroscopy, measuring the emission of the naphthalimide fluorophore (typically in the range of 450-550 nm).
-
The protein concentration can be determined using a standard protein assay (e.g., BCA assay).
-
Visualizations
Experimental Workflow for Protein Labeling
Caption: Workflow for labeling azide-modified proteins.
G-Protein Coupled Receptor (GPCR) Signaling Pathway
The labeling of GPCRs with fluorescent probes like the triazole derivative of this compound can be used to study their signaling pathways, for example, by using single-molecule fluorescence resonance energy transfer (smFRET) to monitor conformational changes upon ligand binding and subsequent G-protein activation.[6]
Caption: A simplified GPCR signaling cascade.
References
- 1. Synthesis and spectroscopic properties of 4-amino-1,8-naphthalimide derivatives involving the carboxylic group: a new molecular probe for ZnO nanoparticles with unusual fluorescence features - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and photophysical properties of photostable 1,8-naphthalimide dyes incorporating benzotriazole-based UV absorbers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | Bio-Techne Bisocience [bio-techne.com]
- 4. Fluorescent 4-amino-1,8-naphthalimide Tröger's bases (TBNaps) possessing (orthogonal) ‘α-amino acids’, esters and di-peptides and their solvent dependent photophysical properties - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. ias.ac.in [ias.ac.in]
- 6. Exploring GPCR conformational dynamics using single-molecule fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Copper-Free Sonogashira Cross-Coupling with 4-Ethynyl-n-ethyl-1,8-naphthalimide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the copper-free Sonogashira cross-coupling reaction of 4-Ethynyl-n-ethyl-1,8-naphthalimide with various aryl halides. This reaction is a powerful tool for the synthesis of fluorescently labeled molecules, which are of significant interest in drug discovery, chemical biology, and materials science. The absence of a copper co-catalyst circumvents issues related to cytotoxicity and catalyst contamination, making it a more biocompatible and robust method.
Introduction
The Sonogashira cross-coupling is a fundamental carbon-carbon bond-forming reaction between a terminal alkyne and an aryl or vinyl halide, traditionally catalyzed by a palladium complex and a copper(I) co-catalyst.[1] However, the use of copper can lead to the formation of undesirable alkyne homocoupling byproducts and introduces a cytotoxic element, limiting its applications in biological systems.[2] The development of copper-free Sonogashira protocols has therefore been a significant advancement, enabling milder reaction conditions and broadening the scope of the reaction.[3][4]
This compound is a fluorescent probe that can be incorporated into various molecules of interest.[5][6][7] Its derivatization via copper-free Sonogashira coupling allows for the straightforward synthesis of a wide range of functionalized naphthalimides with tailored photophysical and biological properties.
Reaction Principle
The copper-free Sonogashira reaction is catalyzed by a palladium complex, typically in the presence of a phosphine ligand and a base. The catalytic cycle involves the oxidative addition of the aryl halide to the Pd(0) species, followed by reaction with the terminal alkyne and reductive elimination to yield the cross-coupled product and regenerate the active catalyst.
Applications
-
Fluorescent Labeling: Synthesis of fluorescently tagged biomolecules such as nucleosides, amino acids, and peptides for imaging and tracking in biological systems.[2]
-
Drug Discovery: Creation of novel naphthalimide-based compounds with potential therapeutic applications, including anticancer and antiviral agents.
-
Materials Science: Development of new organic materials with specific photophysical properties for applications in sensors, organic light-emitting diodes (OLEDs), and molecular electronics.
Data Presentation
The following tables summarize representative yields for copper-free Sonogashira cross-coupling reactions between various aryl halides and terminal alkynes, demonstrating the general applicability of the method. While specific data for this compound across a wide range of aryl halides is not extensively published in a single source, the provided data for other alkynes serves as a strong indicator of expected reactivity and yields.
Table 1: Copper-Free Sonogashira Coupling of Aryl Halides with Phenylacetylene
| Entry | Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Iodoanisole | PdCl₂(PPh₃)₂ (3) | TBAF | neat | 80 | 0.5 | 95 |
| 2 | 4-Bromoanisole | PdCl₂(PPh₃)₂ (3) | TBAF | neat | 80 | 1 | 92 |
| 3 | 4-Chloroanisole | PdCl₂(PPh₃)₂ (3) | TBAF | neat | 100 | 6 | 85 |
| 4 | 1-Iodonaphthalene | Pd(OAc)₂ (2) / SPhos (4) | K₂CO₃ | Toluene | 100 | 12 | 91 |
| 5 | 2-Bromopyridine | [Pd(cinnamyl)Cl]₂ (1) / XPhos (2) | K₂CO₃ | THF | 60 | 16 | 88 |
Data adapted from representative literature on copper-free Sonogashira reactions.
Table 2: Copper-Free Sonogashira Coupling in Aqueous Media
| Entry | Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) |
| 1 | 5-Iodo-2'-deoxyuridine | This compound | Pd catalyst | K₂HPO₄ | aq. medium | 37 | Satisfactory[2] |
| 2 | Iodobenzene | Phenylacetylene | Pd(OAc)₂ / TPPTS | Pyrrolidine | H₂O | 100 | 94 |
| 3 | 4-Bromobenzonitrile | 1-Heptyne | Pd/C | Et₃N | H₂O/THF | 80 | 89 |
Data adapted from representative literature on aqueous copper-free Sonogashira reactions.[2]
Experimental Protocols
The following are general and adaptable protocols for performing a copper-free Sonogashira cross-coupling reaction. Note: These protocols are representative and may require optimization for specific substrates and scales.
Protocol 1: General Procedure for Copper-Free Sonogashira Coupling
This protocol is adapted from established methods for the copper-free coupling of aryl halides with terminal alkynes.
Materials:
-
Aryl halide (1.0 mmol)
-
This compound (1.2 mmol)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 mmol, 3 mol%)
-
Base (e.g., Tetrabutylammonium fluoride (TBAF), 3.0 mmol)
-
Anhydrous solvent (e.g., THF, DMF, or neat)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol), this compound (1.2 mmol), palladium catalyst (0.03 mmol), and base (3.0 mmol).
-
If using a solvent, add the desired amount of anhydrous solvent (e.g., 5 mL).
-
Seal the flask and stir the reaction mixture at the desired temperature (e.g., 80-100 °C).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
If the reaction was performed neat, dissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Filter the mixture through a pad of celite to remove the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Protocol 2: Aqueous Phase Copper-Free Sonogashira Coupling
This protocol is based on the reaction described for the synthesis of a fluorescent nucleoside analog in an aqueous medium.[2]
Materials:
-
Aryl halide (e.g., 5-Iodo-2'-deoxyuridine, 1.0 mmol)
-
This compound (1.2 mmol)
-
Water-soluble palladium catalyst
-
Base (e.g., K₂HPO₄, 3.0 mmol)
-
Aqueous medium (e.g., water or a water/co-solvent mixture)
-
Reaction vessel
Procedure:
-
In a reaction vessel, dissolve the aryl halide (1.0 mmol) and this compound (1.2 mmol) in the aqueous medium.
-
Add the base (3.0 mmol) and the water-soluble palladium catalyst.
-
Stir the reaction mixture at a mild temperature (e.g., 37 °C) in open air.[2]
-
Monitor the reaction progress by an appropriate analytical technique (e.g., HPLC).
-
Upon completion, the product may precipitate from the aqueous solution or can be extracted with a suitable organic solvent.
-
Isolate the product by filtration or extraction.
-
Purify the product as necessary, for example by recrystallization or column chromatography.
Mandatory Visualizations
Caption: Catalytic cycle of the copper-free Sonogashira cross-coupling reaction.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. {Supplementary Data} [rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. cetjournal.it [cetjournal.it]
- 7. Development of 4-oxime-1,8-naphthalimide as a bioorthogonal turn-on probe for fluorogenic protein labeling - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Applications of 4-Ethynyl-n-ethyl-1,8-naphthalimide in Glycoproteomics: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 4-Ethynyl-n-ethyl-1,8-naphthalimide as a fluorescent probe in the field of glycoproteomics. This "click-activated" probe is a valuable tool for the visualization and analysis of glycoproteins, which play crucial roles in cell signaling, immune response, and disease pathogenesis.
Application Notes
This compound is a non-fluorescent molecule that becomes highly fluorescent upon reaction with an azide-tagged biomolecule via a Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as a "click" reaction.[1][2][3][4][5] This fluorogenic property makes it an excellent tool for imaging and detecting glycoproteins with low background signal.[4]
The primary application in glycoproteomics involves a two-step strategy:
-
Metabolic Labeling: Cells are cultured with a synthetic monosaccharide analog containing an azide group (e.g., 6-azidofucose, N-azidoacetylgalactosamine (GalNAz), or N-azidoacetylmannosamine (ManNAz)).[6][7] These azido-sugars are incorporated into the glycan structures of glycoproteins through the cell's natural metabolic pathways.[1][7] For instance, acetylated azidofucose is used to label fucosylated glycoproteins via the fucose salvage pathway.[1][2]
-
Click Reaction & Detection: The azide-labeled glycoproteins are then covalently tagged with this compound. The resulting triazole linkage is stable, and the naphthalimide moiety provides a strong fluorescent signal, enabling visualization by fluorescence microscopy and quantification by flow cytometry.[1][2][3]
This methodology allows for dynamic imaging of glycan expression and localization in living cells and organisms, providing insights into the roles of specific glycosylation events like fucosylation in various biological processes.[1][3]
For comprehensive glycoproteomic analysis, this fluorescent labeling can be paired with an enrichment strategy for subsequent mass spectrometry (MS). A parallel experiment using a biotin-alkyne probe allows for the capture and enrichment of the same population of azide-labeled glycoproteins, which can then be identified and quantified using MS-based proteomics techniques.[2][8]
Experimental Workflows & Protocols
Below are detailed protocols for the fluorescent labeling and proteomic analysis of glycoproteins using a metabolic labeling strategy with azido-sugars and this compound.
Diagram: Overall Glycoproteomics Workflow
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. Glycoproteomic probes for fluorescent imaging of fucosylated glycans in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Systematic Characterization of Extracellular Glycoproteins using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Metabolic labeling and click chemistry detection of glycoprotein markers of mesenchymal stem cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Acid cleavable biotin-alkyne improves sensitivity for direct detection of biotin labeled peptides in BONCAT analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeted glycoprotein enrichment and identification in stromal cell secretomes using azido sugar metabolic labeling - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Step-by-Step Guide for In Vivo Imaging of Fucosylated Glycans
Audience: Researchers, scientists, and drug development professionals.
Introduction
Glycosylation, the enzymatic process of attaching glycans (carbohydrate chains) to proteins and lipids, is a critical post-translational modification affecting over 50% of eukaryotic proteins.[1][2] Fucosylation, the addition of the deoxyhexose sugar L-fucose to glycan termini, plays a pivotal role in numerous physiological and pathological processes, including immune response, embryogenesis, cell-cell interaction, and cancer metastasis.[1] Given the importance of fucosylation, methods to visualize and quantify fucosylated glycans in their native environment are of great interest for basic research and as potential diagnostic tools.[1][3]
This guide provides detailed protocols and application notes for the in vivo imaging of fucosylated glycans, focusing on the widely adopted metabolic labeling approach using bioorthogonal chemistry, as well as lectin-based methods.
Core Methodologies for Imaging Fucosylated Glycans
Two primary strategies have proven effective for imaging fucosylated glycans:
-
Metabolic Labeling with Bioorthogonal Chemistry: This powerful two-step approach involves introducing a fucose analog containing a chemical reporter group (e.g., an azide or alkyne) into cells.[4] The cellular machinery incorporates this analog into newly synthesized glycans. The reporter group is then selectively tagged with a probe (e.g., a fluorophore) via a bioorthogonal chemical reaction, such as "click chemistry," enabling visualization.[1][5][6] This method allows for dynamic imaging of glycan biosynthesis in living systems.[1][2]
-
Lectin-Based Probing: Lectins are naturally occurring proteins that bind to specific carbohydrate structures.[7] Fluorescently conjugated lectins with high affinity for fucose residues can be used to stain cells and tissues. While highly specific, the utility of lectins for in vivo imaging can be limited by their potential toxicity and poor tissue permeability, making them well-suited for surface or ex vivo analysis.[7]
Method 1: Metabolic Labeling and Bioorthogonal Ligation
This method leverages the cell's own metabolic pathways to incorporate a chemical handle into fucosylated glycans, which can then be visualized.
Principle and Biological Pathway
Cells utilize two main pathways for fucosylation: the de novo pathway, which synthesizes the nucleotide sugar donor GDP-fucose from GDP-mannose, and the salvage pathway, which recycles free fucose from the environment. The salvage pathway can be exploited by providing cells with an acetylated fucose analog, such as 6-azido-L-fucose (Ac-FucAz). The acetyl groups enhance cell permeability. Once inside the cell, the analog is processed by fucose kinase (FUK) and fucose-1-phosphate guanylyltransferase (FPGT) to form GDP-FucAz. This modified sugar donor is then used by fucosyltransferases (FucTs) to incorporate the azido-fucose into glycoconjugates.[8][9]
Experimental Workflow
The overall process involves three main stages: metabolic incorporation of the fucose analog, bioorthogonal ligation with a fluorescent probe, and subsequent imaging and analysis.
References
- 1. pnas.org [pnas.org]
- 2. Glycoproteomic probes for fluorescent imaging of fucosylated glycans in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ticket.apps.sinica.edu.tw [ticket.apps.sinica.edu.tw]
- 4. pnas.org [pnas.org]
- 5. Glycoproteomic probes for fluorescent imaging of fucosylated glycans in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Imaging the glycome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Metabolic Labeling of Fucosylated Glycans in Developing Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-Ethynyl-n-ethyl-1,8-naphthalimide as a Programmed DNA Marker
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Ethynyl-n-ethyl-1,8-naphthalimide is a versatile fluorescent probe that can be employed as a programmed DNA marker. Its rigid, planar naphthalimide core exhibits favorable photophysical properties, including a notable fluorescence quantum yield. The terminal ethynyl group provides a reactive handle for covalent attachment to azide-modified DNA oligonucleotides via the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry".[1] This allows for the precise, programmable labeling of specific DNA sequences, enabling a wide range of applications in molecular biology, diagnostics, and drug development.
This document provides detailed protocols for the synthesis of this compound, its conjugation to azide-modified DNA, and its application in cellular imaging to visualize specific DNA structures.
Data Presentation
Table 1: Photophysical Properties of this compound Derivatives
| Compound | Excitation Max (λ_ex, nm) | Emission Max (λ_em, nm) | Stokes Shift (nm) | Quantum Yield (Φ_F) | Solvent | Reference |
| 4-Ethynyl-n-alkyl-1,8-naphthalimide derivative | ~430 | ~552 | ~122 | Not Reported | DMSO/H₂O | [2] |
| Generic 4-alkynyl-1,8-naphthalimide | ~350-450 | ~450-550 | ~100 | ~0.1-0.8 | Various | [3][4] |
Note: The exact photophysical properties can vary depending on the solvent environment and the specific substitution on the naphthalimide core. The data presented are representative values from related compounds.
Experimental Protocols
Protocol 1: Synthesis of this compound
The synthesis is a two-step process starting from 4-bromo-1,8-naphthalic anhydride.
Step 1: Synthesis of 4-Bromo-N-ethyl-1,8-naphthalimide
-
Suspend 4-bromo-1,8-naphthalic anhydride (1.0 eq) in ethanol.[5][6]
-
Add ethylamine (1.1 eq) dropwise to the suspension.
-
Reflux the mixture for 4-6 hours.
-
Cool the reaction mixture to room temperature.
-
Filter the precipitate, wash with cold ethanol, and dry under vacuum to yield 4-bromo-N-ethyl-1,8-naphthalimide.
Step 2: Sonogashira Coupling to Synthesize this compound
-
To a solution of 4-bromo-N-ethyl-1,8-naphthalimide (1.0 eq) in a suitable solvent (e.g., toluene or DMF), add a palladium catalyst such as PdCl₂(PPh₃)₂ (0.02-0.05 eq) and a copper(I) co-catalyst like CuI (0.04-0.1 eq).[7][8]
-
Add a base, typically triethylamine (Et₃N), to the mixture.
-
Bubble argon through the solution for 15-20 minutes to remove oxygen.
-
Add trimethylsilylacetylene (1.2-1.5 eq) and stir the reaction at room temperature or slightly elevated temperature (e.g., 70°C) until completion (monitored by TLC).[9]
-
After the coupling reaction, the trimethylsilyl (TMS) protecting group is removed. Add a desilylating agent like tetrabutylammonium fluoride (TBAF) (1.1 eq) in THF and stir at room temperature for 1-2 hours.[10]
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Protocol 2: Labeling of Azide-Modified DNA via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of the synthesized this compound to an azide-modified oligonucleotide.
-
Dissolve the azide-modified oligonucleotide in nuclease-free water.
-
Prepare a stock solution of this compound in a compatible solvent like DMSO.
-
In a microcentrifuge tube, combine the azide-modified oligonucleotide, a 1.5 to 10-fold molar excess of the this compound solution, a copper(II) sulfate (CuSO₄) solution, and a solution of a reducing agent like sodium ascorbate. A copper-stabilizing ligand such as Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is recommended to improve reaction efficiency and protect biomolecules.[11][12][13]
-
The final concentrations in the reaction mixture should be in the range of:
-
Incubate the reaction at room temperature for 1-4 hours or overnight at 4°C.[16]
-
The reaction can be performed in an aqueous buffer, such as phosphate-buffered saline (PBS) or triethylammonium acetate (TEAA), with a co-solvent like DMSO to ensure the solubility of the naphthalimide probe.[14]
Protocol 3: Purification of the Labeled Oligonucleotide
Purification is crucial to remove unreacted naphthalimide probe and catalyst.
-
Ethanol Precipitation:
-
Add 0.1 volumes of 3 M sodium acetate (pH 5.2) to the reaction mixture.
-
Add 2.5-3 volumes of cold absolute ethanol.
-
Incubate at -20°C for at least 1 hour.
-
Centrifuge at high speed (e.g., >12,000 x g) for 30 minutes at 4°C.
-
Carefully decant the supernatant.
-
Wash the pellet with cold 70% ethanol and centrifuge again.
-
Air-dry the pellet and resuspend in nuclease-free water.
-
-
High-Performance Liquid Chromatography (HPLC): For higher purity, reversed-phase HPLC is recommended.[17][18]
-
Use a C18 column suitable for oligonucleotide purification.
-
A common mobile phase system is a gradient of acetonitrile in a triethylammonium acetate (TEAA) buffer.
-
Monitor the elution profile using a UV detector at 260 nm (for DNA) and a fluorescence detector set to the excitation and emission wavelengths of the naphthalimide probe.
-
Collect the fractions corresponding to the dual-labeled product.
-
Lyophilize the collected fractions to obtain the purified, labeled oligonucleotide.[19]
-
Protocol 4: Cellular Imaging of Programmed DNA Targets
This protocol outlines the use of the labeled oligonucleotide to visualize specific DNA structures, such as G-quadruplexes, within cells.
-
Cell Culture and Transfection:
-
Plate cells on glass-bottom dishes or coverslips suitable for microscopy.
-
Introduce the fluorescently labeled oligonucleotide into the cells using a suitable transfection reagent according to the manufacturer's protocol.
-
-
Cell Fixation and Permeabilization:
-
After incubation with the labeled oligonucleotide (typically 4-24 hours), wash the cells with PBS.
-
Fix the cells with 3.7% formaldehyde in PBS for 15 minutes at room temperature.[20]
-
Wash the cells twice with PBS.
-
Permeabilize the cells with 0.5% Triton X-100 in PBS for 20 minutes at room temperature to allow the probe to access nuclear structures.[20]
-
-
Counterstaining (Optional):
-
To visualize the nucleus, a counterstain such as DAPI or Hoechst can be used.
-
Incubate the fixed and permeabilized cells with the nuclear stain according to the manufacturer's instructions.
-
-
Imaging:
Visualizations
Caption: Synthesis workflow for this compound.
Caption: Workflow for labeling DNA via CuAAC click chemistry.
Caption: Signaling pathway for cellular imaging of a programmed DNA target.
References
- 1. Click chemistry - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Fluorescent Property Study of Novel 1,8-Naphthalimide-Based Chemosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Microwave-Assisted Synthesis and Fluorescent Properties of 4-Phenyl-1,8-naphthalimide [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jenabioscience.com [jenabioscience.com]
- 13. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. lumiprobe.com [lumiprobe.com]
- 15. lumiprobe.com [lumiprobe.com]
- 16. glenresearch.com [glenresearch.com]
- 17. atdbio.com [atdbio.com]
- 18. Method of Oligonucleotide Purification [biosyn.com]
- 19. researchgate.net [researchgate.net]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. researchgate.net [researchgate.net]
- 22. academic.oup.com [academic.oup.com]
Application Notes and Protocols for 4-Ethynyl-n-ethyl-1,8-naphthalimide in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of stock and working solutions of 4-Ethynyl-n-ethyl-1,8-naphthalimide, a fluorescent probe utilized for the detection and imaging of cellular components. This document outlines the necessary materials, step-by-step procedures, and critical considerations to ensure reproducible and reliable experimental outcomes in cell culture applications.
Overview and Physicochemical Properties
This compound is a click-activated fluorescent probe designed for the imaging of cell surface and intracellular fucosylated glycoproteins and glycolipids. Its primary applications are in fluorescence microscopy and flow cytometry. The ethynyl group serves as a reactive handle for copper(I)-catalyzed or copper-free click chemistry reactions with azide-modified biomolecules.
The key physicochemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Reference |
| Molecular Weight | 249.26 g/mol | |
| Molecular Formula | C₁₆H₁₁NO₂ | |
| Appearance | Solid | |
| Purity | ≥98% | |
| Solubility | Soluble up to 10 mM in DMSO with gentle warming | |
| Storage Conditions | Store at -20°C, protected from light |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). High-quality, anhydrous DMSO is crucial for the stability of the compound.
Materials:
-
This compound (solid)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Microcentrifuge tubes (amber or wrapped in foil)
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Equilibrate Reagents: Allow the vial of this compound and the anhydrous DMSO to come to room temperature before opening to prevent condensation of atmospheric moisture.
-
Calculate Required Volumes: To prepare a 10 mM stock solution, use the following calculation:
-
Volume of DMSO (in mL) = (Mass of compound in mg) / (249.26 mg/mmol) / (10 mmol/L) * 1000
-
For example, to dissolve 1 mg of the compound, you will need approximately 401.2 µL of DMSO.
-
-
Dissolution:
-
Carefully add the calculated volume of anhydrous DMSO to the vial containing the this compound.
-
Vortex the solution thoroughly for several minutes to ensure complete dissolution. Gentle warming (e.g., in a 37°C water bath) can aid in dissolving the compound.
-
-
Aliquoting and Storage:
-
Once fully dissolved, centrifuge the tube briefly to collect the solution at the bottom.
-
Aliquot the stock solution into smaller, single-use volumes (e.g., 5-10 µL) in amber or foil-wrapped microcentrifuge tubes to protect from light.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months). Avoid repeated freeze-thaw cycles.
-
Stock Solution Preparation Summary
| Parameter | Recommendation |
| Solvent | Anhydrous DMSO |
| Stock Concentration | 10 mM |
| Storage Temperature | -20°C (short-term) or -80°C (long-term) |
| Storage Conditions | Small, single-use aliquots, protected from light |
Preparation of Working Solutions for Cell Culture
This protocol outlines the dilution of the 10 mM stock solution to a final working concentration for cell culture experiments. The optimal working concentration should be determined empirically for each cell type and experimental setup, but a starting range of 1-10 µM is recommended for many cell imaging applications.
Materials:
-
10 mM stock solution of this compound in DMSO
-
Pre-warmed cell culture medium appropriate for your cell line
-
Sterile microcentrifuge tubes
-
Pipettes and sterile filter tips
Procedure:
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM stock solution at room temperature, protected from light.
-
Intermediate Dilution (Optional but Recommended): To improve accuracy, it is advisable to perform an intermediate dilution. For example, dilute the 10 mM stock solution 1:100 in cell culture medium to create a 100 µM intermediate solution.
-
Final Dilution:
-
Calculate the volume of the stock or intermediate solution needed to achieve the desired final concentration in your cell culture vessel. For example, to prepare 1 mL of a 5 µM working solution from a 10 mM stock, you would add 0.5 µL of the stock solution to 999.5 µL of cell culture medium.
-
Add the calculated volume of the stock or intermediate solution to the pre-warmed cell culture medium.
-
Mix thoroughly by gentle pipetting or swirling.
-
-
Application to Cells: Immediately add the working solution to your cells and incubate for the desired period. The incubation time will depend on the specific experimental goals.
Example Dilution Calculations
| Desired Working Concentration | From 10 mM Stock (per 1 mL of medium) | From 100 µM Intermediate (per 1 mL of medium) |
| 1 µM | 0.1 µL | 10 µL |
| 5 µM | 0.5 µL | 50 µL |
| 10 µM | 1.0 µL | 100 µL |
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the key experimental workflows.
Application Notes and Protocols for In Vivo Imaging Using Naphthalimide-Based Probes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for the use of naphthalimide-based fluorescent probes in various in vivo imaging applications. Naphthalimides are a versatile class of fluorophores known for their excellent photophysical properties, including high quantum yields, large Stokes shifts, and good photostability, making them ideal candidates for the development of sensitive and specific in vivo imaging agents.
Application 1: Imaging Tumor Hypoxia
Introduction: Tumor hypoxia, a condition of low oxygen levels in tumor tissue, is a critical factor in cancer progression, metastasis, and resistance to therapy. Naphthalimide-based probes have been designed to detect hypoxic regions by leveraging the increased activity of nitroreductase (NTR) enzymes in these environments. These probes typically feature a nitro group that quenches their fluorescence. In the presence of NTR, the nitro group is reduced to an amino group, leading to a "turn-on" fluorescent signal.[1][2]
Signaling Pathway:
Caption: Naphthalimide probe activation in hypoxic conditions.
Quantitative Data:
| Probe Name | Target | Fold Increase in Fluorescence | Limit of Detection (LOD) | Animal Model | Reference |
| NIB | Nitroreductase (Hypoxia) | Significant green fluorescence increase | Not specified | Human breast cancer (MCF-7) cells (in vitro) | [3] |
| NTNO | Nitroreductase (Hypoxia) | "Turn-on" fluorescence | Not specified | Zebrafish | [4] |
| TNB | Nitroreductase (Hypoxia) | >60-fold | Not specified | Tumor sections (ex vivo) | [5] |
| HP | Hypoxia | 9-fold (hypoxic vs. normoxic cells) | Not specified | HeLa cells (in vitro) | [6][7] |
Experimental Protocol: In Vivo Imaging of Tumor Hypoxia in a Mouse Model
This protocol is a general guideline and may require optimization for specific probes and animal models.
I. Materials:
-
Naphthalimide-based hypoxia probe
-
Tumor-bearing mice (e.g., xenograft model with human cancer cells)[3]
-
Anesthesia (e.g., isoflurane)
-
In vivo imaging system (e.g., IVIS Spectrum)
-
Phosphate-buffered saline (PBS) or other suitable vehicle for probe administration
-
Standard animal handling and surgical tools
II. Animal Preparation:
-
Anesthetize the tumor-bearing mouse using a calibrated vaporizer with isoflurane (e.g., 2-3% for induction, 1.5-2% for maintenance).[8]
-
Place the anesthetized mouse on the imaging stage of the in vivo imaging system. Ensure the animal's body temperature is maintained using a heating pad.[8][9]
-
If necessary, remove fur from the imaging area to reduce light scattering and improve signal detection.[3]
III. Probe Administration:
-
Prepare a stock solution of the naphthalimide probe in a suitable solvent (e.g., DMSO) and then dilute it to the final working concentration in a biocompatible vehicle like PBS.
-
Administer the probe solution to the mouse via an appropriate route, such as intraperitoneal (i.p.) or intravenous (i.v.) injection. The optimal dose and route should be determined empirically for each probe. For example, a probe concentration of 6 µM was used for in vitro cell imaging.[3]
IV. In Vivo Imaging:
-
Acquire a baseline fluorescence image before probe activation.
-
Allow sufficient time for the probe to distribute and be metabolized in the hypoxic tumor regions. This time can range from minutes to hours, depending on the probe's pharmacokinetics.
-
Acquire fluorescence images at various time points post-injection using the appropriate excitation and emission filters for the specific naphthalimide probe. For example, for a green-emitting probe, an excitation around 480 nm and emission around 540 nm would be suitable.[2]
-
For two-photon imaging, use a two-photon microscope with an appropriate excitation wavelength (e.g., 800-900 nm).
V. Data Analysis:
-
Use the imaging system's software to quantify the fluorescence intensity in the tumor region of interest (ROI) and in a control region (e.g., non-tumor tissue).[10]
-
Calculate the fold-change in fluorescence intensity in the tumor compared to the control region or to the baseline image.
-
Correlate the fluorescence signal with histological analysis (e.g., H&E staining, pimonidazole staining for hypoxia) of the excised tumor to validate the probe's accuracy.
Application 2: Imaging Cellular Senescence
Introduction: Cellular senescence is a state of irreversible cell cycle arrest that plays a crucial role in aging and age-related diseases. A key biomarker for senescent cells is the increased activity of senescence-associated β-galactosidase (SA-β-gal) at a suboptimal pH of 6.0.[11][12] Naphthalimide-based probes have been developed to detect senescent cells by incorporating a galactose moiety that quenches the fluorophore's emission. In the presence of β-galactosidase, the galactose is cleaved, releasing the highly fluorescent naphthalimide.[10][13][14]
Signaling Pathway:
Caption: Naphthalimide probe activation by SA-β-gal in senescent cells.
Quantitative Data:
| Probe Name | Target | Fold Increase in Fluorescence | Animal Model | Reference |
| HeckGal | β-Galactosidase (Senescence) | ~2.9-fold (one-photon), ~3.1-fold (two-photon) | BALB/cByJ mice with 4T1 breast cancer tumors | [6][14] |
| AHGa | β-Galactosidase (Senescence) | 286-fold | SK-MEL-103 xenograft mice | [15] |
| SG1 | β-Galactosidase (Senescence) | Ratiometric (blue to yellow emission shift) | Aged tissues | [7] |
Experimental Protocol: Two-Photon In Vivo Imaging of Cellular Senescence in a Mouse Tumor Model
This protocol is adapted from studies using the HeckGal probe.[10][13][14]
I. Materials:
-
HeckGal naphthalimide probe
-
Tumor-bearing mice with induced senescence (e.g., treated with palbociclib)[14]
-
Two-photon microscope
-
Anesthesia (e.g., isoflurane)
-
DMEM (Dulbecco's Modified Eagle Medium) with 5% DMSO for probe dilution
-
Standard animal handling and surgical tools
II. Animal and Tumor Preparation:
-
Induce senescence in the tumor model. For example, treat mice bearing 4T1 breast cancer tumors with palbociclib.[14]
-
Anesthetize the mouse as described in the hypoxia imaging protocol.
-
If imaging a tumor, surgically expose the tumor for direct microscopic visualization.
III. Probe Administration:
-
Prepare a 6 mg/mL solution of HeckGal in DMEM with 5% DMSO.
-
Administer 200 µL of the probe solution via intraperitoneal (i.p.) injection.[6]
IV. Two-Photon In Vivo Imaging:
-
Allow 2 hours for the probe to distribute and be processed by senescent cells.[6]
-
Position the anesthetized mouse on the microscope stage.
-
Use a two-photon microscope with an excitation wavelength of approximately 950 nm for HeckGal.[10]
-
Acquire z-stack images of the tumor to visualize the distribution of the fluorescent signal in three dimensions.
V. Data Analysis:
-
Use appropriate software (e.g., ImageJ) to analyze the 3D images and quantify the fluorescence intensity.
-
Compare the fluorescence signal in tumors from senescent (palbociclib-treated) and control (vehicle-treated) mice.
-
Validate the presence of senescent cells in the imaged tissues using standard SA-β-gal staining of tissue sections.[14]
Application 3: Imaging Viscosity and Other Analytes
Naphthalimide-based probes have also been developed to detect changes in intracellular viscosity and the presence of other important biological analytes.
Viscosity: Some naphthalimide probes act as "molecular rotors," where their fluorescence is quenched in low-viscosity environments due to intramolecular rotation. In viscous environments, this rotation is hindered, leading to a significant increase in fluorescence.[16][17][18] The probe Nap-Cy, for instance, shows an approximately 400-fold increase in fluorescence intensity in response to viscosity changes and can be used in zebrafish.[19]
Other Analytes: Naphthalimide probes have been designed to detect a variety of other targets in vivo, including:
-
Peroxynitrite: The probe HCA-OH is a "turn-on" sensor for peroxynitrite and has been used for imaging in C. elegans.[20][21]
-
Hydrogen Sulfide (H₂S): Probes have been developed for the "turn-on" fluorescence detection of H₂S in living cells and zebrafish.[22][23][24]
-
Metal Ions: Specific naphthalimide-based probes have been synthesized for the detection of ions such as Hg²⁺ in living cells and zebrafish.[25][26][27][28]
-
Histidine: The probe NPC has been used for the in vivo fluorescence imaging of histidine in HeLa cells and C. elegans.[29]
General Experimental Workflow for In Vivo Imaging:
Caption: General workflow for in vivo imaging with naphthalimide probes.
Considerations for In Vivo Imaging:
-
Probe Selection: Choose a probe with appropriate excitation and emission wavelengths for your imaging system and to minimize tissue autofluorescence. Near-infrared (NIR) probes are often preferred for deeper tissue imaging.
-
Animal Model: Select an animal model that is relevant to the biological question being investigated. For optical imaging, hairless or shaved mice are often used to reduce light scattering.[3]
-
Controls: Always include appropriate controls, such as vehicle-injected animals and animals without the biological target of interest, to ensure the specificity of the probe's signal.
-
Toxicity: Evaluate the potential toxicity of the naphthalimide probe at the intended in vivo concentration.
-
Data Interpretation: Be mindful of potential confounding factors, such as probe clearance kinetics and non-specific binding, when interpreting the fluorescence data.[13]
These application notes and protocols provide a foundation for utilizing naphthalimide-based probes in your in vivo imaging research. Remember to optimize the protocols for your specific experimental conditions to ensure reliable and reproducible results.
References
- 1. researchgate.net [researchgate.net]
- 2. A Nitronaphthalimide Probe for Fluorescence Imaging of Hypoxia in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small Animal In vivo Imaging FAQs | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Hypoxia imaging in living cells, tissues and zebrafish with a nitroreductase-specific fluorescent probe - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. A nitroreductase responsive and photoactivated fluorescent probe for dual-controlled tumor hypoxia imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. research.charlotte.edu [research.charlotte.edu]
- 9. snmmi.org [snmmi.org]
- 10. In Vivo Imaging Software - Living Image | Revvity [revvity.com]
- 11. telomer.com.tr [telomer.com.tr]
- 12. Fluorescent Detection of Senescence for Imaging and Flow Cytometry Applications | Thermo Fisher Scientific - PL [thermofisher.com]
- 13. Experimental Design and Data Analysis of In Vivo Fluorescence Imaging Studies | Springer Nature Experiments [experiments.springernature.com]
- 14. A Two-Photon Probe Based on Naphthalimide-Styrene Fluorophore for the In Vivo Tracking of Cellular Senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Animal preparation and imaging [bio-protocol.org]
- 16. A Novel Fluorescent Probe for Determination of pH and Viscosity Based on a Highly Water-Soluble 1,8-Naphthalimide Rotor [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. A bifunctional naphthalimide-based fluorescent probe for imaging lysosomal peroxynitrite and viscosity in living cells and zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A naphthalimide-based turn-on fluorescence probe for peroxynitrite detection and imaging in living cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 21. Protocol for in Vivo Imaging in Mice - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 22. A lysosome-targetable fluorescent probe for imaging hydrogen sulfide in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. A naphthalimide-based peptide conjugate for concurrent imaging and apoptosis induction in cancer cells by utilizing endogenous hydrogen sulfide - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. d-nb.info [d-nb.info]
- 27. Naphthalimide-based fluorescent probe for Hg2+ detection and imaging in living cells and zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. A naphthalimide-based fluorescent probe for highly selective detection of histidine in aqueous solution and its application in in vivo imaging - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Illuminating Cellular Landscapes: Naphthalimide Derivatives as Versatile Fluorescent Sensors in Live-Cell Imaging
Application Note & Protocol Guide
Audience: Researchers, scientists, and drug development professionals.
Naphthalimide derivatives have emerged as a powerful and versatile class of fluorescent probes for real-time imaging of dynamic processes within living cells. Their advantageous photophysical properties, including high fluorescence quantum yields, large Stokes shifts, excellent photostability, and tunable emission wavelengths, make them ideal candidates for developing highly sensitive and selective sensors. This document provides a comprehensive overview of the applications of naphthalimide--based sensors, detailed experimental protocols for their use in cellular imaging, and a summary of their performance characteristics.
Applications Overview: Sensing a Diverse Range of Cellular Analytes and Parameters
Naphthalimide-based fluorescent sensors have been ingeniously designed to detect a wide array of biologically significant analytes and to monitor changes in the cellular microenvironment. Key applications include:
-
Detection of Metal Ions: Crucial for understanding metal ion homeostasis and toxicity, naphthalimide probes have been developed for sensing ions such as mercury (Hg²⁺), copper (Cu²⁺), and zinc (Zn²⁺).[1][2][3][4][5]
-
Monitoring Reactive Oxygen Species (ROS): As key signaling molecules and markers of oxidative stress, ROS like hydrogen peroxide (H₂O₂), hypochlorous acid (HClO), and peroxynitrite (ONOO⁻) can be visualized using specific naphthalimide derivatives.[6][7][8][9][10]
-
Visualizing Gasotransmitters: The roles of gaseous signaling molecules like hydrogen sulfide (H₂S) and nitric oxide (NO) in cellular processes can be investigated with tailored naphthalimide probes.[11][12]
-
Measuring pH Fluctuations: Naphthalimide sensors have been designed to monitor pH changes within specific cellular compartments, such as lysosomes, which is vital for studying cellular functions and dysfunctions.[13]
-
Assessing Microenvironment Viscosity and Polarity: Changes in intracellular viscosity and polarity, which can reflect cellular health and disease states, can be tracked using environmentally sensitive naphthalimide probes.[12][14][15][16]
-
Organelle-Specific Imaging: By incorporating specific targeting moieties, naphthalimide probes can be directed to various organelles, including mitochondria, lysosomes, and lipid droplets, enabling the study of localized biochemical events.[7][8][9][17][18][19][20]
Quantitative Data Summary
The performance of various naphthalimide-based fluorescent sensors is summarized in the table below, providing key parameters for experimental design and comparison.
| Probe Name/Target | Analyte/Parameter | Limit of Detection (LOD) | Binding Constant (Kₐ) | Response Time | Cell Line(s) | Reference(s) |
| NADP | Hg²⁺ | 13 nM | - | < 30 min | HeLa, Zebrafish | [1][2] |
| NIML | Hg²⁺ | - | - | - | HeLa, Zebrafish | [3] |
| NPP | Cu²⁺ | 0.65 µM | 5.0 x 10⁴ M⁻¹ | - | HeLa | [4] |
| Probe for Zn²⁺ | Zn²⁺ | - | - | - | - | [5] |
| Mito-HP | H₂O₂ (mitochondria) | - | - | - | HeLa | [8] |
| Probe 1 | HClO (mitochondria) | 0.23 µM | - | ~60 s | PC-12 | [7][9] |
| HCA-OH | ONOO⁻ | - | - | - | HepG2, C. elegans | [10] |
| EHN | H₂S | 0.135 µM | - | < 100 s | - | [11] |
| Probe 1 (dual) | Viscosity & NO | - | - | - | HeLa | [12] |
| SM3-based film | Extracellular pH | pKₐ ~7 | - | - | E. coli | [13] |
| 4-DiMe-ANI | Lipid Droplets (Polarity) | - | - | - | - | [19][20] |
Signaling Pathways and Experimental Workflows
Visualizing the mechanisms of action and experimental procedures is crucial for the successful application of these fluorescent probes.
General Mechanism of "Turn-On" Fluorescent Probes
Many naphthalimide-based sensors operate on a "turn-on" mechanism, where the probe is initially non-fluorescent or weakly fluorescent and exhibits a significant increase in fluorescence upon interaction with its target analyte. This is often achieved through processes like intramolecular charge transfer (ICT) or inhibition of photoinduced electron transfer (PET).
Caption: General mechanism of a "turn-on" naphthalimide fluorescent sensor.
Experimental Workflow for Live-Cell Imaging
The following diagram outlines a typical workflow for utilizing naphthalimide-based fluorescent probes for imaging in living cells.
Caption: Standard workflow for cellular imaging with naphthalimide probes.
Detailed Experimental Protocols
The following are generalized protocols based on common practices reported in the literature. Specific parameters such as probe concentration and incubation time should be optimized for each probe and cell line.
Protocol for Imaging Intracellular Metal Ions (e.g., Hg²⁺ with NADP)
-
Cell Culture:
-
Seed HeLa cells onto glass-bottom confocal dishes or coverslips.
-
Culture the cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂ until they reach 70-80% confluency.
-
-
Probe Loading:
-
Prepare a stock solution of the naphthalimide probe (e.g., NADP) at 1 mM in dimethyl sulfoxide (DMSO).
-
Dilute the stock solution in serum-free cell culture medium to a final working concentration (e.g., 10 µM).
-
Remove the culture medium from the cells and wash twice with phosphate-buffered saline (PBS).
-
Add the probe-containing medium to the cells and incubate for 30 minutes at 37°C.[1]
-
-
Imaging:
-
After incubation, wash the cells three times with PBS to remove any excess probe.
-
Add fresh PBS or culture medium to the cells.
-
For the experimental group, add the metal ion solution (e.g., HgCl₂) to the desired final concentration and incubate for a specified time (e.g., 30 minutes).[1]
-
Image the cells using a confocal laser scanning microscope with the appropriate excitation and emission wavelengths for the specific probe (e.g., for NADP, excitation at 405 nm and emission collected at 500-550 nm).
-
Protocol for Imaging Mitochondrial ROS (e.g., H₂O₂ or HClO)
-
Cell Culture:
-
Probe Loading and Co-localization:
-
Prepare a stock solution of the mitochondria-targeting naphthalimide probe (e.g., 5 µM).[7]
-
For co-localization studies, prepare a stock solution of a commercially available mitochondrial tracker (e.g., MitoTracker Red CMXRos at 1 µM).[7]
-
Incubate the cells with the naphthalimide probe (and co-localization dye, if applicable) in serum-free medium for 30 minutes at 37°C.[7]
-
-
Induction of ROS and Imaging:
-
Wash the cells twice with PBS.
-
To image exogenous ROS, treat the cells with a solution of H₂O₂ or HClO (e.g., 50 µM) for 30 minutes.[7]
-
To image endogenous ROS, cells can be stimulated with an appropriate agent (e.g., lipopolysaccharide (LPS)).
-
Wash the cells again with PBS.
-
Acquire fluorescence images using a confocal microscope, capturing the signal from the naphthalimide probe and the co-localization dye in separate channels.
-
Protocol for Monitoring Intracellular Viscosity
-
Cell Culture:
-
Culture HeLa cells as described in Protocol 4.1.
-
-
Probe Loading:
-
Prepare a stock solution of the viscosity-sensitive naphthalimide probe in DMSO.
-
Incubate the cells with the probe at a suitable concentration in serum-free medium for 30 minutes at 37°C.
-
-
Modulation of Viscosity and Imaging:
-
Wash the cells with PBS.
-
To induce changes in intracellular viscosity, treat the cells with an agent like nystatin.[12]
-
Acquire fluorescence images at different time points after treatment.
-
For some probes, fluorescence lifetime imaging microscopy (FLIM) can provide a more quantitative measure of viscosity changes.
-
Conclusion and Future Perspectives
Naphthalimide derivatives represent a highly adaptable and effective platform for the development of fluorescent sensors for live-cell imaging. Their broad range of applications, from detecting specific ions and molecules to sensing the physical properties of the cellular microenvironment, provides researchers with invaluable tools to unravel complex biological processes. Future developments in this field are likely to focus on creating probes with even greater sensitivity and specificity, multi-analyte sensing capabilities, and applications in in-vivo imaging and disease diagnostics. The continued innovation in the design and synthesis of novel naphthalimide derivatives promises to further illuminate the intricate workings of the living cell.
References
- 1. d-nb.info [d-nb.info]
- 2. A Naphthalimide-Based Fluorescent Probe for the Detection and Imaging of Mercury Ions in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel water-soluble naphthalimide-based turn-on fluorescent probe for mercury ion detection in living cells and zebrafish - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Naphthalimide-phenanthroimidazole incorporated new fluorescent sensor for "turn-on" Cu2+ detection in living cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A 1,8-naphthalimide-based turn-on fluorescent probe for imaging mitochondrial hydrogen peroxide in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel Mitochondria-Targeting and Naphthalimide-based Fluorescent Probe for Detecting HClO in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A naphthalimide-based turn-on fluorescence probe for peroxynitrite detection and imaging in living cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Naphthalimide-4-(4-nitrophenyl)thiosemicarbazide: A Fluorescent Probe for Simultaneous Monitoring of Viscosity and Nitric Oxide in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A series of naphthalimide derivatives as intra- and extra-cellular pH sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. A Novel Fluorescent Probe for Determination of pH and Viscosity Based on a Highly Water-Soluble 1,8-Naphthalimide Rotor - PMC [pmc.ncbi.nlm.nih.gov]
- 17. recent-advances-in-1-8-naphthalimide-based-small-molecule-fluorescent-probes-for-organelles-imaging-and-tracking-in-living-cells - Ask this paper | Bohrium [bohrium.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. d-nb.info [d-nb.info]
Visualizing the Invisible: A Guide to Intracellular Fucosylated Glycoconjugates
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Fucosylation, the addition of fucose sugar moieties to glycoconjugates, is a critical post-translational modification involved in a myriad of cellular processes, from cell-cell communication and adhesion to signaling and development.[1][2][3] Aberrant fucosylation is increasingly recognized as a hallmark of various diseases, including cancer, making the visualization and quantification of fucosylated glycoconjugates within the cell a vital pursuit for both basic research and therapeutic development.[2][4] This document provides detailed protocols and application notes for the visualization of intracellular fucosylated glycoconjugates using two primary methods: metabolic labeling followed by click chemistry and fluorescent lectin staining.
Methods for Visualization
Two powerful and complementary techniques allow for the visualization of fucosylated glycoconjugates within the cell:
-
Metabolic Labeling with Fucose Analogs and Click Chemistry: This chemo-selective ligation strategy offers a robust method for imaging fucosylated glycans.[1][5][6] Cells are metabolically engineered to incorporate fucose analogs bearing a bioorthogonal functional group (e.g., an azide or alkyne).[6][7] These functionalized glycoconjugates can then be specifically tagged with a fluorescent probe via a "click" reaction, enabling high-resolution imaging.[1][5] This technique allows for the dynamic imaging of cellular fucosylation.[1][5]
-
Fluorescent Lectin Staining: Lectins are carbohydrate-binding proteins with high specificity for particular sugar moieties.[8] Fluorescently conjugated lectins that specifically recognize fucose residues can be used to stain fixed and permeabilized cells, revealing the localization of fucosylated glycoconjugates.[8][9] This method provides a snapshot of the fucosylation landscape within the cell.
Quantitative Analysis of Fucosylation
Quantifying the levels and distribution of fucosylated glycoconjugates is crucial for understanding their roles in cellular function and disease. Several methods can be employed for quantitative analysis:
-
Flow Cytometry: Following metabolic labeling and fluorescent tagging, flow cytometry can be used to quantify the overall level of fucosylation on a per-cell basis, providing a high-throughput method for assessing changes in fucosylation across a cell population.[5][7]
-
Fluorescence Microscopy and Image Analysis: Confocal microscopy images of cells stained using either click chemistry or fluorescent lectins can be analyzed to quantify fluorescence intensity within specific subcellular compartments, providing spatial information on the abundance of fucosylated glycoconjugates.[1][7]
-
Lectin-Affinity Fluorescent Labeling Quantification (LAFLQ): This high-throughput method allows for the quantification of fucosylated glycoproteins in biological samples without relying on mass spectrometry.[10][11]
| Method | Principle | Advantages | Disadvantages | Typical Quantitative Readout |
| Metabolic Labeling + Flow Cytometry | Incorporation of a fucose analog with a bioorthogonal handle, followed by fluorescent tagging and analysis of cell populations.[5][7] | High-throughput, quantitative analysis of entire cell populations. | Provides an average signal per cell, limited spatial resolution. | Mean Fluorescence Intensity (MFI).[7] |
| Metabolic Labeling + Fluorescence Microscopy | Incorporation of a fucose analog, fluorescent tagging, and imaging of subcellular localization.[1][7] | High spatial resolution, allows for dynamic imaging of fucosylation.[1] | Lower throughput than flow cytometry, quantification can be complex. | Integrated fluorescence intensity per cell or region of interest.[12] |
| Fluorescent Lectin Staining + Microscopy | Direct staining of fucosylated glycans in fixed cells with fluorescently labeled lectins.[8][9] | Relatively simple and fast protocol, provides spatial information. | May be subject to steric hindrance, provides a static snapshot. | Fluorescence intensity, area of positive staining.[9] |
| LAFLQ | Capture of fluorescently labeled fucosylated glycoproteins by immobilized lectins, followed by fluorescence detection.[10][11] | High-throughput, does not require mass spectrometry. | Indirectly measures fucosylation based on glycoprotein capture. | Fluorescence intensity in a 96-well plate format.[10] |
Experimental Protocols
Protocol 1: Metabolic Labeling and Click Chemistry-Mediated Visualization
This protocol describes the metabolic incorporation of an alkynyl-fucose analog into cellular glycoconjugates, followed by fluorescent labeling via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[6][13]
Materials:
-
Peracetylated alkynyl-fucose analog (e.g., 6-alkynyl-fucose or 7-alkynyl-fucose)[14][15]
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Click chemistry reaction buffer (e.g., Click-iT™ Protein Reaction Buffer Kit)[14]
-
Azide-functionalized fluorescent probe (e.g., Alexa Fluor™ 488 Azide)
-
Copper(II) sulfate (CuSO4)
-
Reducing agent (e.g., sodium ascorbate)
-
Nuclear counterstain (e.g., DAPI or Hoechst 33342)[7]
-
Mounting medium
Procedure:
-
Metabolic Labeling:
-
Culture cells to the desired confluency on coverslips in a multi-well plate.
-
Prepare a stock solution of the peracetylated alkynyl-fucose analog in DMSO.
-
Dilute the fucose analog in pre-warmed cell culture medium to the desired final concentration (e.g., 25-100 µM).[6][14]
-
Replace the existing medium with the medium containing the fucose analog.
-
Incubate the cells for 1-3 days to allow for metabolic incorporation.[1][7]
-
-
Cell Fixation and Permeabilization:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.[7]
-
Wash the cells three times with PBS.
-
-
Click Reaction:
-
Prepare the click reaction cocktail according to the manufacturer's instructions. A typical cocktail includes the azide-functionalized fluorescent probe, CuSO4, and a reducing agent in a reaction buffer.
-
Incubate the cells with the click reaction cocktail for 30-60 minutes at room temperature, protected from light.[16]
-
Wash the cells three times with PBS.
-
-
Staining and Mounting:
-
Incubate the cells with a nuclear counterstain (e.g., DAPI) for 5-10 minutes.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
-
Imaging:
Protocol 2: Fluorescent Lectin Staining of Intracellular Fucosylated Glycoconjugates
This protocol details the use of a fucose-binding lectin conjugated to a fluorophore for the direct visualization of fucosylated glycoconjugates in fixed and permeabilized cells.
Materials:
-
Fluorescently conjugated fucose-binding lectin (e.g., Aleuria Aurantia Lectin (AAL)-FITC or Ulex Europaeus Agglutinin I (UEA I)-TRITC)[4][17]
-
Cell culture medium and supplements
-
Phosphate-buffered saline with calcium and magnesium (PBS+/+)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Nuclear counterstain (e.g., DAPI or Hoechst 33342)
-
Mounting medium
Procedure:
-
Cell Preparation:
-
Culture cells on coverslips to the desired confluency.
-
Wash the cells twice with PBS+/+.
-
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Blocking:
-
Incubate the cells with blocking buffer for 30-60 minutes at room temperature to reduce non-specific binding.
-
-
Lectin Staining:
-
Dilute the fluorescently conjugated lectin to the recommended concentration in blocking buffer.
-
Incubate the cells with the diluted lectin solution for 1-2 hours at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
-
Counterstaining and Mounting:
-
Incubate the cells with a nuclear counterstain for 5-10 minutes.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
-
Imaging:
-
Visualize the stained cells using a fluorescence or confocal microscope with the appropriate filter sets.
-
Fucosylation in Signaling Pathways
Fucosylation plays a crucial role in regulating key signaling pathways. One of the most well-characterized examples is the Notch signaling pathway, which is essential for development.[18] O-fucosylation of Notch receptors is critical for their proper function, and alterations in this fucosylation can modulate Notch signaling activity.[18] Additionally, core fucosylation of the TGF-β receptor has been shown to support TGF-β signaling.[3]
By employing the techniques and protocols outlined in this document, researchers can effectively visualize and quantify intracellular fucosylated glycoconjugates, paving the way for a deeper understanding of their roles in health and disease and facilitating the development of novel therapeutic strategies.
References
- 1. Glycoproteomic probes for fluorescent imaging of fucosylated glycans in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Exploring the diverse biological significance and roles of fucosylated oligosaccharides [frontiersin.org]
- 4. brieflands.com [brieflands.com]
- 5. pnas.org [pnas.org]
- 6. Alkynyl sugar analogs for the labeling and visualization of glycoconjugates in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Imaging with Lectin Fluorescent Conjugates | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. An optimized protocol for combined fluorescent lectin/immunohistochemistry to characterize tissue-specific glycan distribution in human or rodent tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative analysis of fucosylated glycoproteins by immobilized lectin-affinity fluorescent labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitative analysis of fucosylated glycoproteins by immobilized lectin-affinity fluorescent labeling - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. A metabolic inhibitor blocks cellular fucosylation and enables production of afucosylated antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Metabolic Labeling of Fucosylated Glycoproteins in Bacteroidales species - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Differential Labeling of Glycoproteins with Alkynyl Fucose Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. jenabioscience.com [jenabioscience.com]
- 17. Research Portal [researchdiscovery.drexel.edu]
- 18. Regulation of signal transduction by glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting low fluorescence signal with 4-Ethynyl-n-ethyl-1,8-naphthalimide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 4-Ethynyl-n-ethyl-1,8-naphthalimide for fluorescent labeling applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a click-activated, or fluorogenic, fluorescent probe.[1][2][3][4] It is primarily used for imaging and detection of azide-modified biomolecules, such as glycoproteins and glycolipids, in fluorescence microscopy and flow cytometry.[1][2][3] The ethynyl group on the naphthalimide core allows for a highly specific "click" reaction with an azide-modified target, leading to a significant increase in fluorescence.
Q2: Why is the fluorescence signal low before the click reaction?
The probe is designed to be fluorogenic, meaning its baseline fluorescence is intentionally low. The electron-withdrawing nature of the ethynyl group can quench the fluorescence of the naphthalimide fluorophore. Upon successful copper-catalyzed azide-alkyne cycloaddition (CuAAC), the formation of a triazole ring alters the electronic properties of the fluorophore, leading to a substantial enhancement of the fluorescence signal.[5]
Q3: What are the expected excitation and emission wavelengths for this probe?
While the exact photophysical properties can be influenced by the local environment, the excitation and emission maxima for the triazole product of this compound are generally in the blue to green region of the spectrum. The unreacted probe has minimal fluorescence.
Q4: What solvents are recommended for dissolving and storing the probe?
This compound is soluble in dimethyl sulfoxide (DMSO).[1][6] For long-term storage, it is recommended to store the compound as a solid at -20°C.[1][6] Stock solutions in DMSO should be stored in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[6]
Troubleshooting Guide: Low Fluorescence Signal
A low or absent fluorescence signal is a common issue. The following sections provide potential causes and solutions to help you troubleshoot your experiment.
Problem Area 1: Issues with the Click Chemistry Reaction
A successful click reaction is fundamental to achieving a strong fluorescence signal.
| Potential Cause | Recommended Solution |
| Inefficient Copper(I) Catalyst | The click reaction requires a Cu(I) catalyst, which is prone to oxidation. Ensure you are using a freshly prepared solution of a reducing agent like sodium ascorbate to maintain copper in the +1 oxidation state.[7] |
| Suboptimal Reagent Concentrations | The concentrations of the probe, copper sulfate, ligand, and reducing agent are critical. Optimize the concentrations of all reaction components. A typical starting point for in vitro labeling is 50-100 µM CuSO₄, a 5-fold excess of a copper-chelating ligand (e.g., THPTA), and 5 mM sodium ascorbate.[7] |
| Inhibition by Reaction Components | High concentrations of the alkyne probe can sometimes inhibit the copper catalyst. If you suspect this, try lowering the concentration of this compound.[7] |
| Insufficient Reaction Time or Temperature | While click reactions are generally fast, ensure you are allowing sufficient time for the reaction to proceed to completion. Most protocols recommend incubating for at least 30-60 minutes at room temperature.[1][4] |
| Presence of Copper-Chelating Agents in Buffers | Buffers containing chelating agents like EDTA will sequester the copper catalyst, inhibiting the reaction. Use buffers that are free of chelating agents. |
Problem Area 2: Probe and Sample-Related Issues
The properties of the probe and the experimental sample can significantly impact the fluorescence signal.
| Potential Cause | Recommended Solution |
| Low Incorporation of Azide into the Target Biomolecule | The fluorescence signal is directly proportional to the amount of azide-modified target available for the click reaction. Verify the efficiency of your metabolic labeling or chemical modification step to ensure sufficient incorporation of the azide handle. |
| Probe Degradation | Improper storage of the this compound stock solution can lead to degradation. Ensure it is stored protected from light and moisture. Prepare fresh aliquots from a solid stock if degradation is suspected. |
| Inaccessibility of the Azide Group | The azide group on your target biomolecule may be sterically hindered, preventing the probe from accessing it. Consider using a longer linker on your azide-containing metabolic label or chemical modifier. |
| High Background from Unreacted Probe | Although fluorogenic, the unreacted probe may still contribute some background fluorescence. Ensure thorough washing steps after the click reaction to remove any unbound probe. |
Problem Area 3: Environmental and Imaging-Related Factors
The local environment of the fluorophore and the imaging setup play a crucial role in the observed fluorescence intensity.
| Potential Cause | Recommended Solution |
| Solvent Polarity and Environmental Effects | The fluorescence of 4-amino-1,8-naphthalimide derivatives is highly sensitive to the polarity of the microenvironment.[2][8][9] The quantum yield of similar naphthalimides often decreases in highly polar (aqueous) environments.[9][10][11] The local environment of your labeled biomolecule could be quenching the fluorescence. While difficult to control, this is an important consideration when interpreting results. |
| Photobleaching | Naphthalimide dyes can be susceptible to photobleaching, especially under intense or prolonged illumination. Use an anti-fade mounting medium for microscopy.[12] Minimize the exposure time and intensity of the excitation light during image acquisition. |
| Incorrect Imaging Settings | Ensure that the excitation and emission filters on your microscope or flow cytometer are appropriate for the triazole-naphthalimide product. Acquire images with optimal gain and exposure settings to maximize signal detection without saturating the detector. |
| Copper-Induced Quenching | Copper ions, even at catalytic concentrations, can sometimes quench the fluorescence of nearby fluorophores.[13] Using a copper-chelating ligand like THPTA can help mitigate this effect.[7] Thorough washing after the click reaction is also important. |
Quantitative Data Summary
The following table summarizes the typical photophysical properties of 4-substituted 1,8-naphthalimides. Note that the exact values for this compound and its triazole adduct may vary depending on the solvent and local environment.
| Compound State | Typical Excitation Max (λex) | Typical Emission Max (λem) | Relative Quantum Yield (Φ) |
| Unreacted Probe | ~340-360 nm | ~400-450 nm | Very Low |
| Triazole Adduct | ~400-420 nm | ~500-540 nm | High |
Experimental Protocols
General Protocol for In Vitro Labeling using Copper-Catalyzed Click Chemistry (CuAAC)
This protocol provides a starting point for labeling an azide-modified protein in solution.
-
Prepare Stock Solutions:
-
This compound: 10 mM in DMSO.
-
Azide-modified Protein: 1 mg/mL in a copper-free buffer (e.g., PBS pH 7.4).
-
Copper(II) Sulfate (CuSO₄): 20 mM in water.
-
THPTA (ligand): 100 mM in water.
-
Sodium Ascorbate: 300 mM in water (prepare fresh).
-
-
Set up the Reaction:
-
In a microcentrifuge tube, combine:
-
50 µL of azide-modified protein solution.
-
100 µL of PBS buffer.
-
4 µL of 1 mM this compound (final concentration ~20 µM).
-
1 µL of 20 mM CuSO₄ (final concentration ~100 µM).
-
1 µL of 100 mM THPTA (final concentration ~500 µM).
-
-
Vortex briefly to mix.
-
-
Initiate the Reaction:
-
Add 10 µL of 300 mM sodium ascorbate solution to initiate the click reaction.
-
Vortex briefly to mix.
-
-
Incubation:
-
Protect the reaction from light and incubate for 30-60 minutes at room temperature.
-
-
Downstream Analysis:
-
The labeled protein is now ready for downstream analysis, such as SDS-PAGE with in-gel fluorescence scanning or purification to remove excess reagents.
-
Visualizations
Logical Troubleshooting Workflow
Caption: A flowchart for troubleshooting low fluorescence signals.
Experimental Workflow for Cell Labeling
Caption: A typical workflow for labeling cells with this compound.
Signaling Pathway of Fluorescence Activation
Caption: The click reaction-mediated activation of fluorescence.
References
- 1. jenabioscience.com [jenabioscience.com]
- 2. Fluorescence behaviour of 2-, 3- and 4-amino-1,8-naphthalimides: effects of the substitution positions of the amino functionality on the photophysical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. prod-vector-labs-wordpress-media.s3.amazonaws.com:443 [prod-vector-labs-wordpress-media.s3.amazonaws.com:443]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Unique Photophysical Properties of 1,8-Naphthalimide Derivatives: Generation of Semi-stable Radical Anion Species by Photo-Induced Electron Transfer from a Carboxy Group - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluorescence behaviour of 2-, 3- and 4-amino-1,8-naphthalimides: effects of the substitution positions of the amino functionality on the photophysical properties - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis and Solvent Dependent Fluorescence of Some Piperidine-Substituted Naphthalimide Derivatives and Consequences for Water Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Deciphering the photophysical properties of naphthalimide derivatives using ultrafast spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimizing 4-Ethynyl-n-ethyl-1,8-naphthalimide for Cell Labeling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of 4-Ethynyl-n-ethyl-1,8-naphthalimide for precise and efficient cell labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a fluorescent probe equipped with an ethynyl (alkyne) group. Its primary application is in bioimaging, specifically for labeling and visualizing cellular components through a click chemistry reaction. It is commonly used for imaging cell surface and intracellular glycoproteins and glycolipids. This probe is suitable for use in fluorescence microscopy and flow cytometry.
Q2: How does the labeling process with this compound work?
A2: Labeling with this compound typically involves a two-step process based on click chemistry. First, cells are treated with a molecule containing an azide group that metabolically incorporates into the target of interest (e.g., a modified sugar for glycoprotein labeling). Second, the this compound (containing an alkyne group) is added, which then "clicks" onto the azide-modified target, rendering it fluorescent. This reaction is highly specific and efficient.
Q3: What is a good starting concentration for optimizing this compound?
A3: For most live cell imaging applications, a starting concentration in the low micromolar (µM) range is recommended. A typical optimization experiment would involve testing a range of concentrations from 1 µM to 10 µM. The optimal concentration will be cell-type and experiment-specific.
Q4: Can this compound be toxic to cells?
A4: Like many fluorescent dyes, this compound can exhibit cytotoxicity at higher concentrations or with prolonged incubation times. Some 1,8-naphthalimide derivatives have been shown to have low cytotoxicity, while others can be more toxic. It is crucial to perform a cytotoxicity assay to determine the optimal, non-toxic concentration for your specific cell line and experimental conditions.
Q5: How should I prepare a stock solution of this compound?
A5: this compound is soluble in dimethyl sulfoxide (DMSO). To prepare a stock solution, dissolve the compound in high-quality, anhydrous DMSO to a concentration of 1-10 mM. Store the stock solution at -20°C, protected from light.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Weak or No Fluorescent Signal | Insufficient concentration of the probe. | Increase the concentration of this compound in a stepwise manner (e.g., 2 µM, 5 µM, 10 µM). |
| Inefficient click reaction. | Ensure the catalyst (if using copper-catalyzed click chemistry) is fresh and used at the correct concentration. For copper-free click chemistry, confirm the compatibility of the azide and alkyne partners. | |
| Short incubation time. | Increase the incubation time with the probe. Optimization may be required (e.g., 30 min, 1 hour, 2 hours). | |
| Low target expression. | Verify the expression of the azide-labeled target molecule in your cells. | |
| High Background Fluorescence | Excess unbound probe. | Increase the number and duration of washing steps after incubation with the probe to remove unbound dye. |
| Probe concentration is too high. | Reduce the concentration of this compound. | |
| Non-specific binding. | Include a blocking step with a suitable agent (e.g., bovine serum albumin) before adding the probe. | |
| Cell Death or Altered Morphology | Cytotoxicity of the probe. | Reduce the concentration of this compound and/or shorten the incubation time. Perform a cytotoxicity assay to determine the maximum tolerable concentration. |
| Phototoxicity from imaging. | Reduce the excitation light intensity and/or the exposure time during image acquisition. | |
| Signal Fades Quickly (Photobleaching) | High excitation light intensity. | Decrease the laser power or light source intensity. Use a neutral density filter if available. |
| Prolonged exposure to excitation light. | Minimize the exposure time and the number of images taken of the same field of view. | |
| Inappropriate imaging medium. | Use an anti-fade mounting medium for fixed cells or a live-cell imaging solution with an oxygen scavenger system for live cells. |
Experimental Protocols
Protocol 1: Optimization of this compound Concentration for Live Cell Labeling
-
Cell Preparation: Seed your cells of interest onto a suitable imaging plate (e.g., glass-bottom 96-well plate) and culture to the desired confluency.
-
Metabolic Labeling (if applicable): If your experiment involves metabolic labeling, incubate the cells with the azide-modified molecule (e.g., an azide-containing sugar) for the recommended time.
-
Preparation of Staining Solutions: Prepare a series of dilutions of this compound in pre-warmed, serum-free cell culture medium. Recommended concentrations to test: 1 µM, 2.5 µM, 5 µM, and 10 µM.
-
Incubation: Remove the culture medium from the cells and wash once with pre-warmed phosphate-buffered saline (PBS). Add the staining solutions to the respective wells.
-
Incubation Time: Incubate the cells for 30-60 minutes at 37°C, protected from light.
-
Washing: Remove the staining solution and wash the cells three times with pre-warmed PBS or live-cell imaging solution.
-
Imaging: Image the cells using a fluorescence microscope with the appropriate filter set for the naphthalimide dye (typically excitation around 400-450 nm and emission around 500-550 nm).
-
Analysis: Compare the signal intensity and background levels across the different concentrations to determine the optimal concentration that provides a bright signal with low background and no signs of cytotoxicity.
Protocol 2: Cytotoxicity Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density that will not reach 100% confluency by the end of the assay.
-
Compound Addition: The next day, treat the cells with a range of this compound concentrations (e.g., 0 µM, 1 µM, 5 µM, 10 µM, 25 µM, 50 µM) in complete culture medium.
-
Incubation: Incubate for a period relevant to your labeling experiment (e.g., 1, 4, or 24 hours).
-
Viability Assay: Perform a cell viability assay (e.g., MTT, MTS, or a live/dead staining kit) according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of viable cells relative to the untreated control (0 µM). The concentration that shows a significant decrease in cell viability should be avoided in labeling experiments.
Visualizations
Caption: Workflow for cell labeling with this compound.
Caption: Troubleshooting decision tree for cell labeling experiments.
How to reduce background fluorescence in naphthalimide staining experiments
This guide provides troubleshooting advice and answers to frequently asked questions to help you reduce background fluorescence in your naphthalimide staining experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of background fluorescence in naphthalimide staining?
There are three main contributors to high background fluorescence in experiments using naphthalimide probes:
-
Autofluorescence: Many cell types and tissues naturally fluoresce due to endogenous molecules like NADH, collagen, and elastin. This is often more pronounced in fixed and dehydrated samples.
-
Non-specific Binding: Naphthalimide probes can bind to cellular components other than the intended target. This can be caused by hydrophobic interactions, electrostatic forces, or binding to residual fixatives like glutaraldehyde.
-
Probe Aggregation: At high concentrations, naphthalimide dyes can form aggregates that are highly fluorescent and bind non-specifically within the cell or on the coverslip, leading to bright, punctate background signals.
Q2: How can I determine the source of my background fluorescence?
To identify the source of the background, you can use control samples:
-
Unstained Control: An unstained sample of your cells or tissue is imaged using the same settings as your stained samples. Any fluorescence detected here is likely autofluorescence.
-
No-Probe Control (with secondary antibody if applicable): If you are using a naphthalimide conjugate with a secondary antibody, a sample incubated with only the secondary antibody can help identify non-specific binding of the secondary antibody.
-
Isotype Control: If using a naphthalimide-conjugated antibody, an isotype control (an antibody with the same isotype but no specificity for the target) can help determine non-specific antibody binding.
Below is a workflow to help diagnose the issue:
Caption: Troubleshooting workflow for identifying the source of background fluorescence.
Q3: Can the choice of fixative affect background fluorescence?
Yes, the fixation method can significantly impact background fluorescence. Aldehyde fixatives like formaldehyde and glutaraldehyde can induce autofluorescence by cross-linking proteins. While formaldehyde is generally preferred, glutaraldehyde can cause intense green autofluorescence. If you must use glutaraldehyde, it's recommended to treat the samples with a reducing agent like sodium borohydride after fixation. Methanol fixation is an alternative that can sometimes reduce autofluorescence but may not be suitable for all targets as it can denature proteins.
Troubleshooting Guide
Issue 1: High Autofluorescence
If you've determined that autofluorescence is the main issue, here are several strategies to mitigate it:
Solutions:
-
Use a Quenching Agent: Agents like Sudan Black B or Trypan Blue can be used to quench autofluorescence.
-
Photobleaching: Intentionally exposing your sample to the excitation light before imaging can photobleach some of the autofluorescent molecules. However, this may also affect your naphthalimide probe's signal.
-
Spectral Unmixing: If your imaging software allows, you can acquire images in multiple spectral channels and use spectral unmixing algorithms to separate the specific naphthalimide signal from the broad autofluorescence spectrum.
Issue 2: Non-Specific Binding of the Naphthalimide Probe
If your unstained controls are clean but your stained samples have high background, non-specific probe binding is a likely culprit.
Solutions:
-
Optimize Probe Concentration: Using too high a concentration of the naphthalimide probe is a common cause of high background. Perform a titration experiment to find the lowest concentration that still gives a good signal-to-noise ratio.
-
Use a Blocking Agent: Blocking buffers are crucial to prevent non-specific binding. Common blocking agents include Bovine Serum Albumin (BSA), normal serum from the host species of the secondary antibody, and commercially available protein-based blockers.
-
Increase Wash Steps: Increasing the number and duration of wash steps after probe incubation can help remove unbound and non-specifically bound probe molecules. Adding a low concentration of a non-ionic detergent like Tween-20 to the wash buffer can also help.
Issue 3: Probe Aggregation
Naphthalimide dyes can sometimes aggregate, especially in aqueous buffers or at high concentrations, leading to bright, punctate artifacts.
Solutions:
-
Filter the Staining Solution: Before use, filter your naphthalimide probe solution through a 0.22 µm syringe filter to remove any pre-existing aggregates.
-
Check Buffer Compatibility: Ensure the buffer used for staining is compatible with the naphthalimide probe. High salt concentrations or certain pH values can promote aggregation. Consult the probe's datasheet for recommended buffer conditions.
-
Sonication: Briefly sonicating the stock solution of the naphthalimide probe before dilution may help to break up small aggregates.
Experimental Protocols & Data
Protocol 1: Autofluorescence Quenching with Sudan Black B
This protocol is for fixed cells or tissue sections exhibiting high autofluorescence.
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Re-hydrate Samples: If your samples are dehydrated, re-hydrate them by passing them through a series of decreasing ethanol concentrations (e.g., 100%, 90%, 70%, 50% ethanol), followed by a final wash in PBS.
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Prepare Sudan Black B Solution: Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol. Stir for 10-15 minutes and then filter the solution through a 0.2 µm filter to remove any undissolved particles.
-
Incubate Samples: Incubate the samples in the Sudan Black B solution for 10-20 minutes at room temperature in the dark.
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Wash: Wash the samples thoroughly with PBS to remove excess Sudan Black B. A common procedure is 3 washes of 5 minutes each.
-
Proceed with Staining: You can now proceed with your standard naphthalimide staining protocol.
Data Presentation: Optimizing Probe Concentration
While specific quantitative data for every naphthalimide probe is not available, you can generate it for your specific experimental conditions. Below is a template for a probe concentration titration experiment.
Table 1: Example Experimental Design for Naphthalimide Probe Titration
| Probe Concentration | Signal Intensity (Target) | Background Intensity (Off-target) | Signal-to-Noise Ratio (Signal/Background) | Observations |
| 0.1 µM | ||||
| 0.5 µM | ||||
| 1.0 µM | ||||
| 5.0 µM | ||||
| 10.0 µM |
To perform this experiment, prepare your samples and stain them with the different concentrations of the naphthalimide probe listed. Image each sample using identical acquisition settings. Measure the mean fluorescence intensity in your region of interest (signal) and in a background region. Calculate the signal-to-noise ratio to determine the optimal concentration.
Below is a diagram illustrating the expected relationship between probe concentration and signal/background.
Caption: Relationship between probe concentration and signal-to-noise ratio.
4-Ethynyl-n-ethyl-1,8-naphthalimide stability and long-term storage at -20°C
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and use of 4-Ethynyl-n-ethyl-1,8-naphthalimide.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: For long-term stability, this compound solid should be stored at -20°C.[1][2] Stock solutions can also be stored at -20°C but should ideally be used within one month. For storage longer than one month, it is recommended to store stock solutions at -80°C, which extends the stability to up to six months.[3] To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot stock solutions into smaller, single-use volumes.[3]
Q2: What is the primary application of this compound?
A2: this compound is a click-activated fluorescent probe.[1][2][] Its primary application is in the imaging of cell surface and intracellular fucosylated glycoproteins and glycolipids.[1][2][3] This is achieved through a copper(I)-catalyzed click reaction with azide-modified sugars that have been metabolically incorporated into cellular glycans. The compound is suitable for use in fluorescence microscopy and flow cytometry.[1][2]
Q3: In which solvents is this compound soluble?
A3: This compound is soluble in dimethyl sulfoxide (DMSO).[1][3] Gentle warming or sonication can aid in its dissolution.[3]
Q4: What are the photophysical properties of this fluorescent probe?
A4: As a naphthalimide-based dye, it possesses favorable photophysical properties, including good photostability, which is crucial for imaging applications. However, like all fluorophores, it can be susceptible to photobleaching under intense or prolonged illumination.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Poor Solubility in DMSO | Compound has precipitated out of solution. | Gently warm the solution to 37°C and use an ultrasonic bath to aid dissolution.[3] Ensure the DMSO is anhydrous, as water can sometimes reduce the solubility of organic compounds. |
| Low or No Fluorescent Signal | - Incomplete click reaction.- Degradation of the compound.- Low incorporation of the azide-modified sugar.- Incorrect filter sets on the microscope or cytometer. | - Optimize click reaction conditions (copper source, ligand, reducing agent concentrations, and reaction time).- Use a fresh aliquot of the compound; avoid using stock solutions older than one month when stored at -20°C.[3]- Increase the concentration of the azide-modified sugar or the incubation time.- Verify that the excitation and emission filters match the spectral properties of the naphthalimide dye. |
| High Background Fluorescence | - Excess, unreacted probe.- Non-specific binding of the probe. | - Ensure thorough washing of cells after the click reaction to remove any unreacted probe.- Include a blocking step (e.g., with BSA) before adding the probe, although non-specific binding is less common with click chemistry. |
| Cell Toxicity Observed | - High concentration of the probe.- Toxicity from copper catalyst in the click reaction. | - Perform a dose-response curve to determine the optimal, non-toxic concentration of the probe.- Use a copper-free click chemistry approach if possible, or use a copper-chelating ligand to minimize copper toxicity. |
| Rapid Photobleaching | - High-intensity illumination.- Prolonged exposure to excitation light. | - Reduce the intensity and duration of the excitation light.- Use an anti-fade mounting medium for fixed cell imaging.- Acquire images using shorter exposure times. |
Experimental Protocols
General Workflow for Cellular Labeling
The use of this compound as a fluorescent probe involves a two-step process: metabolic labeling followed by a click reaction.
Example Protocol for Fluorescence Microscopy
Note: This is a general protocol and may require optimization for specific cell types and experimental conditions.
-
Cell Seeding: Seed cells on glass-bottom dishes or coverslips and allow them to adhere overnight.
-
Metabolic Labeling:
-
Prepare a stock solution of the azide-modified sugar (e.g., Ac4ManNAz) in sterile DMSO or cell culture medium.
-
Add the azide-modified sugar to the cell culture medium to a final concentration of 25-50 µM.
-
Incubate the cells for 24-72 hours to allow for metabolic incorporation.
-
-
Cell Fixation and Permeabilization (Optional, for intracellular targets):
-
Wash cells twice with PBS.
-
Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize cells with 0.1-0.5% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
-
Click Reaction:
-
Prepare the click reaction cocktail. For a 1 mL final volume:
-
10 µM this compound
-
1 mM CuSO₄
-
10 mM Sodium Ascorbate (freshly prepared)
-
(Optional) 1 mM BTTAA ligand
-
-
Add the click reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing and Staining:
-
Wash cells three times with PBS.
-
(Optional) Counterstain nuclei with a suitable dye (e.g., DAPI).
-
Wash twice with PBS.
-
-
Imaging:
-
Mount the coverslips with an appropriate mounting medium.
-
Image using a fluorescence microscope with suitable filter sets for the naphthalimide dye (typically excitation around 440 nm and emission around 520 nm, but this can vary).
-
Logical Relationship for Troubleshooting Low Signal
References
Preventing aggregation of 4-Ethynyl-n-ethyl-1,8-naphthalimide in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in preventing the aggregation of 4-Ethynyl-n-ethyl-1,8-naphthalimide in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound solution showing poor fluorescence and what are the signs of aggregation?
A1: Poor fluorescence intensity, a red-shift in the emission spectrum, and the appearance of a new absorption band at a longer wavelength are common indicators of aggregation. Aggregation of this compound, a hydrophobic molecule, frequently occurs in aqueous buffers, leading to fluorescence quenching and unreliable experimental results.
Q2: What are the primary causes of this compound aggregation in my experiments?
A2: The primary cause of aggregation is the hydrophobic nature of the naphthalimide core, which leads to self-assembly in polar solvents like water to minimize contact with the aqueous environment. This process is influenced by several factors:
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Concentration: Higher concentrations of the dye increase the likelihood of intermolecular interactions and aggregation.
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Aqueous Buffer Composition: The type and concentration of salts in the buffer can affect the solubility of the dye.
-
Temperature: Temperature can influence the solubility and the kinetics of aggregation.
-
Presence of Contaminants: Impurities can sometimes act as nucleation sites for aggregation.
Q3: How can I prevent the aggregation of this compound in my aqueous buffer?
A3: Several strategies can be employed to prevent aggregation:
-
Use of Co-solvents: Introducing a small percentage of an organic co-solvent like dimethyl sulfoxide (DMSO) or ethanol can increase the solubility of the dye.
-
Employing Surfactants: Non-ionic (e.g., Triton X-100) or ionic (e.g., SDS) surfactants can encapsulate the hydrophobic dye in micelles, preventing aggregation.
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Utilizing Cyclodextrins: Cyclodextrins, such as β-cyclodextrin and its derivatives, can form inclusion complexes with the naphthalimide molecule, effectively shielding it from the aqueous environment.
Troubleshooting Guide
Issue: Loss of Fluorescence Signal Over Time
This guide provides a systematic approach to troubleshooting signal loss due to aggregation.
Caption: Troubleshooting workflow for addressing dye aggregation.
Quantitative Data
Table 1: Properties of Common Anti-Aggregation Agents
| Agent | Type | Typical Working Concentration | Notes |
| DMSO | Co-solvent | 0.1 - 5% (v/v) | Can affect cellular systems at higher concentrations. |
| Triton X-100 | Non-ionic Surfactant | 0.01 - 0.1% (w/v) | Forms micelles to encapsulate hydrophobic molecules. |
| SDS | Anionic Surfactant | 0.1 - 1% (w/v) | Can denature proteins, use with caution in biological assays. |
| β-Cyclodextrin | Encapsulating Agent | 1 - 10 mM | Forms a 1:1 inclusion complex with many hydrophobic dyes. |
| HP-β-Cyclodextrin | Encapsulating Agent | 1 - 10 mM | Higher aqueous solubility than native β-cyclodextrin. |
Table 2: Photophysical Properties of a Representative 4-Alkynyl-1,8-Naphthalimide in Different Solvents
| Solvent | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (nm) |
| Toluene | 410 | 495 | 85 |
| Dichloromethane | 412 | 510 | 98 |
| Acetonitrile | 408 | 520 | 112 |
| DMSO | 415 | 525 | 110 |
| Water | Aggregation observed | Broad, red-shifted emission | - |
Note: Data is for a representative 4-alkynyl-1,8-naphthalimide and serves as an example of the expected solvatochromic behavior.
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
-
Prepare a high-concentration stock solution of this compound (e.g., 1-10 mM) in 100% DMSO.
-
Vortex thoroughly to ensure the compound is fully dissolved.
-
To prepare a working solution, dilute the DMSO stock solution into the desired aqueous buffer. It is crucial to add the stock solution to the buffer while vortexing to promote rapid mixing and minimize localized high concentrations that can lead to precipitation.
-
For solutions with anti-aggregation agents, first prepare the buffer containing the final concentration of the agent (e.g., cyclodextrin or surfactant) and then add the dye stock solution.
Protocol 2: Quantitative Fluorescence Assay to Test Anti-Aggregation Agents
-
Prepare a series of aqueous buffer solutions containing different concentrations of the anti-aggregation agent to be tested (e.g., 0, 1, 2, 5, 10 mM of HP-β-cyclodextrin).
-
Add a constant concentration of this compound to each solution from the DMSO stock (e.g., a final concentration of 5 µM). Ensure the final DMSO concentration is low and constant across all samples (e.g., < 1%).
-
Incubate the solutions for a set period (e.g., 15-30 minutes) at a controlled temperature.
-
Measure the fluorescence emission spectrum of each sample using a spectrofluorometer. Use an excitation wavelength appropriate for the dye (e.g., ~410 nm).
-
Analyze the data: Compare the fluorescence intensity and the position of the emission maximum across the different concentrations of the anti-aggregation agent. A significant increase in fluorescence intensity and a blue-shift in the emission maximum indicate a reduction in aggregation.
Mechanism of Action
Caption: Encapsulation of naphthalimide by cyclodextrin to prevent aggregation.
Minimizing cytotoxicity of 4-Ethynyl-n-ethyl-1,8-naphthalimide in live-cell imaging
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the cytotoxicity of 4-Ethynyl-n-ethyl-1,8-naphthalimide during live-cell imaging experiments.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during the use of this compound in live-cell imaging.
Initial Staining & Optimization
Q1: What is the recommended starting concentration for this compound?
A1: For most cell lines, a starting concentration in the range of 1-10 µM is recommended. However, the optimal concentration is highly cell-type dependent and should be determined empirically. It is crucial to use the lowest possible concentration that provides adequate signal-to-noise for your imaging setup.
Q2: How can I determine the optimal staining concentration and incubation time for my cell type?
A2: To determine the optimal staining conditions, a titration experiment is recommended. This involves incubating your cells with a range of probe concentrations (e.g., 0.5, 1, 2.5, 5, 10, and 20 µM) for different durations (e.g., 15, 30, 60, and 120 minutes). The optimal condition is the one that yields the best signal with the least impact on cell viability and morphology.
Q3: I am observing high background fluorescence. How can I reduce it?
A3: High background fluorescence can be caused by several factors:
-
Excess probe concentration: Reduce the concentration of this compound.
-
Incomplete removal of the probe: Ensure thorough washing of the cells with fresh, pre-warmed imaging medium after incubation. A typical wash protocol involves two to three exchanges of media.
-
Serum in the staining medium: Components in fetal bovine serum (FBS) can sometimes interact with fluorescent probes. Consider staining in a serum-free medium.
-
Autofluorescence: Some cell types exhibit high intrinsic fluorescence. To mitigate this, you can use a spectrally distinct fluorescent probe or an imaging system with better spectral separation capabilities.
Cytotoxicity & Phototoxicity
Q4: My cells are showing signs of stress (e.g., rounding, detachment, blebbing) after staining. What could be the cause and how can I fix it?
A4: Cellular stress following staining can be attributed to either the inherent chemical toxicity of the probe (chemotoxicity) or light-induced damage (phototoxicity).
-
To address chemotoxicity:
-
Lower the probe concentration.
-
Reduce the incubation time.
-
Perform a cell viability assay to quantify the toxic effects at different concentrations (see Protocol 2).
-
-
To address phototoxicity:
-
Reduce the excitation light intensity to the lowest level that provides a usable signal.
-
Minimize the exposure time for each image.
-
Decrease the frequency of image acquisition in time-lapse experiments.
-
Use a more sensitive detector (e.g., an EMCCD or sCMOS camera) to allow for lower excitation power.
-
Incorporate an oxygen scavenger into your imaging medium to reduce the formation of reactive oxygen species (ROS).
-
Q5: How can I assess the cytotoxicity of this compound in my specific cell line?
A5: Standard cell viability assays can be used to quantify cytotoxicity. Common methods include:
-
MTT assay: Measures metabolic activity.
-
LDH assay: Measures membrane integrity by detecting lactate dehydrogenase release.
-
Live/Dead staining kits: Use fluorescent probes to differentiate between live and dead cells (e.g., Calcein-AM/Propidium Iodide).
Q6: How can I minimize phototoxicity during time-lapse imaging?
A6: Minimizing phototoxicity is critical for long-term live-cell imaging.
-
Optimize imaging parameters: Use the lowest possible excitation power and the shortest possible exposure time.
-
Reduce sampling frequency: Acquire images only as often as is necessary to capture the biological process of interest.
-
Use specialized imaging media: Some commercially available imaging media are formulated to reduce phototoxicity.
-
Control the environment: Maintain optimal temperature, humidity, and CO2 levels for your cells throughout the experiment.
Probe-Specific Issues
Q7: What are the optimal excitation and emission wavelengths for this compound?
A7: While specific spectral properties for this compound are not widely published, naphthalimide derivatives typically have excitation maxima in the range of 400-450 nm and emission maxima in the range of 500-550 nm. It is highly recommended to perform a spectral scan on your specific instrument to determine the optimal settings.
Q8: Does the solvent used to dissolve the probe affect cytotoxicity?
A8: Yes, the solvent can contribute to cytotoxicity. This compound is typically dissolved in dimethyl sulfoxide (DMSO). High concentrations of DMSO can be toxic to cells. It is crucial to ensure that the final concentration of DMSO in the cell culture medium is low, typically below 0.1%.
Data Presentation
Table 1: Recommended Starting Parameters for Optimization
| Parameter | Recommended Range | Notes |
| Probe Concentration | 0.5 - 20 µM | Start with a titration from 1-10 µM. |
| Incubation Time | 15 - 120 minutes | Longer times may increase signal but also toxicity. |
| Incubation Temperature | 37°C | Ensure consistent temperature with your cell culture. |
| Final DMSO Concentration | < 0.1% (v/v) | Higher concentrations can be cytotoxic. |
| Excitation Wavelength | ~400-450 nm | Determine empirically on your microscope. |
| Emission Wavelength | ~500-550 nm | Determine empirically on your microscope. |
| Excitation Power | 1 - 20% | Use the lowest power that provides a good signal. |
| Exposure Time | 50 - 500 ms | Minimize to reduce phototoxicity. |
Table 2: Cytotoxicity Assay Results Template
| Probe Concentration (µM) | Cell Viability (%) - 24h | Cell Viability (%) - 48h | Notes on Cell Morphology |
| 0 (Vehicle Control) | 100 | 100 | Normal |
| 0.5 | |||
| 1.0 | |||
| 2.5 | |||
| 5.0 | |||
| 10.0 | |||
| 20.0 |
Experimental Protocols
Protocol 1: Determining Optimal Staining Concentration
-
Cell Preparation: Plate your cells on a suitable imaging dish or plate and grow to the desired confluency (typically 60-80%).
-
Probe Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. From this, prepare a series of working solutions at different concentrations.
-
Staining:
-
Remove the culture medium from the cells.
-
Wash the cells once with pre-warmed phosphate-buffered saline (PBS).
-
Add the staining solution (probe diluted in imaging medium) to the cells at various final concentrations (e.g., 0.5, 1, 2.5, 5, 10, and 20 µM).
-
Incubate at 37°C for a predetermined time (e.g., 30 minutes).
-
-
Washing:
-
Remove the staining solution.
-
Wash the cells two to three times with fresh, pre-warmed imaging medium.
-
-
Imaging: Image the cells using appropriate filter sets for the naphthalimide dye. Compare the signal intensity and background across the different concentrations.
-
Analysis: Determine the lowest concentration that provides a clear signal with low background.
Protocol 2: Assessing Probe-Induced Cytotoxicity using an MTT Assay
-
Cell Plating: Seed cells in a 96-well plate at a density that will not reach 100% confluency by the end of the experiment.
-
Probe Incubation: The next day, treat the cells with a range of concentrations of this compound (and a vehicle control) for the desired exposure time (e.g., 24 or 48 hours).
-
MTT Addition:
-
Remove the treatment medium.
-
Add 100 µL of fresh medium and 10 µL of 12 mM MTT stock solution to each well.
-
Incubate at 37°C for 4 hours.
-
-
Formazan Solubilization:
-
Add 100 µL of DMSO to each well and mix thoroughly to dissolve the formazan crystals.
-
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Visualizations
Caption: Experimental workflow for optimizing probe concentration and minimizing cytotoxicity.
Caption: A potential phototoxicity-induced apoptotic signaling pathway.
Improving the solubility of 4-Ethynyl-n-ethyl-1,8-naphthalimide for biological assays
Welcome to the technical support center for 4-Ethynyl-n-ethyl-1,8-naphthalimide. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their experiments using this click-activated fluorescent probe.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a fluorescent probe equipped with an ethynyl group for click chemistry reactions.[1] It is primarily used for imaging and detection of azide-modified biomolecules, such as fucosylated glycoproteins and glycolipids, in living cells.[1] Its main applications are in fluorescence microscopy and flow cytometry.[1]
Q2: What are the photophysical properties of this probe?
While specific excitation and emission maxima can vary slightly with the solvent environment and upon conjugation, 1,8-naphthalimide derivatives are known for their favorable photophysical properties, including high fluorescence quantum yields and large Stokes shifts. It is recommended to determine the optimal excitation and emission wavelengths experimentally after the click reaction with the azide-modified target.
Q3: How should I store this compound?
The compound should be stored at -20°C in a dry, dark place to prevent degradation.[2][3] Stock solutions in DMSO should also be stored at -20°C and can be kept for up to one month. For longer-term storage, aliquoting the stock solution to avoid repeated freeze-thaw cycles is recommended.[2]
Q4: Is this probe toxic to cells?
The cytotoxicity of naphthalimide derivatives can vary.[4][5] It is recommended to perform a cytotoxicity assay to determine the optimal, non-toxic concentration for your specific cell line and experimental conditions.[6] High concentrations of the probe or its solvent (DMSO) can negatively impact cell viability.[7][8]
Troubleshooting Guide
Issue 1: Poor Solubility and Precipitation in Aqueous Media
Problem: this compound is precipitating when I add it to my cell culture medium.
Cause: This probe is hydrophobic and has low solubility in aqueous solutions. Direct dilution of a concentrated DMSO stock into aqueous media can cause it to crash out of solution.
Solutions:
-
Use a Co-solvent/Surfactant: Pluronic® F-127 is a non-ionic surfactant that can significantly improve the solubility of hydrophobic dyes in aqueous media.[9][10][11][12][13][14]
-
Optimize DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally below 0.5%, as higher concentrations can be cytotoxic.[15]
-
Prepare Working Solutions Fresh: Always prepare the final working solution of the probe immediately before use to minimize the risk of precipitation over time.
Solubility Data Summary
| Solvent | Solubility | Recommendations |
| DMSO | Up to 10 mM with gentle warming and sonication.[2][3] | Prepare a concentrated stock solution (e.g., 10 mM) in anhydrous DMSO. |
| Aqueous Buffers / Cell Culture Media | Very low. | Direct dilution is not recommended. Use a solubilizing agent. |
Issue 2: Low or No Fluorescent Signal
Problem: I am not observing a fluorescent signal in my cells after labeling.
Cause: This could be due to several factors, including inefficient click reaction, low incorporation of the azide-modified precursor, or imaging at incorrect excitation/emission wavelengths.
Solutions:
-
Optimize Click Reaction Conditions: Ensure all components of the click reaction are fresh and at the correct concentrations. Copper (I) is essential for the catalysis of the azide-alkyne cycloaddition and can be unstable.[16][17]
-
Verify Azide Incorporation: Confirm that the azide-modified biomolecule is being successfully incorporated into your cells.
-
Check Filter Sets: Ensure you are using the appropriate filter sets on your microscope or flow cytometer for the conjugated fluorophore.
-
Increase Probe Concentration or Incubation Time: Titrate the concentration of this compound and the incubation time to find the optimal conditions for your experiment. Be mindful of potential cytotoxicity at higher concentrations.[18]
Issue 3: High Background Fluorescence
Problem: I am observing high, non-specific background fluorescence.
Cause: This can be caused by the probe aggregating in the media or non-specifically binding to cellular components or the culture dish.
Solutions:
-
Thorough Washing: Ensure that cells are washed thoroughly with fresh buffer or media after incubation with the probe to remove any unbound molecules.
-
Use of Pluronic® F-127: This surfactant can help to prevent the aggregation of the hydrophobic probe in the aqueous medium.[9][10][11][14]
-
Reduce Probe Concentration: Using a lower concentration of the probe can help to minimize non-specific binding.
Issue 4: Potential Off-Target Effects
Problem: I am concerned about the probe interfering with cellular processes.
Cause: Naphthalimide derivatives have been reported to have biological activities, including DNA intercalation and photosensitizing properties.[5][19][20]
Solutions:
-
Perform Control Experiments: Include appropriate controls in your experimental design. This could include cells that have not been treated with the probe, or cells treated with a structurally similar but non-reactive compound.
-
Use the Lowest Effective Concentration: Determine the lowest concentration of the probe that gives a satisfactory signal-to-noise ratio to minimize potential off-target effects.
-
Assess Cell Health: Monitor cell morphology and viability throughout the experiment to ensure that the probe is not causing undue stress to the cells.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol describes how to prepare a stock solution of the probe and a working solution for cell labeling using Pluronic® F-127 to improve solubility.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Pluronic® F-127, 20% in DMSO
-
Cell culture medium or buffer (e.g., PBS)
Procedure:
-
Prepare a 10 mM Stock Solution:
-
Dissolve the required amount of this compound in anhydrous DMSO to make a 10 mM stock solution.
-
Gentle warming (up to 37°C) and vortexing or sonication can aid dissolution.[2]
-
Store the stock solution in aliquots at -20°C, protected from light.
-
-
Prepare the Working Solution (Example for a final concentration of 10 µM):
-
Immediately before use, in a microcentrifuge tube, mix equal volumes of the 10 mM probe stock solution and the 20% Pluronic® F-127 in DMSO solution. For example, mix 1 µL of 10 mM probe stock with 1 µL of 20% Pluronic® F-127.[9][14]
-
Vortex the mixture gently.
-
Dilute this mixture into pre-warmed cell culture medium or buffer to achieve the final desired working concentration (e.g., for a 10 µM final concentration, add the 2 µL mixture to 1 mL of medium).
-
Workflow for Preparing Working Solution
References
- 1. This compound | Bio-Techne Bisocience [bio-techne.com]
- 2. glpbio.com [glpbio.com]
- 3. A highly selective and sensitive 1,8-naphthalimide-based fluorescent sensor for Zn2+ imaging in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1,8-Naphthalimide derivative dyes targeting live cell mitochondria with large stokes shift - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in the development of 1,8-naphthalimide based DNA targeting binders, anticancer and fluorescent cellular imaging agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 7. Cell Culture FAQ: How does DMSO affect your cells? - Eppendorf Denmark [eppendorf.com]
- 8. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. lumiprobe.com [lumiprobe.com]
- 12. Pluronic F-127: An Efficient Delivery Vehicle for 3-(1’-hexyloxy)ethyl-3-devinylpyropheophorbide-a (HPPH or Photochlor) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Application of Pluronics for Enhancing Aqueous Solubility of Lipophilic Microtubule Destabilizing Compounds on the Sea Urchin Embryo Model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biotium.com [biotium.com]
- 15. Effect of DMSO Concentration, Cell Density and Needle Gauge on the Viability of Cryopreserved Cells in Three Dimensional Hyaluronan Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 16. interchim.fr [interchim.fr]
- 17. lumiprobe.com [lumiprobe.com]
- 18. Optimizing live-cell fluorescence imaging conditions to minimize phototoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. scispace.com [scispace.com]
Technical Support Center: 4-Ethynyl-n-ethyl-1,8-naphthalimide Fluorescence Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and professionals working with 4-Ethynyl-n-ethyl-1,8-naphthalimide and investigating the effect of pH on its fluorescence intensity.
Troubleshooting Guide
This guide addresses common issues encountered during the measurement of this compound fluorescence in varying pH conditions.
| Issue | Potential Cause | Recommended Solution |
| No or Very Low Fluorescence Signal | 1. Incorrect Wavelength Settings: The excitation or emission wavelengths are not set to the optimal values for the fluorophore. 2. Low Concentration: The concentration of the naphthalimide solution is too low. 3. Instrument Malfunction: The lamp, detector, or other components of the spectrofluorometer are not functioning correctly. 4. Quenching: The solvent or other components in the solution are quenching the fluorescence. | 1. Verify Wavelengths: Check the literature for the optimal excitation and emission maxima of this compound in your solvent. A good starting point is an excitation around 340-420 nm. 2. Increase Concentration: Prepare a more concentrated stock solution and dilute as necessary. 3. Instrument Check: Run a standard fluorescent sample (e.g., quinine sulfate) to ensure the instrument is working correctly. 4. Solvent Purity: Use high-purity, spectroscopy-grade solvents. |
| High Background Signal | 1. Contaminated Solvents or Cuvettes: The solvent or cuvettes may contain fluorescent impurities. 2. Incompatible Buffer: Some buffer components may be fluorescent at the measurement wavelengths. | 1. Use Clean Equipment: Thoroughly clean cuvettes and use fresh, high-purity solvents. 2. Buffer Blank: Run a blank measurement with just the buffer solution to check for background fluorescence. Consider using a different buffer system if the background is high. |
| Inconsistent or Irreproducible Results | 1. pH Instability: The pH of the solution is not stable or accurately measured. 2. Photobleaching: The sample is being exposed to the excitation light for too long, causing the fluorophore to degrade. 3. Temperature Fluctuations: Changes in temperature can affect fluorescence intensity. | 1. Calibrate pH Meter: Ensure your pH meter is properly calibrated before preparing your solutions. 2. Minimize Exposure: Reduce the excitation slit width and exposure time. Prepare fresh samples if photobleaching is suspected. 3. Control Temperature: Use a temperature-controlled sample holder in the spectrofluorometer. |
| Unexpected Changes in Fluorescence with pH | 1. Structural Transformation: The pH is causing a chemical reaction or degradation of the naphthalimide. 2. Aggregation: Changes in pH might be causing the compound to aggregate, which can alter its fluorescent properties.[1] | 1. Check Stability: Run control experiments to assess the stability of the compound at the pH extremes you are testing. 2. Concentration Dependence: Perform measurements at different concentrations to check for aggregation-induced effects. |
Frequently Asked Questions (FAQs)
Q1: What is the expected effect of pH on the fluorescence intensity of this compound?
A1: Unlike 4-amino substituted 1,8-naphthalimides, the fluorescence of this compound is not expected to be strongly dependent on pH. The ethynyl group at the 4-position is not a readily protonatable or deprotonatable group in the typical aqueous pH range (2-12). Therefore, the Photoinduced Electron Transfer (PET) mechanism, which is responsible for the pH-dependent fluorescence in 4-amino-1,8-naphthalimides, is not expected to be the primary process governing the fluorescence of this compound.[2][3] Any observed changes in fluorescence with pH are more likely due to secondary effects such as changes in aggregation state or interactions with buffer components.
Q2: Why is my 4-amino-1,8-naphthalimide derivative showing low fluorescence in acidic media?
A2: This is contrary to the expected behavior. For 4-amino substituted 1,8-naphthalimides, fluorescence intensity is typically low in alkaline medium and is enhanced in acidic medium.[2] If you observe the opposite, consider the following:
-
Compound Purity: Impurities could be interfering with the fluorescence.
-
Solvent Effects: The solvent system may be interacting with the fluorophore in an unexpected way.
-
Aggregation: The protonated form of your specific derivative might be prone to aggregation-caused quenching.
Q3: What is a typical experimental protocol for measuring the pH-dependent fluorescence of a naphthalimide derivative?
A3: A detailed experimental protocol is provided in the "Experimental Protocols" section below.
Q4: How can I present my pH-dependent fluorescence data?
A4: Quantitative data should be summarized in a table showing the pH and the corresponding fluorescence intensity. You can also create a titration plot of fluorescence intensity versus pH.
Quantitative Data
While specific quantitative data for the pH-dependent fluorescence of this compound is not extensively available in the literature, the following table illustrates the typical behavior of a pH-sensitive 4-amino-1,8-naphthalimide derivative for comparison.
| pH | Normalized Fluorescence Intensity (Arbitrary Units) |
| 2.0 | 0.95 |
| 3.0 | 0.92 |
| 4.0 | 0.85 |
| 5.0 | 0.70 |
| 6.0 | 0.50 |
| 7.0 | 0.25 |
| 8.0 | 0.10 |
| 9.0 | 0.08 |
| 10.0 | 0.07 |
| 11.0 | 0.06 |
| 12.0 | 0.05 |
Note: This data is representative of a typical 4-amino-1,8-naphthalimide and is for illustrative purposes only.
Experimental Protocols
Protocol for Measuring pH-Dependent Fluorescence Intensity
-
Preparation of Stock Solution:
-
Dissolve a precise amount of this compound in a suitable organic solvent (e.g., DMSO or ethanol) to prepare a concentrated stock solution (e.g., 1 mM). The compound is soluble to 10 mM in DMSO with gentle warming.
-
-
Preparation of Buffer Solutions:
-
Prepare a series of buffer solutions with a range of pH values (e.g., from pH 2 to 12). A universal buffer system like Britton-Robinson buffer can be used, or specific buffers for different pH ranges (e.g., citrate for acidic, phosphate for neutral, and borate for alkaline).
-
-
Sample Preparation:
-
For each pH measurement, add a small aliquot of the naphthalimide stock solution to the buffer solution in a cuvette to reach the desired final concentration (e.g., 10 µM). Ensure the volume of the organic solvent from the stock solution is minimal (e.g., less than 1%) to avoid significantly altering the properties of the aqueous buffer.
-
Mix the solution thoroughly.
-
-
Fluorescence Measurement:
-
Place the cuvette in a calibrated spectrofluorometer.
-
Set the excitation wavelength (e.g., 340 nm) and record the emission spectrum over a relevant range (e.g., 360-600 nm).
-
Record the fluorescence intensity at the emission maximum.
-
-
Data Analysis:
-
Subtract the fluorescence of a blank sample (buffer solution without the naphthalimide) from each measurement.
-
Plot the fluorescence intensity at the emission maximum as a function of pH.
-
Visualizations
Caption: Mechanism of pH-dependent fluorescence in 4-amino-1,8-naphthalimides.
Caption: Experimental workflow for pH-dependent fluorescence measurement.
References
How solvent polarity affects 4-Ethynyl-n-ethyl-1,8-naphthalimide emission spectra
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing 4-Ethynyl-n-ethyl-1,8-naphthalimide in fluorescence-based experiments. Particular focus is given to the compound's solvatochromic properties, where the emission spectrum is highly dependent on the polarity of the solvent.
Frequently Asked Questions (FAQs)
Q1: Why does the emission color of this compound change in different solvents?
A1: The change in emission color is due to a phenomenon called solvatochromism. This compound possesses an intramolecular charge transfer (ICT) character.[1][2][3] In the excited state, there is a significant redistribution of electron density, creating a more polar excited state than the ground state. Polar solvents stabilize this polar excited state more effectively than non-polar solvents, which lowers the energy of the excited state and results in a red-shift (a shift to longer wavelengths) of the fluorescence emission.[2][3]
Q2: I am observing a decrease in fluorescence intensity in more polar solvents. Is this expected?
A2: Yes, a decrease in fluorescence quantum yield with increasing solvent polarity is a common observation for many 4-substituted 1,8-naphthalimide derivatives.[1][4] This is often attributed to the stabilization of the ICT state in polar solvents, which can facilitate non-radiative decay pathways, leading to a reduction in fluorescence intensity.[1]
Q3: What is the typical excitation and emission range for this compound?
A3: While specific values are solvent-dependent, the absorption maximum for similar 4-substituted 1,8-naphthalimides is generally in the range of 350-430 nm. The emission maximum can vary significantly with solvent polarity, typically ranging from blue-green (around 480 nm) in non-polar solvents to yellow-orange (up to 670 nm) in highly polar solvents.[3]
Q4: Can this compound be used for quantitative measurements?
A4: Yes, but it is crucial to maintain a constant solvent environment for quantitative comparisons, as changes in solvent polarity will affect the emission intensity. For applications such as sensing, the change in fluorescence intensity or a ratiometric analysis of emission at two different wavelengths can be utilized to quantify changes in the local environment's polarity.
Troubleshooting Guides
This section addresses common issues encountered during the measurement of this compound emission spectra.
Issue 1: No or Very Low Fluorescence Signal
| Possible Cause | Troubleshooting Step |
| Incorrect Instrument Settings | Verify that the excitation and emission wavelengths are set appropriately. Ensure the detector gain is optimized and not too low. |
| Compound Degradation | Protect the compound from excessive light exposure to prevent photobleaching. Prepare fresh solutions for your experiments. |
| Low Concentration | Increase the concentration of the fluorophore. However, be mindful of potential inner filter effects at high concentrations. |
| Quenching | Ensure the solvent is of high purity and free from quenching impurities. Certain substances in your sample matrix could also be quenching the fluorescence. |
Issue 2: Inconsistent or Irreproducible Emission Spectra
| Possible Cause | Troubleshooting Step |
| Solvent Impurities | Use high-purity, spectroscopic grade solvents. Small amounts of polar impurities in a non-polar solvent can significantly alter the emission spectrum. |
| Temperature Fluctuations | Ensure that all measurements are performed at a constant and recorded temperature, as temperature can influence non-radiative decay rates. |
| Inner Filter Effects | If your sample solution is too concentrated, it can lead to distortions in the emission spectrum. It is recommended to keep the absorbance at the excitation wavelength below 0.1.[5][6] |
| Instrumental Drift | Regularly calibrate your fluorometer using a known standard. |
Issue 3: Unexpected Peaks in the Emission Spectrum
| Possible Cause | Troubleshooting Step |
| Raman Scattering from the Solvent | To confirm if a peak is from Raman scattering, change the excitation wavelength. Raman peaks will shift with the excitation wavelength, while fluorescence peaks will not. |
| Second-Order Diffraction | Use appropriate optical filters to block second-order diffraction from the excitation source appearing in the emission spectrum. |
| Fluorescent Impurities | Run a blank spectrum of the solvent to check for fluorescent contaminants. |
Data Presentation
The following tables summarize the photophysical properties of a closely related compound, 4-phenoxy-N-methyl-1,8-naphthalimide, in various solvents to illustrate the effect of solvent polarity. These values can be considered representative of the expected trends for this compound.
Table 1: Photophysical Properties of 4-Phenoxy-N-methyl-1,8-naphthalimide in Various Solvents [3]
| Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (Δν, cm⁻¹) | Fluorescence Quantum Yield (Φ_F) |
| Hexane | 355 | 412.3 | 3788.1 | 0.96 |
| Dioxane | 357 | 417.2 | 3972.7 | 0.92 |
| Chloroform | 364 | 423.4 | 3854.2 | 0.90 |
| Acetonitrile | 361 | 430.6 | 4554.4 | 0.27 |
| Ethanol | 361 | 434.6 | 4691.2 | 0.12 |
Experimental Protocols
Protocol 1: Measurement of Emission Spectra
-
Sample Preparation:
-
Prepare a stock solution of this compound in a high-purity solvent (e.g., DMSO or ethanol).
-
From the stock solution, prepare dilute solutions in the desired spectroscopic grade solvents. The final concentration should be adjusted to have an absorbance of approximately 0.1 at the excitation wavelength to avoid inner filter effects.
-
-
Instrumentation Setup:
-
Turn on the fluorometer and allow the lamp to stabilize.
-
Set the excitation wavelength to the absorption maximum of the compound in the specific solvent being tested.
-
Set the emission scan range to cover the expected fluorescence (e.g., 400 nm to 700 nm).
-
Optimize the excitation and emission slit widths to obtain a good signal-to-noise ratio without saturating the detector.
-
-
Data Acquisition:
-
Record the emission spectrum of a blank (solvent only) to check for background fluorescence and Raman peaks.
-
Record the emission spectrum of the sample solution.
-
If necessary, subtract the blank spectrum from the sample spectrum.
-
Protocol 2: Determination of Fluorescence Quantum Yield (Relative Method)
-
Standard Selection:
-
Absorbance Measurements:
-
Prepare a series of dilutions of both the standard and the sample in the same solvent.
-
Measure the absorbance of each solution at the chosen excitation wavelength. Ensure the absorbance values are in the linear range (typically < 0.1).
-
-
Fluorescence Measurements:
-
Record the fluorescence emission spectra for all prepared solutions of the standard and the sample under identical instrument settings (excitation wavelength, slit widths).
-
-
Calculation:
-
Integrate the area under the fluorescence emission curves for all spectra.
-
Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample.
-
The fluorescence quantum yield of the sample (Φ_F,sample) can be calculated using the following equation: Φ_F,sample = Φ_F,std * (Grad_sample / Grad_std) * (η_sample² / η_std²) where Grad is the gradient from the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.[6]
-
Mandatory Visualizations
Caption: Workflow for investigating the solvatochromism of this compound.
Caption: Energy level diagram illustrating the influence of solvent polarity on the emission of a solvatochromic dye.
References
- 1. mdpi.com [mdpi.com]
- 2. Deciphering the photophysical properties of naphthalimide derivatives using ultrafast spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Sciforum : Event management platform [sciforum.net]
- 5. researchgate.net [researchgate.net]
- 6. chem.uci.edu [chem.uci.edu]
- 7. static.horiba.com [static.horiba.com]
- 8. files.core.ac.uk [files.core.ac.uk]
Technical Support Center: Stability of 1,8-Naphthalimide Derivatives in Aqueous Solution
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to prevent the hydrolysis of 1,8-naphthalimide derivatives in aqueous solutions.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Q1: My 1,8-naphthalimide derivative is showing instability in my aqueous buffer. How can I confirm that hydrolysis is the cause?
A1: To confirm hydrolysis, you should conduct a forced degradation study. This involves intentionally exposing your compound to conditions that accelerate hydrolysis and then analyzing the resulting mixture.
-
Procedure: Prepare solutions of your compound in acidic (e.g., 0.1 M HCl), basic (e.g., 0.1 M NaOH), and neutral (e.g., purified water) conditions. Incubate these solutions at an elevated temperature (e.g., 60°C) for a set period (e.g., 30 minutes to a few hours).
-
Analysis: Use a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), to analyze the samples. If hydrolysis is occurring, you will observe a decrease in the peak area of the parent compound and the appearance of one or more new peaks corresponding to degradation products.
-
Identification: The primary hydrolysis product of a 1,8-naphthalimide is typically the corresponding 1,8-naphthalic acid derivative. You can confirm the identity of the degradants using techniques like LC-MS (Liquid Chromatography-Mass Spectrometry).
Q2: I've confirmed hydrolysis is occurring. What is the most straightforward first step to prevent it?
A2: The most critical factor influencing 1,8-naphthalimide hydrolysis is pH. The hydrolysis is both acid and base-catalyzed, meaning it is slowest in the neutral pH range.
-
Action: The first and most effective step is to adjust the pH of your aqueous solution to be as close to neutral (pH 6-8) as possible, if your experimental conditions allow. You should use a buffer system to maintain a stable pH.
-
Verification: Prepare your compound in buffered solutions at different pH values (e.g., pH 5, 7, and 9) and monitor its stability over time using HPLC to determine the optimal pH for your specific derivative.
Q3: My experiment must be conducted at a non-neutral pH where my compound is unstable. What are my other options?
A3: If altering the pH is not feasible, consider modifying the solvent composition or reducing the temperature.
-
Co-solvents: The addition of water-miscible organic co-solvents (e.g., ethanol, DMSO, PEG 400) can often reduce the rate of hydrolysis by lowering the activity of water. Start with low percentages (e.g., 5-10%) and increase as your experiment permits, keeping in mind that high concentrations of organic solvents may affect biological assays or compound solubility.
-
Temperature Control: Hydrolysis reactions are temperature-dependent. If possible, conduct your experiments at a lower temperature (e.g., 4°C instead of room temperature). Prepare solutions fresh and store them on ice.
-
Reduced Incubation Time: Minimize the time the compound is in the aqueous solution before analysis or use.
Q4: I've tried adjusting the pH and using co-solvents, but my compound is still too unstable for my application. What advanced strategies can I explore?
A4: For compounds that are inherently unstable, more advanced formulation or chemical modification strategies are necessary.
-
Formulation with Excipients: Complexation with cyclodextrins can protect the naphthalimide ring from water, thereby slowing hydrolysis. This is a common strategy in drug formulation.
-
Structural Modification: The stability of 1,8-naphthalimides is highly dependent on their chemical structure. Consider synthesizing analogs with improved stability. This is a long-term strategy often employed in drug discovery and materials science.
-
Lyophilization: If the final product is to be stored, lyophilizing (freeze-drying) the compound from a suitable solvent system to produce a solid powder for reconstitution immediately before use can be an effective solution.
Frequently Asked Questions (FAQs)
Q1: What is the chemical mechanism of 1,8-naphthalimide hydrolysis?
A1: The hydrolysis of the 1,8-naphthalimide ring is a well-understood process involving the nucleophilic attack of a water molecule or hydroxide ion on one of the imide's carbonyl carbons. This process is catalyzed by both acid and base. The reaction proceeds through a tetrahedral intermediate, leading to the opening of the imide ring to form the corresponding 1,8-naphthalic acid derivative.
Q2: How does the chemical structure of a 1,8-naphthalimide derivative influence its stability against hydrolysis?
A2: The substituents on both the naphthalimide core and the imide nitrogen play a crucial role in the compound's stability.
-
Substituents on the Naphthalene Ring: Electron-withdrawing groups (e.g., -NO₂, -Cl) on the naphthalene ring make the carbonyl carbons more electrophilic and thus more susceptible to nucleophilic attack, increasing the rate of hydrolysis. Conversely, electron-donating groups (e.g., -NH₂, -OCH₃) can decrease the rate of hydrolysis. The 4-amino substituted derivatives are often more emissive and have been extensively studied.
-
Substituents on the Imide Nitrogen: Bulky substituents on the imide nitrogen can provide steric hindrance, physically blocking the approach of a water molecule to the carbonyl carbons and thereby increasing the stability of the compound.
Q3: What are the recommended storage conditions for aqueous solutions of 1,8-naphthalimide derivatives?
A3: Based on the principles of hydrolysis, the following storage conditions are recommended:
-
pH: Store in a buffered solution at a neutral pH (6-8).
-
Temperature: Store at low temperatures (2-8°C or frozen at -20°C). Avoid repeated freeze-thaw cycles.
-
Light: Many 1,8-naphthalimide derivatives are fluorescent and can be light-sensitive. Protect solutions from light by using amber vials or wrapping containers in aluminum foil. Photostability testing is recommended as part of a comprehensive stability assessment.
-
Atmosphere: For compounds susceptible to oxidation, storing under an inert atmosphere (e.g., nitrogen or argon) may be beneficial.
Q4: How can I quantitatively measure the stability of my 1,8-naphthalimide derivative?
A4: The stability is typically quantified by determining the rate of degradation under specific conditions (e.g., pH, temperature). A forced degradation study is performed, and samples are analyzed at various time points using a validated stability-indicating HPLC method. The concentration of the parent compound is plotted against time, and the data can be fitted to a kinetic model (e.g., first-order kinetics) to determine the degradation rate constant (k) and the half-life (t₁/₂) of the compound.
Quantitative Data Summary
The stability of 1,8-naphthalimide derivatives is highly dependent on pH. The tables below summarize the general effects and provide illustrative data.
Table 1: Effect of pH on the Relative Hydrolysis Rate of 1,8-Naphthalimide Derivatives
| pH Range | Condition | Relative Hydrolysis Rate | Rationale |
| < 4 | Acidic | High | Acid-catalyzed hydrolysis |
| 4 - 6 | Weakly Acidic | Moderate | Decreasing acid catalysis |
| 6 - 8 | Neutral | Low | Minimal acid or base catalysis |
| 8 - 10 | Weakly Basic | Moderate | Increasing base catalysis |
| > 10 | Basic | High | Base-catalyzed hydrolysis |
Table 2: Influence of Ring Substituents on Hydrolysis Susceptibility
| Substituent at C4 | Electronic Effect | Susceptibility to Hydrolysis | Example Compound |
| -NO₂ | Strong Electron-Withdrawing | High | 4-Nitro-1,8-naphthalimide |
| -Cl | Electron-Withdrawing | Moderate-High | 4-Chloro-1,8-naphthalimide |
| -H | Neutral | Moderate | 1,8-Naphthalimide |
| -NH₂ | Strong Electron-Donating | Low | 4-Amino-1,8-naphthalimide |
Note: Data is generalized from chemical principles. Actual rates depend on the specific molecule and experimental conditions.
Experimental Protocols
Protocol 1: Forced Hydrolysis Study for 1,8-Naphthalimide Derivatives
This protocol is a general guideline based on ICH recommendations for stress testing.
-
Preparation of Stock Solution: Prepare a stock solution of your 1,8-naphthalimide derivative in a suitable organic solvent (e.g., acetonitrile or DMSO) at a known concentration (e.g., 1 mg/mL).
-
Preparation of Stress Samples:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of ~50 µg/mL.
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of ~50 µg/mL.
-
Neutral Hydrolysis: Dilute the stock solution with purified water to a final concentration of ~50 µg/mL.
-
-
Incubation:
-
Take an initial sample (t=0) from each condition immediately after preparation. If necessary, neutralize the acid and base samples before HPLC analysis.
-
Incubate the remaining solutions in a controlled environment (e.g., a water bath at 60°C).
-
Collect samples at various time points (e.g., 1, 2, 4, 8, and 24 hours).
-
-
Sample Analysis: Analyze all samples (including t=0) using a validated stability-indicating HPLC method (see Protocol 2).
-
Data Analysis: Calculate the percentage of the remaining parent compound at each time point. The goal of a forced degradation study is typically to achieve 5-20% degradation.
Optimizing click reaction conditions for maximum labeling efficiency
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize click chemistry reactions for maximum labeling efficiency.
Troubleshooting Guide
This section addresses specific issues that may arise during click chemistry experiments.
Issue: Low or No Product Formation
If you are observing low or no yield of your desired product, consider the following potential causes and solutions.
| Potential Cause | Suggested Solution |
| Catalyst Issues | Copper (I) Oxidation: Ensure your Cu(I) catalyst has not been oxidized to Cu(II), which is inactive. Prepare the catalyst solution fresh or use a commercially available, stabilized formulation. Add a reducing agent like sodium ascorbate to the reaction mixture to maintain the Cu(I) oxidation state. |
| Insufficient Catalyst: The concentration of the copper catalyst is critical. A typical starting concentration is 50-100 µM, but this may need to be optimized for your specific substrates. | |
| Ligand Problems | Ligand Absence or Degradation: A ligand, such as BTTAA or THPTA, is often required to stabilize the Cu(I) catalyst and prevent its disproportionation. Ensure the ligand is present at an appropriate concentration, typically in a 2-5 fold excess over the copper catalyst. |
| Reaction Conditions | Incorrect pH: The optimal pH for most copper-catalyzed click reactions (CuAAC) is between 4 and 7. Deviations outside this range can significantly reduce reaction efficiency. |
| Suboptimal Temperature: While many click reactions proceed efficiently at room temperature, some systems may benefit from heating (e.g., 37-45°C) to increase the reaction rate. However, be mindful of the thermal stability of your biomolecules. | |
| Substrate Issues | Poor Substrate Solubility: Ensure that both your alkyne- and azide-functionalized molecules are fully dissolved in the reaction buffer. The use of co-solvents like DMSO or DMF (up to 20% v/v) can help improve solubility. |
| Steric Hindrance: Bulky groups near the alkyne or azide can hinder the reaction. If possible, consider redesigning your substrates to include a longer linker between the functional group and the bulky moiety. | |
| Inhibitors | Presence of Chelating Agents: Buffers containing chelating agents like EDTA will sequester the copper catalyst, inhibiting the reaction. Use a non-chelating buffer system such as HEPES, PBS, or Tris. |
Issue: High Background or Non-Specific Labeling
High background or non-specific labeling can obscure your results. The following table outlines potential causes and solutions.
| Potential Cause | Suggested Solution |
| Excess Reagents | High Concentration of Labeling Reagent: Using a large excess of the alkyne or azide labeling reagent can lead to non-specific binding. Reduce the concentration of the labeling reagent to a 1-10 fold excess over the substrate. |
| Cellular Toxicity | Copper-Induced Damage: The copper catalyst can be toxic to live cells, leading to cell death and non-specific uptake of labeling reagents. Minimize incubation time with the copper catalyst and use a biocompatible, cell-permeable ligand. For live-cell imaging, consider using copper-free click chemistry (SPAAC). |
| Purification Issues | Incomplete Removal of Unreacted Reagents: Ensure your purification method (e.g., dialysis, size exclusion chromatography, precipitation) is effective at removing all unreacted labeling reagents and byproducts. |
Frequently Asked Questions (FAQs)
1. What is the optimal concentration of copper catalyst and ligand?
The ideal concentrations can vary depending on the specific substrates and reaction conditions. However, a good starting point for optimization is a copper sulfate (CuSO₄) concentration of 50-100 µM and a ligand (e.g., BTTAA, THPTA) concentration of 100-500 µM. The reducing agent, such as sodium ascorbate, should be added in excess (e.g., 1-5 mM).
Quantitative Catalyst and Ligand Optimization
| Parameter | Concentration Range | Notes |
| CuSO₄ | 10 µM - 1 mM | Higher concentrations can increase reaction rate but also protein precipitation and cellular toxicity. |
| Ligand (e.g., THPTA) | 50 µM - 5 mM | A 2-5 fold excess over copper is recommended to stabilize Cu(I). |
| Sodium Ascorbate | 500 µM - 10 mM | Should be in large excess to maintain a reducing environment. |
2. How does pH affect click reaction efficiency?
The pH of the reaction buffer can significantly impact the rate of CuAAC. The optimal pH range is generally between 4 and 7. At lower pH values, the triazole formation can be acid-catalyzed, but very low pH can lead to protonation of the azide. At pH values above 7, the formation of copper hydroxides can reduce the concentration of the active catalyst.
3. When should I use copper-free click chemistry (SPAAC)?
Copper-free click chemistry, or Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), is the preferred method for live-cell labeling and in vivo applications. This is because the copper catalyst used in CuAAC can be toxic to cells. SPAAC utilizes strained cyclooctynes that react spontaneously with azides without the need for a catalyst.
4. Can I perform the click reaction in the presence of other functional groups?
Yes, one of the major advantages of click chemistry is its high degree of orthogonality. The alkyne and azide groups are bio-orthogonal and do not react with most other functional groups found in biological systems, such as amines and carboxyl groups.
Experimental Protocols
Protocol 1: Optimization of CuAAC Labeling of a Protein
This protocol provides a general framework for optimizing the copper-catalyzed click reaction for protein labeling.
Materials:
-
Azide-modified protein
-
Alkyne-functionalized fluorescent dye
-
Copper(II) sulfate (CuSO₄) solution
-
Ligand (e.g., THPTA) solution
-
Sodium ascorbate solution
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Prepare Stock Solutions: Prepare fresh stock solutions of all reagents.
-
Set up Reactions: In a microcentrifuge tube, add the following in order:
-
Azide-modified protein (to a final concentration of 10-50 µM)
-
Reaction buffer
-
Alkyne-dye (to a final concentration of 20-200 µM)
-
Mix the catalyst premix: CuSO₄ and ligand (e.g., 50 µM CuSO₄ and 250 µM THPTA final concentration).
-
Add the catalyst premix to the reaction tube.
-
-
Initiate the Reaction: Add sodium ascorbate (to a final concentration of 1-5 mM) to initiate the reaction.
-
Incubate: Incubate the reaction at room temperature for 1-2 hours. For optimization, test a range of incubation times (30 min to 4 hours) and temperatures (room temperature to 37°C).
-
Purify: Remove excess and unreacted dye by a suitable method such as protein precipitation, dialysis, or size exclusion chromatography.
-
Analyze: Analyze the labeling efficiency using SDS-PAGE with in-gel fluorescence scanning and/or mass spectrometry.
Visualizations
Caption: Experimental workflow for optimizing CuAAC protein labeling.
Caption: Troubleshooting flowchart for low click reaction yield.
Caption: Simplified catalytic cycle for CuAAC reaction.
Technical Support Center: Naphthalimide-Based Dyes and DMSO Interactions
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with naphthalimide-based dyes in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: Why is the fluorescence of my naphthalimide dye significantly lower (quenched) in DMSO compared to nonpolar solvents?
A1: This is a common observation. The high polarity of DMSO can lead to fluorescence quenching through several mechanisms:
-
Photoinduced Electron Transfer (PET): In many naphthalimide derivatives, particularly those with electron-donating groups (like piperidine or dimethylamine), the polar DMSO environment can facilitate an electron transfer from the donor group to the excited naphthalimide core.[1][2] This process provides a non-radiative pathway for the excited state to return to the ground state, thus drastically reducing fluorescence intensity.[1][2] For some derivatives, this can result in a fluorescence quenching of up to 699-fold compared to a nonpolar solvent like chloroform.[3]
-
Increased Non-Radiative Decay: The interaction between the dye's excited state and the polar DMSO molecules can enhance the rates of non-radiative decay processes, competing with fluorescence emission.[1] For some naphthalimides, the non-radiative rate constant (k_nr) increases significantly when moving from a non-polar solvent like dioxane to DMSO.[1]
Q2: I observed a shift in the emission wavelength (solvatochromism) of my dye when I used DMSO. Why does this happen?
A2: This phenomenon is known as solvatochromism, and it is highly dependent on the dye's structure and the solvent's polarity.[1][4][5][6]
-
Red Shift (Bathochromic Shift): Most commonly, naphthalimide dyes with an intramolecular charge transfer (ICT) character will exhibit a red shift in their emission spectra as solvent polarity increases.[1][7] The highly polar DMSO stabilizes the more polar excited state of the dye more than its ground state.[8] This lowers the energy of the excited state, resulting in an emission of lower energy (longer wavelength) light.[8] For example, some piperidine-substituted naphthalimides show a red shift from around 495 nm in toluene to 536 nm in DMF, a similarly polar solvent.[1]
-
Blue Shift (Hypsochromic Shift): While less common for this class of dyes, a blue shift can occur. This might happen if the ground state is more polar than the excited state or if specific interactions, such as hydrogen bonding, stabilize the ground state more effectively in DMSO.[7]
Q3: My DMSO is supposed to be a negative control, but it's showing a fluorescent signal. What could be the cause?
A3: This can be a frustrating issue. While pure DMSO should have negligible fluorescence, contamination is a common cause for unexpected signals.[9] Potential impurities that can fluoresce include dimethyl sulfone or other degradation products.[10] It is also possible that the DMSO has been contaminated in the lab. It is recommended to test a fresh bottle of high-purity, spectroscopy-grade DMSO from a reputable supplier.[9][10]
Q4: I am observing J- or H-aggregation of my naphthalimide dye in a DMSO/water mixture. What is happening?
A4: When a poor solvent (like water) is added to a solution of naphthalimide dye in a good solvent (like DMSO), it can induce the self-assembly of dye molecules into aggregates.[11][12][13]
-
J-aggregates: These are characterized by a red-shift in the absorption spectrum and are often associated with aggregation-induced emission (AIE), where the aggregated form is more fluorescent than the monomer.[11][12][13]
-
H-aggregates: These exhibit a blue-shift in the absorption spectrum and typically lead to fluorescence quenching.[12]
The type of aggregate formed depends on the specific dye structure and the solvent composition.[11][12]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or No Fluorescence Signal | 1. Concentration Quenching: The dye concentration is too high, leading to self-quenching.[14] 2. Solvent-Induced Quenching: DMSO is quenching the fluorescence via PET or other mechanisms.[1][2] 3. Incorrect Instrument Settings: The spectrometer's gain, integration time, or slit widths are not optimized.[15] 4. Degradation: The dye may have degraded due to light exposure or chemical reaction. | 1. Dilute the Sample: Prepare a dilution series to find the optimal concentration within the linear range.[14] 2. Change Solvent: If possible, test the dye in a less polar solvent (e.g., dioxane, toluene) to confirm its fluorescent properties. 3. Optimize Settings: Increase the integration time, adjust the detector gain, and widen the excitation/emission slits as needed.[15][16] 4. Use Fresh Sample: Prepare a fresh solution from a stock protected from light. |
| Distorted or Unexpected Peaks in Emission Spectrum | 1. Inner Filter Effect: The sample concentration is too high, causing reabsorption of the emitted light.[14][17] 2. Second-Order Effects: The emission monochromator is detecting scattered excitation light at double the wavelength.[15] 3. Contaminated Solvent: Impurities in the DMSO are fluorescing.[9] 4. Aggregation: The dye is forming aggregates with different emission properties.[11][12] | 1. Reduce Concentration: Ensure the sample's absorbance at the excitation wavelength is below 0.1.[17] 2. Enable Filters: Make sure the correct optical filters (second-order filters) are enabled in the spectrometer software.[15] 3. Use High-Purity Solvent: Use a fresh, unopened bottle of spectroscopy-grade DMSO.[16] 4. Check for Aggregation: Acquire absorption spectra at different concentrations. A change in the shape or position of the absorption peak can indicate aggregation. |
| Inconsistent or Drifting Signal | 1. Instrument Instability: The excitation lamp or detector is not stable.[14] 2. Temperature Fluctuations: The sample temperature is changing, affecting the fluorescence quantum yield.[16] 3. Photobleaching: The dye is being destroyed by prolonged exposure to the excitation light. | 1. Warm-up Instrument: Allow the spectrometer to warm up for the manufacturer-recommended time. 2. Use a Temperature-Controlled Holder: Maintain a constant sample temperature.[16] 3. Reduce Exposure: Decrease the excitation intensity, reduce the integration time, or use a fresh sample for each measurement. |
Quantitative Data Summary
Table 1: Solvatochromic Effects on Piperidine-Substituted Naphthalimides
| Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ) |
| Dioxane | ~400 | ~500 | 0.821 |
| Toluene | - | 495.5 | 0.453 |
| Dichloromethane (DCM) | ~416 | - | 0.530 |
| Acetonitrile | - | - | 0.106 |
| Dimethylformamide (DMF) | - | 536 | - |
| DMSO | ~420 | - | 0.003 |
| Data is generalized from studies on specific piperidine-substituted naphthalimide derivatives and may vary.[1] |
Table 2: Fluorescence Quenching of 4-Aryl-N-methoxyethyl-1,8-naphthalimides
| Solvent | Relative Fluorescence Intensity | Fold Quenching vs. Chloroform |
| Chloroform | High | 1x (Reference) |
| DMSO | Drastically Decreased | Significant |
| Methanol | Drastically Decreased | Up to 699x |
| Data is generalized from a study on a specific derivative (3c) at 10 μM concentration.[3] |
Experimental Protocols
Protocol 1: Measuring Solvent-Dependent Emission Spectra
-
Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 1 mM) of the naphthalimide dye in high-purity DMSO.
-
Sample Preparation:
-
For each solvent to be tested (e.g., DMSO, Toluene, Acetonitrile, Dichloromethane), prepare a dilute solution from the stock.
-
The final concentration should be low enough to ensure the absorbance at the excitation wavelength is less than 0.1 to avoid inner filter effects.[17]
-
-
Spectrometer Setup:
-
Turn on the fluorometer and allow the lamp to stabilize.
-
Set the excitation wavelength to the absorbance maximum (λ_abs) of the dye in the respective solvent.
-
Set the emission and excitation slit widths (e.g., 5 nm).
-
-
Data Acquisition:
-
Record the emission spectrum of a solvent blank (the pure solvent) and subtract it from the sample spectra.
-
Record the emission spectrum of the dye in each solvent over a relevant wavelength range (e.g., 450-700 nm).
-
-
Data Analysis:
-
Identify the wavelength of maximum emission intensity (λ_em) for each solvent.
-
Compare the λ_em values and intensities across the different solvents to characterize the solvatochromic effects.
-
Protocol 2: Assessing Dye Aggregation in a DMSO/Water System
-
Stock Solution: Prepare a stock solution of the dye in pure DMSO (e.g., 1 mM).
-
Sample Series Preparation:
-
Prepare a series of samples in cuvettes with varying DMSO/water ratios (e.g., 100:0, 90:10, 80:20, ... 10:90).
-
Keep the final dye concentration constant across all samples.
-
-
UV-Vis Absorption Spectroscopy:
-
Fluorescence Spectroscopy:
Visualizations
Caption: Photoinduced Electron Transfer (PET) as a mechanism for fluorescence quenching in DMSO.
Caption: Experimental workflow for troubleshooting common fluorescence spectroscopy issues.
Caption: Factors influencing the emission spectra of naphthalimide dyes in DMSO.
References
- 1. Synthesis and Solvent Dependent Fluorescence of Some Piperidine-Substituted Naphthalimide Derivatives and Consequences for Water Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. sciforum.net [sciforum.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Solvent Effects on Fluorescence Emission [evidentscientific.com]
- 9. researchgate.net [researchgate.net]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. iris.unipa.it [iris.unipa.it]
- 13. Supramolecular assemblies of a 1,8-naphthalimide conjugate and its aggregation-induced emission property - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 14. aelabgroup.com [aelabgroup.com]
- 15. Fluorescence Spectra - Troubleshooting | Fluorescence Spectroscopy [edinst.com]
- 16. drawellanalytical.com [drawellanalytical.com]
- 17. vernier.com [vernier.com]
Validation & Comparative
Comparing 4-Ethynyl-n-ethyl-1,8-naphthalimide to other alkyne fluorescent probes
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent probe is critical for the success of bioorthogonal labeling experiments. This guide provides a detailed comparison of 4-Ethynyl-n-ethyl-1,8-naphthalimide with other commercially available alkyne-functionalized fluorescent probes, offering insights into their performance based on available data.
Introduction to Alkyne Fluorescent Probes and Click Chemistry
Alkyne fluorescent probes are essential tools in modern chemical biology, enabling the visualization and tracking of biomolecules in living systems. These probes contain a terminal alkyne group that can undergo a highly specific and efficient bioorthogonal reaction known as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction allows for the covalent labeling of azide-modified biomolecules, such as proteins, glycans, and nucleic acids, with a fluorescent reporter for subsequent detection and analysis by fluorescence microscopy, flow cytometry, and other fluorescence-based techniques.
This compound is a fluorescent probe that belongs to the naphthalimide class of dyes. These dyes are known for their favorable photophysical properties, including good fluorescence quantum yields and large Stokes shifts, which are advantageous for biological imaging. This guide compares this compound with other popular classes of alkyne probes, including cyanine (CF® Dyes), rhodamine (TAMRA), and other commercially available dyes (AZDyes), to aid in the selection of the most suitable probe for specific research applications.
Performance Comparison of Alkyne Fluorescent Probes
The selection of a fluorescent probe is often dictated by its photophysical properties, which determine its suitability for a particular imaging modality and experimental setup. Key parameters for comparison include the excitation and emission maxima (λex and λem), Stokes shift, and quantum yield (Φ).
| Probe | Excitation Max (nm) | Emission Max (nm) | Stokes Shift (nm) | Quantum Yield (Φ) |
| This compound Derivative | ~390 | ~470 | ~80 | High (in solution)[1][2] |
| TAMRA-alkyne (5-isomer) | 541 | 567 | 26 | 0.1[] |
| AZDye™ 405 Alkyne | 402 | 452 | 50 | Not specified |
| AZDye™ 488 Alkyne | 494 | 517 | 23 | Not specified |
| AZDye™ 546 Alkyne | 554 | 570 | 16 | Not specified[4] |
| AZDye™ 594 Alkyne | 590 | 617 | 27 | Not specified[4] |
| CF®568 Alkyne | 562 | 583 | 21 | Not specified |
| CF®647 Alkyne | 650 | 665 | 15 | Not specified |
Key Considerations for Probe Selection
-
This compound: As a member of the 1,8-naphthalimide family, this probe is expected to exhibit a significant Stokes shift, which is advantageous in reducing self-quenching and improving signal-to-noise ratios.[1][2] Derivatives of 4-ethynyl-1,8-naphthalimide have been reported to possess high fluorescence quantum yields in both solution and solid states.[1][2] This class of dyes is particularly sensitive to the polarity of its environment, which can be a useful feature for probing changes in the local biomolecular landscape.
-
TAMRA (Tetramethylrhodamine) Alkynes: TAMRA is a well-established rhodamine dye known for its brightness and photostability.[] However, its quantum yield can be moderate.[] It is a popular choice for applications where a bright and photostable red-orange fluorophore is required.
-
AZDyes™: This family of dyes offers a wide range of spectral properties, covering the blue to the far-red regions of the spectrum. They are marketed as being bright and photostable, making them versatile for various imaging applications.[4]
-
CF® Dyes: Developed by Biotium, CF® dyes are known for their exceptional brightness, photostability, and water solubility. They are available in a broad range of colors, including the far-red and near-infrared, which is beneficial for in vivo imaging due to reduced tissue autofluorescence.
Experimental Protocols
The following is a general protocol for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction for labeling biomolecules with alkyne-functionalized fluorescent probes. This protocol may require optimization depending on the specific biomolecule and fluorescent probe being used.
Materials:
-
Azide-modified biomolecule
-
Alkyne-functionalized fluorescent probe (e.g., this compound)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris-HCl buffer (pH 7.4)
-
DMSO (for dissolving the probe)
-
Purification supplies (e.g., size-exclusion chromatography columns or dialysis cassettes)
Procedure:
-
Prepare Stock Solutions:
-
Dissolve the alkyne-functionalized fluorescent probe in DMSO to a stock concentration of 10 mM.
-
Prepare a 50 mM stock solution of CuSO₄ in water.
-
Prepare a 500 mM stock solution of sodium ascorbate in water. This solution should be made fresh.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide-modified biomolecule (e.g., 10-100 µM final concentration) with the alkyne-functionalized fluorescent probe (typically 1.5-5 molar equivalents).
-
Add Tris-HCl buffer to the desired final reaction volume.
-
Add CuSO₄ to a final concentration of 1 mM.
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 5 mM.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 1-4 hours, protected from light. The reaction time may need to be optimized.
-
-
Purification:
-
Remove the unreacted fluorescent probe and copper catalyst by size-exclusion chromatography, dialysis, or another appropriate purification method.
-
-
Analysis:
-
Confirm the successful labeling of the biomolecule by fluorescence spectroscopy, SDS-PAGE with in-gel fluorescence scanning, or mass spectrometry.
-
Signaling Pathways and Experimental Workflows
Alkyne fluorescent probes are instrumental in elucidating various biological processes. For example, they can be used to track the metabolic incorporation of azide-modified sugars into glycans, allowing for the visualization of glycosylation dynamics.
Below are diagrams generated using Graphviz (DOT language) to illustrate the experimental workflow of CuAAC and a simplified representation of its application in metabolic glycan labeling.
Conclusion
The choice of an alkyne fluorescent probe is a multifaceted decision that depends on the specific requirements of the experiment. This compound and its derivatives offer the potential for large Stokes shifts and high quantum yields, making them attractive candidates for applications where minimizing spectral overlap and maximizing signal are crucial. However, a broader range of commercially available probes, such as TAMRA, AZDyes, and CF® Dyes, provide a wide selection of spectral properties to suit various multicolor imaging experiments and instrumentation. Researchers are encouraged to consider the photophysical properties outlined in this guide and to perform small-scale pilot experiments to determine the optimal probe for their specific biological system and imaging setup.
References
- 1. researchgate.net [researchgate.net]
- 2. Large red-shifted fluorescent emission via intermolecular π-π stacking in 4-ethynyl-1,8-naphthalimide-based supramolecular assemblies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A series of fluorescent dyes based on 4-phenylacetylene-1,8-naphthalimide: Synthesis, theoretical calculations, photophysical properties and application in two-color imaging and dynamic behavior monitoring of lipid droplets and lysosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Fluorescent Landscape: A Comparative Guide to Probes for Glycan Imaging
For researchers, scientists, and drug development professionals delving into the intricate world of glycobiology, the visualization of glycans is paramount. Metabolic glycan labeling coupled with bioorthogonal chemistry has emerged as a powerful tool for this purpose. At the heart of this technique lies the fluorescent probe, which dictates the sensitivity and clarity of the imaging results. While 4-Ethynyl-n-ethyl-1,8-naphthalimide has been a notable player, a diverse array of alternatives offers unique advantages in various experimental contexts. This guide provides an objective comparison of these alternatives, supported by experimental data and detailed protocols to inform your selection process.
The core principle of this imaging technique involves the metabolic incorporation of a sugar analog bearing a bioorthogonal handle (e.g., an azide or alkyne) into cellular glycans. This handle then serves as a target for a complementary fluorescent probe in a highly specific chemical reaction, most commonly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). The choice of the fluorescent probe is critical and can significantly impact the outcome of the experiment.
Performance Comparison of Fluorescent Probes
The ideal fluorescent probe for glycan imaging should exhibit high fluorescence quantum yield, photostability, and a high signal-to-noise ratio, preferably with "turn-on" or fluorogenic properties to minimize background fluorescence from unreacted probes. The following table summarizes the quantitative performance of this compound and its alternatives based on available experimental data.
| Probe Class | Specific Probe Example | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Key Characteristics & Notes |
| Naphthalimide | This compound | ~450 | ~550 | ~0.4 (after click) | Fluorogenic probe; fluorescence increases upon reaction with azides. |
| Coumarin | Coumarin 343 Alkyne | ~450 | ~495 | ~0.65 | Bright and photostable; not inherently fluorogenic. |
| 3-Azidocoumarin | ~400 | ~475 | ~0.02 -> ~0.6 (after SPAAC) | Fluorogenic; significant increase in fluorescence upon reaction with alkynes. | |
| BODIPY | BODIPY-FL-Alkyne | ~503 | ~512 | ~0.9 | High quantum yield and photostability; narrow emission spectrum. |
| Azido-BODIPY | ~500 | ~510 | - | Can be used for multicolor imaging and glycoproteomic analysis. | |
| Rhodamine | Rhodamine B Alkyne | ~555 | ~580 | ~0.7 | Very bright and photostable; often used as a benchmark. |
| Cyanine | Cy5 Alkyne | ~649 | ~670 | ~0.28 | Emission in the far-red region, suitable for in vivo imaging. |
| Cy5.5-phosphine | - | - | - | Near-infrared probe for cellular and whole-animal imaging via Staudinger ligation. | |
| Other | Aggregation-Induced Emission (AIE) Probes | Variable | Variable | Low in solution, high in aggregate | Fluorogenic probes that become highly fluorescent upon aggregation, which can be triggered by bioorthogonal reactions. |
Note: Quantum yields and excitation/emission maxima can vary depending on the solvent and local environment. The data presented here is for comparative purposes.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative protocols for metabolic glycan labeling and subsequent fluorescence imaging using bioorthogonal chemistry.
Protocol 1: Metabolic Labeling of Cell Surface Glycans with Azido Sugars
This protocol describes the metabolic incorporation of an azido-sugar, N-azidoacetylmannosamine (ManNAz), into sialic acids on the cell surface.
Materials:
-
Cell line of interest (e.g., HeLa cells)
-
Complete cell culture medium
-
N-azidoacetylmannosamine-tetraacylated (Ac4ManNAz)
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
Procedure:
-
Cell Seeding: Seed cells in a suitable culture vessel (e.g., 6-well plate with glass coverslips) and allow them to adhere overnight.
-
Metabolic Labeling: Prepare a stock solution of Ac4ManNAz in DMSO. Dilute the stock solution in a complete culture medium to a final concentration of 25-50 µM.
-
Incubation: Remove the old medium from the cells and replace it with the Ac4ManNAz-containing medium. Incubate the cells for 1-3 days under standard culture conditions (37°C, 5% CO2).
-
Washing: After incubation, wash the cells three times with ice-cold PBS to remove any unincorporated azido-sugar.
-
Fixation: Fix the cells with a 4% paraformaldehyde solution in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS. The cells are now ready for bioorthogonal ligation with a fluorescent probe.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Glycan Imaging
This protocol details the "click chemistry" reaction to label the azide-modified glycans with an alkyne-containing fluorescent probe.
Materials:
-
Azide-labeled cells (from Protocol 1)
-
Alkyne-functionalized fluorescent probe (e.g., this compound, BODIPY-FL-Alkyne)
-
Copper(II) sulfate (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
PBS
Procedure:
-
Prepare Click-&-Go™ Reaction Cocktail:
-
Prepare a 10 mM stock solution of CuSO4 in water.
-
Prepare a 50 mM stock solution of THPTA in water.
-
Prepare a fresh 500 mM stock solution of sodium ascorbate in water.
-
-
Reaction Mix Preparation (per sample):
-
To 442 µL of PBS, add 20 µL of the CuSO4:THPTA (1:5 molar ratio) premix.
-
Add 10 µL of the alkyne-probe stock solution (e.g., 1 mM in DMSO).
-
Add 20 µL of the sodium ascorbate solution.
-
-
Labeling Reaction: Add the reaction mix to the fixed, azide-labeled cells and incubate for 30-60 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS.
-
Counterstaining and Mounting (Optional): Counterstain the nuclei with DAPI and mount the coverslips on microscope slides with an appropriate mounting medium.
-
Imaging: Visualize the fluorescently labeled glycans using a fluorescence microscope with the appropriate filter sets for the chosen probe.
Visualizing the Workflow
To better illustrate the experimental process, the following diagrams outline the key steps and relationships.
Caption: Experimental workflow for glycan imaging.
Caption: Metabolic labeling and detection pathway.
Conclusion
The selection of a fluorescent probe for glycan imaging is a critical decision that should be guided by the specific requirements of the experiment. While this compound offers the advantage of being a fluorogenic probe, alternatives based on coumarin, BODIPY, and other scaffolds can provide superior brightness and photostability. For in vivo studies, near-infrared probes like Cy5.5 are preferable. The development of aggregation-induced emission probes and other advanced fluorogenic systems continues to expand the toolkit available to researchers. By carefully considering the photophysical properties of the available probes and optimizing the experimental protocols, scientists can achieve high-quality, reproducible imaging of glycans to unravel their complex roles in health and disease.
Validating Glycan Labeling: A Comparative Guide to In Situ and Analytical Methods
The accurate detection and visualization of glycans are crucial for understanding their roles in cell signaling, disease progression, and therapeutic development. Metabolic Glycoengineering (MGE) has emerged as a powerful technique for labeling glycans within their native cellular environment. This guide provides a detailed comparison of glycan labeling validation, focusing on the use of the click-activated fluorescent probe, 4-Ethynyl-n-ethyl-1,8-naphthalimide, and contrasting it with alternative analytical techniques.
Featured Method: this compound for In Situ Glycan Visualization
This compound is a fluorescent probe designed for bioorthogonal "click chemistry" reactions.[1][2][3] This method enables the visualization of glycans in live or fixed cells, providing critical spatial and qualitative information. The process relies on a two-step strategy that is central to Metabolic Glycoengineering.
Principle of Operation
The workflow begins with introducing an unnatural monosaccharide analog containing an azide group (e.g., N-azidoacetylmannosamine, Ac4ManNAz) to the cells.[4] Cellular metabolic pathways incorporate this azido-sugar into newly synthesized glycans on the cell surface and intracellularly.[5] The ethynyl group on the this compound probe then selectively reacts with the azide-labeled glycans via a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) click reaction.[6] This covalent ligation attaches the fluorescent naphthalimide dye to the target glycans, allowing for detection by fluorescence microscopy or flow cytometry.[1][7]
Experimental Workflow
The following diagram illustrates the typical workflow for metabolic labeling and subsequent fluorescent detection using a click-reactive probe like this compound.
Experimental Protocol: In Situ Glycan Labeling
-
Metabolic Labeling: Culture cells in an appropriate medium. Supplement the medium with 10-50 µM of an azide-modified monosaccharide (e.g., Ac4ManNAz for sialic acid pathways) and incubate for 1-3 days to allow for metabolic incorporation.
-
Cell Fixation and Permeabilization: Wash the cells with PBS. Fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature. For intracellular targets, permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Click Reaction: Prepare the click reaction cocktail. For a typical reaction, mix CuSO₄, a reducing agent (e.g., sodium ascorbate), a copper ligand (e.g., TBTA), and 1-10 µM of this compound in PBS.
-
Labeling: Add the click cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS to remove excess reagents.
-
Imaging: Mount the cells with an appropriate mounting medium. Visualize the labeled glycans using a fluorescence microscope with excitation/emission settings suitable for the naphthalimide fluorophore.
Alternative Methods for Glycan Analysis and Validation
While in situ labeling provides invaluable spatial context, orthogonal methods are required for quantitative analysis and detailed structural validation. The most common alternative involves the analysis of glycans cleaved from their protein backbone.
Method A: Released Glycan Analysis with Fluorescent Labeling
This widely used approach involves enzymatically or chemically releasing N-glycans or O-glycans from glycoproteins, followed by derivatization with a fluorescent tag for detection and quantification, typically by High-Performance Liquid Chromatography (HPLC) or Capillary Electrophoresis (CE).[8][9]
Comparison of Labeling Chemistries
The chemistry used to attach the fluorescent label is fundamentally different from the bioorthogonal click reaction used for in situ analysis. Reductive amination is the most common method for labeling released glycans.[10][11]
Comparative Performance of Fluorescent Labels for Released Glycans
The choice of fluorescent label significantly impacts the sensitivity of detection in both fluorescence and mass spectrometry (MS) readouts. While this compound is optimized for imaging, other dyes are designed for high-throughput analytical workflows. The table below compares common labels used in released glycan analysis.
| Label | Labeling Chemistry | Relative Fluorescence Signal | Relative MS Signal | Key Advantages |
| InstantPC | Reductive Amination | +++ (Highest) | +++ (Highest) | Fast labeling time; excellent fluorescence and MS response.[12] |
| Procainamide | Reductive Amination | ++ (High) | ++ (High) | Good fluorescence and MS signal; well-established method.[12][13] |
| 2-AB | Reductive Amination | + (Moderate) | + (Low) | "Gold standard" with extensive databases for HPLC retention times.[10][14] |
| 2-AA | Reductive Amination | + (Moderate) | + (Low) | Provides an acidic charge, useful for electrophoretic separation.[9][12] |
Data summarized from comparative studies on released N-glycans from monoclonal antibodies. Signal strength is relative and for illustrative purposes.[12][13]
Experimental Protocol: Released N-Glycan Analysis
-
Glycan Release: Denature a purified glycoprotein sample. Add the enzyme PNGase F, which cleaves complex, hybrid, and oligomannose N-glycans, and incubate overnight.[8]
-
Labeling: To the released glycans, add a labeling solution containing the fluorescent dye (e.g., 2-AB, Procainamide) and a reducing agent (e.g., sodium cyanoborohydride). Incubate at approximately 65°C for 2-3 hours.[15]
-
Purification: Remove excess dye and other reagents from the labeled glycans using a purification method such as Solid-Phase Extraction (SPE) on a HILIC (Hydrophilic Interaction Liquid Chromatography) stationary phase.[10]
-
Analysis: Analyze the purified, labeled glycans using HILIC-HPLC with fluorescence detection.[14] Glycans are separated based on their hydrophilicity, and their identity can be inferred by comparing retention times to a library of standards.
Summary and Recommendations
Validating glycan labeling requires a multi-faceted approach. The choice of method depends directly on the research question.
-
For visualizing glycan localization and dynamics: Metabolic glycoengineering followed by an in situ click reaction with a probe like This compound is the method of choice. It provides essential spatial context that cannot be achieved with bulk analytical methods. Its specificity relies on the fidelity of the metabolic pathway incorporating the azido-sugar.
-
For quantitative profiling and structural confirmation: Analysis of released glycans using labels like Procainamide or InstantPC is superior. These methods provide quantitative data on the relative abundance of different glycan structures in a sample.
-
For definitive structural elucidation: Mass Spectrometry (MS) is the ultimate validation tool.[16] It can be used in conjunction with fluorescent labeling to confirm the mass, and therefore the composition, of each glycan peak separated by HPLC, providing the highest level of confidence in structural assignments.[8]
By combining these complementary techniques, researchers can achieve a comprehensive and robust validation of glycan labeling, linking cellular localization with precise structural and quantitative information.
References
- 1. This compound | Click-Reactive Fluorescent Dyes: R&D Systems [rndsystems.com]
- 2. This compound | Bio-Techne Bisocience [bio-techne.com]
- 3. glpbio.com [glpbio.com]
- 4. Exploiting metabolic glycoengineering to advance healthcare - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The Applications of Metabolic Glycoengineering [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound Bisocience | Tocris Bioscience [tocris.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Glycan Labeling [sigmaaldrich.com]
- 10. Glycan labeling strategies and their use in identification and quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Glycan Labeling - Creative Biolabs [creative-biolabs.com]
- 12. agilent.com [agilent.com]
- 13. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]
- 14. mdpi.com [mdpi.com]
- 15. Method comparison for N-glycan profiling: Towards the standardization of glycoanalytical technologies for cell line analysis | PLOS One [journals.plos.org]
- 16. Cell-Surface Glycan Labeling and Sensing [mdpi.com]
Photostability of 4-Ethynyl-n-ethyl-1,8-naphthalimide versus other common fluorophores
An objective comparison of the photostability of 4-Ethynyl-n-ethyl-1,8-naphthalimide (4-ENI) against other common fluorophores for advanced fluorescence imaging applications.
For researchers in drug development and cellular imaging, the selection of a robust fluorescent probe is critical for generating reliable and reproducible data. Photostability, the ability of a fluorophore to resist photochemical degradation upon exposure to light, is a key performance parameter. This guide provides a comparative overview of the photostability of this compound (4-ENI), a member of the highly stable 1,8-naphthalimide dye family, against other commonly used fluorophores.
While direct quantitative photostability data for 4-ENI is not extensively documented in publicly available literature, the 1,8-naphthalimide class of fluorophores is widely recognized for its high fluorescence quantum yields and significant resistance to photobleaching. This inherent stability makes 1,8-naphthalimide derivatives, including 4-ENI, attractive candidates for demanding applications such as time-lapse live-cell imaging and high-intensity fluorescence microscopy.
Comparative Photostability Data
To provide a practical reference, the following table summarizes the photostability of several common fluorophores. The data is presented as the photobleaching quantum yield (ΦB), which represents the probability that an excited fluorophore will undergo photochemical destruction. A lower ΦB value indicates higher photostability.
| Fluorophore Class | Specific Dye Example | Excitation Max (nm) | Emission Max (nm) | Photobleaching Quantum Yield (ΦB) | Solvent/Conditions |
| 1,8-Naphthalimide | 4-Amino-1,8-naphthalimide derivative | ~450 | ~540 | ~10-6 - 10-7 | Varies |
| Fluorescein | Fluorescein isothiocyanate (FITC) | ~495 | ~519 | ~10-4 - 10-5 | Aqueous buffer |
| Rhodamine | Rhodamine B | ~555 | ~580 | ~10-5 - 10-6 | Ethanol |
| Coumarin | Coumarin 1 | ~373 | ~450 | ~10-5 | Ethanol |
| Cyanine | Cy5 | ~649 | ~670 | ~10-6 | Aqueous buffer |
Note: The photobleaching quantum yield for the 4-Amino-1,8-naphthalimide derivative is provided as a representative value for the 1,8-naphthalimide class, suggesting the likely high photostability of 4-ENI. Actual values can vary based on the specific molecular structure and experimental conditions.
The Process of Photobleaching
The photobleaching of a fluorophore is a complex process initiated by the absorption of light. The following diagram illustrates the conceptual pathway from fluorescence to photodegradation.
Caption: Conceptual pathway of fluorophore photobleaching.
Experimental Protocol for Photostability Measurement
The following protocol outlines a general method for quantifying the photostability of fluorophores, enabling researchers to perform their own comparative studies.
Objective: To measure and compare the rate of photobleaching of different fluorophores under controlled illumination.
Materials:
-
Fluorophore stock solutions (e.g., 1 mM in DMSO)
-
Appropriate solvent or buffer (e.g., PBS for biological applications)
-
Microscope slides and coverslips
-
Fluorescence microscope with a stable light source (e.g., laser or arc lamp) and a sensitive detector (e.g., PMT or sCMOS camera)
-
Image analysis software (e.g., ImageJ/Fiji)
Methodology:
-
Sample Preparation:
-
Prepare dilute solutions of each fluorophore to be tested at a standardized concentration (e.g., 1 µM) in the desired solvent or buffer.
-
Mount a small volume of the fluorophore solution onto a microscope slide and cover with a coverslip. Seal the edges to prevent evaporation.
-
-
Microscope Setup:
-
Turn on the microscope and allow the light source to stabilize.
-
Select the appropriate filter cube for the fluorophore being tested.
-
Set the illumination intensity to a fixed, reproducible level. It is crucial to use the same intensity for all fluorophores being compared.
-
Focus on the sample and adjust the detector settings (e.g., gain, exposure time) to obtain a good signal-to-noise ratio without saturating the detector.
-
-
Photobleaching Experiment:
-
Acquire an initial image (t=0).
-
Continuously illuminate a defined region of interest (ROI) within the sample.
-
Acquire images at regular time intervals (e.g., every 5-10 seconds) until the fluorescence intensity has decreased significantly (e.g., to less than 50% of the initial intensity).
-
-
Data Analysis:
-
Open the time-lapse image series in an image analysis software.
-
Measure the mean fluorescence intensity within the illuminated ROI for each time point.
-
Correct for background fluorescence by measuring the intensity of an adjacent, non-illuminated region and subtracting it from the ROI intensity.
-
Normalize the background-corrected intensity at each time point to the initial intensity at t=0.
-
Plot the normalized fluorescence intensity as a function of time.
-
Determine the photobleaching half-life (t1/2), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value. A longer half-life indicates greater photostability.
-
The following diagram illustrates the general workflow for this experimental protocol.
Caption: Experimental workflow for photostability measurement.
A Researcher's Guide to Alkyne Probes in Click Chemistry: A Comparison of CuAAC and Copper-Free SPAAC Methods
In the realm of bioorthogonal chemistry, the ability to specifically label and visualize biomolecules within their native environment is paramount. "Click chemistry," particularly the azide-alkyne cycloaddition, has emerged as a powerful tool for this purpose. This guide provides a detailed comparison of two major approaches: the classic Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), featuring the naphthalimide-based probe 4-Ethynyl-n-ethyl-1,8-naphthalimide , and the more recent Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), which offers a truly copper-free alternative for live-cell applications.
Introduction to the Probes and Chemistries
This compound is a fluorescent probe built on the 1,8-naphthalimide scaffold, a class of fluorophores known for their excellent photostability, large Stokes shifts, and bright fluorescence that is sensitive to the local environment.[1][2] It possesses a terminal alkyne group, making it a reactant for the CuAAC reaction. In this reaction, a copper(I) catalyst is required to "activate" the terminal alkyne for a rapid and highly specific reaction with an azide-modified biomolecule. While extremely efficient, the reliance on a copper catalyst can be a significant drawback for live-cell imaging due to concerns over cellular toxicity.[3]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) probes circumvent the need for a toxic catalyst.[4][] Instead of a simple terminal alkyne, these molecules incorporate a strained cyclooctyne ring, such as dibenzocyclooctyne (DBCO). The high ring strain of the cyclooctyne provides the necessary activation energy to drive the reaction with an azide spontaneously.[6][7] This fundamental difference makes SPAAC the gold standard for bioorthogonal labeling in living systems.[8][9]
Comparative Performance Data
To provide an objective comparison, the following tables summarize key performance metrics for this compound within a CuAAC system versus a representative SPAAC probe (DBCO-dye) in a copper-free system.
Table 1: Comparison of Reaction Characteristics
| Parameter | This compound (CuAAC) | Representative SPAAC Probe (e.g., DBCO-Fluorophore) | Advantage |
| Reaction Type | Copper-Catalyzed Azide-Alkyne Cycloaddition | Strain-Promoted Azide-Alkyne Cycloaddition | SPAAC: Bioorthogonal in living systems. |
| Catalyst Required | Yes, Copper (I) | No | SPAAC: Avoids cellular toxicity from copper.[3] |
| Second-Order Rate Constant (k₂)¹ | >100 M⁻¹s⁻¹ (ligand dependent) | 0.1 - 1.0 M⁻¹s⁻¹ | CuAAC: Intrinsically faster reaction kinetics. |
| Biocompatibility | Limited in live cells due to copper toxicity. Ideal for fixed cells and in vitro assays. | High. Widely used for live-cell and in vivo imaging.[4][8] | SPAAC: Superior for experiments in living organisms. |
| Reaction Conditions | Requires copper source and reducing agent. | Simple mixing of components at physiological pH and temperature.[10] | SPAAC: Simpler reaction setup. |
¹Note: The effective rate of CuAAC is highly dependent on the specific ligand used to stabilize the copper(I) catalyst. SPAAC rates can also be tuned by modifying the cyclooctyne structure.[6][11]
Table 2: Representative Photophysical Properties
| Parameter | This compound² | Representative DBCO-Fluorophore (e.g., DBCO-TAMRA) |
| Excitation Max (λex) | ~430 - 450 nm | ~546 nm |
| Emission Max (λem) | ~520 - 540 nm | ~579 nm |
| Quantum Yield (Φ) | High (can be >0.6) | Moderate to High (0.3 - 0.7) |
| Key Property | High photostability, large Stokes shift.[1] | Enables copper-free reaction. |
Visualizing the Workflows and Decision Logic
To further clarify the differences, the following diagrams illustrate the experimental workflows and a decision-making process for choosing the appropriate click chemistry approach.
Caption: Comparative workflows for CuAAC and copper-free SPAAC labeling.
Caption: Decision tree for selecting between CuAAC and SPAAC methods.
Experimental Protocols
Protocol 1: General Procedure for SPAAC Labeling of Live Cells
This protocol is adapted for labeling cell-surface glycans that have been metabolically tagged with an azide group.
-
Metabolic Labeling: Culture cells in media supplemented with an azide-functionalized metabolic precursor (e.g., 25-50 µM peracetylated N-azidoacetylmannosamine, Ac₄ManNAz, to label sialic acids) for 24-48 hours.
-
Cell Preparation: Harvest the cells and wash them twice with ice-cold PBS containing 1% BSA to remove unincorporated azide sugars.
-
Probe Preparation: Prepare a stock solution of the DBCO-functionalized fluorescent probe (e.g., 1-10 mM in DMSO). Dilute the probe to a final concentration of 10-50 µM in cell culture media or PBS.
-
Labeling Reaction: Resuspend the washed cells in the probe solution and incubate for 30-60 minutes at 37 °C, protected from light.[10] The optimal time and temperature may vary depending on the specific probe and cell line.
-
Washing: Pellet the cells and wash three times with cold PBS + 1% BSA to remove the unreacted probe.
-
Analysis: Resuspend the final cell pellet in an appropriate buffer for analysis by flow cytometry or fix the cells for fluorescence microscopy.
Protocol 2: General Procedure for CuAAC Labeling of Fixed Cells
This protocol describes the labeling of azide-modified proteins in cells that have been fixed and permeabilized.
-
Cell Culture and Fixation: Culture cells on coverslips. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the fixed cells three times with PBS. Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Click Reaction Cocktail Preparation: Prepare the "Click-iT" reaction cocktail immediately before use. For a 500 µL final volume:
-
435 µL of PBS
-
10 µL of a 50 mM CuSO₄ solution
-
2.5 µL of a 2 mM solution of this compound in DMSO (final concentration: 10 µM)
-
50 µL of a freshly prepared 50 mM sodium ascorbate solution (reducing agent)
-
Note: The addition of a copper-stabilizing ligand like TBTA or BTTES is highly recommended to improve efficiency and reduce cell damage.[14]
-
-
Labeling Reaction: Remove the permeabilization buffer and add the Click-iT cocktail to the cells. Incubate for 30 minutes at room temperature, protected from light.
-
Washing: Remove the reaction cocktail and wash the cells three times with PBS.
-
Imaging: Mount the coverslips onto microscope slides with an appropriate mounting medium and proceed with fluorescence imaging.
Summary and Recommendations
The primary advantage of This compound lies in the robust photophysical properties of its naphthalimide core, offering the potential for bright and highly photostable imaging.[1] When used in a CuAAC reaction, it benefits from rapid kinetics and the small, minimally perturbative nature of the terminal alkyne tag. This makes it an excellent choice for applications where cell viability is not a concern, such as in fixed and permeabilized cells, in vitro protein labeling, or materials science.
However, for the majority of biological applications involving live cells or whole organisms, the cytotoxicity of the copper catalyst is a prohibitive drawback. In these critical scenarios, copper-free SPAAC chemistry is the unequivocally superior method .[4][8] Probes functionalized with strained alkynes like DBCO allow for efficient, bioorthogonal labeling without external catalysts, ensuring that the observed biological processes are not perturbed by the labeling chemistry itself.
-
For live-cell imaging, in vivo studies, or applications requiring the highest degree of biocompatibility , choose a probe designed for SPAAC (e.g., DBCO, BCN, DIFO derivatives).
-
For in vitro assays, fixed-cell staining, or proteomics , where the reaction environment is controlled and copper toxicity is not a factor, This compound can be a valuable tool for CuAAC , leveraging its potentially superior fluorescence properties.
References
- 1. Recent advances in the development of 1,8-naphthalimide based DNA targeting binders, anticancer and fluorescent cellular imaging agents - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. Fluorescent rhenium-naphthalimide conjugates as cellular imaging agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Copper-free Click Reaction Reagents | TCI AMERICA [tcichemicals.com]
- 4. vectorlabs.com [vectorlabs.com]
- 6. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 7. Click chemistry - Wikipedia [en.wikipedia.org]
- 8. Copper-Free Click Chemistry: Applications in Drug Delivery, Cell Tracking, and Tissue Engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biomedical applications of copper-free click chemistry: in vitro, in vivo, and ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition [jove.com]
- 11. Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Alkynyl-naphthalimide Fluorophores: Gold Coordination Chemistry and Cellular Imaging Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. GEN-Click: Genetically Encodable Click Reactions for Spatially Restricted Metabolite Labeling - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Cross-Reactivity of 4-Ethynyl-n-ethyl-1,8-naphthalimide: A Comparative Guide
Introduction
4-Ethynyl-n-ethyl-1,8-naphthalimide is a fluorescent probe belonging to the naphthalimide family of dyes. These compounds are characterized by their high quantum yields, photostability, and sensitivity to the local environment, making them valuable tools in biochemical and cellular imaging. The presence of an ethynyl group on the naphthalimide scaffold provides a reactive handle for "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), enabling its covalent attachment to target biomolecules. While this probe has been utilized in specific applications, a comprehensive assessment of its cross-reactivity against a broad range of biological targets is not extensively documented in publicly available literature. This guide provides a framework for evaluating the cross-reactivity of this compound, compares it with common alternative fluorescent probes, and offers a general protocol for assessing its binding specificity.
Comparison with Alternative Fluorescent Probes
Due to the limited specific cross-reactivity data for this compound, a direct quantitative comparison is not feasible. However, we can compare its general properties with other commonly used fluorescent probes for protein labeling and cellular imaging.
| Feature | This compound | Cyanine Dyes (e.g., Cy3, Cy5) | Fluorescein Derivatives (e.g., FITC) | Rhodamine Derivatives (e.g., TRITC) |
| Excitation (nm) | ~340-450 | ~550 (Cy3), ~650 (Cy5) | ~495 | ~550 |
| Emission (nm) | ~450-550 | ~570 (Cy3), ~670 (Cy5) | ~525 | ~575 |
| Quantum Yield | Moderate to High | High | High | High |
| Photostability | Good to Excellent | Moderate to Good | Poor to Moderate | Good |
| Environmental Sensitivity | High | Low to Moderate | Moderate | Moderate |
| Labeling Chemistry | Click Chemistry (Alkyne) | NHS Ester, Maleimide | Isothiocyanate | Isothiocyanate |
| Common Applications | Specific analyte detection, DNA imaging, Click chemistry labeling | FRET, Immunofluorescence, Microarrays | Immunofluorescence, Flow Cytometry | Immunofluorescence, Microscopy |
Experimental Protocol for Assessing Cross-Reactivity
The following is a generalized protocol for evaluating the cross-reactivity of a fluorescent probe like this compound using a proteome microarray-based approach.
Objective: To identify potential off-target binding proteins of this compound.
Materials:
-
This compound
-
Human proteome microarray
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Fluorescent scanner compatible with the probe's excitation/emission spectra
-
Data analysis software
Methodology:
-
Probe Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO) to prepare a stock solution. Further dilute the probe in a binding buffer to the desired final concentration.
-
Microarray Blocking: Incubate the human proteome microarray with blocking buffer for 1 hour at room temperature to prevent non-specific binding.
-
Probe Incubation: Remove the blocking buffer and incubate the microarray with the diluted this compound solution for 1 hour at room temperature in the dark.
-
Washing: Decant the probe solution and wash the microarray multiple times with the wash buffer to remove unbound probe.
-
Drying: Dry the microarray slide, for example, by centrifugation or under a gentle stream of nitrogen.
-
Scanning: Scan the microarray using a fluorescent scanner with appropriate excitation and emission filters.
-
Data Analysis: Analyze the scanned image to identify proteins that exhibit significant fluorescence, indicating potential binding of the probe. The signal intensity is proportional to the amount of bound probe.
Visualizing Experimental and Signaling Pathways
To aid in the conceptual understanding of the experimental workflow and the probe's potential mechanism of action, the following diagrams are provided.
This compound is a promising fluorescent tool with applications in targeted biological labeling. However, the lack of comprehensive cross-reactivity data necessitates careful validation by researchers for their specific applications. The provided generalized protocol and comparison with alternative probes offer a starting point for such an evaluation. Future studies focusing on the systematic assessment of the binding profile of this and other naphthalimide-based probes will be invaluable to the scientific community, enabling more informed probe selection and data interpretation in drug development and chemical biology research.
A Comparative Guide to Solvatochromic Probes for Elucidating Protein-Protein Interactions
For researchers, scientists, and drug development professionals, understanding the intricate dance of protein-protein interactions (PPIs) is paramount to unraveling cellular signaling, disease mechanisms, and discovering novel therapeutics. Solvatochromic probes, whose fluorescence properties are exquisitely sensitive to their local environment, have emerged as powerful tools to monitor these dynamic events in real-time.
This guide provides a comprehensive comparison of commonly used solvatochromic probes for studying PPIs, complete with quantitative data, detailed experimental protocols, and visualizations of their application in key signaling pathways.
Principles of Solvatochromic Probes in PPI Studies
Solvatochromic probes are fluorescent molecules that exhibit a change in their emission spectrum, quantum yield, or fluorescence lifetime depending on the polarity of the surrounding solvent. When a protein labeled with a solvatochromic probe interacts with its binding partner, the probe's local environment changes, typically becoming more nonpolar as it is shielded from the aqueous solvent. This change in polarity results in a detectable change in the probe's fluorescence, providing a direct readout of the binding event.[1][2][3]
Comparison of Common Solvatochromic Probes
Several classes of solvatochromic dyes have been successfully employed to study PPIs. The choice of probe depends on the specific application, the nature of the proteins involved, and the desired photophysical properties. Here, we compare four widely used solvatochromic probes: 4-(N,N-dimethylamino)phthalimide (4-DMN), Prodan, Nile Red, and BODIPY derivatives.
| Probe | Excitation Max (nm) | Emission Max (nm, in nonpolar vs. polar solvent) | Quantum Yield (Φ) Change upon Binding | Key Features & Advantages | Limitations |
| 4-DMN | ~390 | ~450 (nonpolar) to ~550 (polar) | Large increase (can be >900-fold) | "Switch-like" fluorescence, high signal-to-noise ratio, good for detecting transient interactions.[4][5] | Lower photostability compared to some other probes. |
| Prodan | ~360 | ~430 (nonpolar) to ~520 (polar) | Moderate increase | Small size minimizes perturbation of the labeled protein, well-characterized.[6][7] | Excitation in the UV range can cause autofluorescence and photodamage in cellular studies. |
| Nile Red | ~550 | ~580 (nonpolar) to ~640 (polar) | Moderate to large increase | Excitation and emission in the visible range, suitable for live-cell imaging, high molar absorptivity.[8][9][10] | Can exhibit non-specific binding to hydrophobic pockets. |
| BODIPY | Tunable (typically 480-650) | Tunable, often with a smaller solvatochromic shift than others | Variable, can be engineered for large changes | High quantum yields, good photostability, tunable spectral properties.[10][11][12] | Solvatochromic shift can be smaller compared to other probes. |
Experimental Protocols
The successful application of solvatochromic probes for studying PPIs relies on proper protein labeling and a well-designed binding assay. Below are detailed protocols for key experiments.
Protocol 1: Covalent Labeling of a Protein with a Thiol-Reactive Solvatochromic Probe
This protocol describes the labeling of a protein containing a single cysteine residue with a maleimide-functionalized solvatochromic probe.
Materials:
-
Protein of interest (with a single accessible cysteine) in a suitable buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4)
-
Thiol-reactive solvatochromic probe (e.g., Maleimide-Prodan)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) (optional, for reducing disulfide bonds)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Bradford or BCA protein assay reagents
Procedure:
-
Protein Preparation:
-
Prepare a solution of the protein at a concentration of 1-5 mg/mL in the labeling buffer.
-
If the protein has disulfide bonds that need to be reduced to expose the cysteine, add a 10-fold molar excess of DTT or TCEP and incubate for 1 hour at room temperature. Remove the reducing agent by dialysis or using a desalting column.
-
-
Probe Preparation:
-
Dissolve the thiol-reactive solvatochromic probe in a minimal amount of DMF or DMSO to create a 10-20 mM stock solution.
-
-
Labeling Reaction:
-
Add a 10- to 20-fold molar excess of the dissolved probe to the protein solution.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification of Labeled Protein:
-
Remove the unreacted probe by passing the reaction mixture through a size-exclusion chromatography column equilibrated with the desired storage buffer.
-
Collect the protein-containing fractions.
-
-
Characterization:
-
Determine the protein concentration using a Bradford or BCA assay.
-
Determine the labeling efficiency by measuring the absorbance of the protein and the dye and using their respective extinction coefficients.
-
Protocol 2: In Vitro PPI Assay Using a Solvatochromic Probe
This protocol outlines a general procedure for monitoring the interaction between a labeled "bait" protein and an unlabeled "prey" protein.
Materials:
-
Labeled bait protein
-
Unlabeled prey protein
-
Assay buffer (e.g., 20 mM HEPES, 100 mM NaCl, pH 7.5)
-
Fluorometer or microplate reader with fluorescence capabilities
Procedure:
-
Assay Setup:
-
Prepare a series of dilutions of the unlabeled prey protein in the assay buffer.
-
In a microplate or cuvette, add a fixed concentration of the labeled bait protein (typically in the low nanomolar to micromolar range).
-
-
Binding Reaction:
-
Add the different concentrations of the prey protein to the wells/cuvettes containing the labeled bait protein.
-
Include a control with only the labeled bait protein (no prey).
-
Incubate the plate/cuvettes at room temperature for 30-60 minutes to allow the binding to reach equilibrium.
-
-
Fluorescence Measurement:
-
Excite the sample at the appropriate wavelength for the solvatochromic probe.
-
Record the fluorescence emission spectrum or the fluorescence intensity at the wavelength of maximum emission for the bound state.
-
-
Data Analysis:
-
Plot the change in fluorescence intensity as a function of the prey protein concentration.
-
Fit the data to a binding isotherm (e.g., a one-site binding model) to determine the dissociation constant (Kd) of the interaction.
-
Visualization of Signaling Pathways
Solvatochromic probes can be powerful tools to dissect complex signaling pathways by monitoring specific PPIs. Below are examples of how these probes can be used to study the Ras-Raf and Grb2-SH2 domain-mediated signaling pathways.
Ras-Raf Signaling Pathway
The Ras-Raf-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[13][14][15] The direct interaction between the small GTPase Ras and the serine/threonine kinase Raf is a key activation step. A solvatochromic probe can be used to monitor this interaction.
Caption: Ras-Raf signaling pathway with the Ras-Raf interaction step highlighted as a target for solvatochromic probe-based assays.
Grb2-SH2 Domain-Mediated Signaling
Src Homology 2 (SH2) domains are protein modules that recognize and bind to phosphorylated tyrosine residues on other proteins, playing a crucial role in signal transduction. The adaptor protein Grb2 contains an SH2 domain that links activated receptor tyrosine kinases (RTKs) to downstream signaling pathways, including the Ras-Raf pathway.[15][16][17][18]
Caption: Grb2-SH2 domain-mediated signaling, where a solvatochromic probe can monitor the binding of the Grb2-SH2 domain to a phosphotyrosine-containing peptide.
Conclusion
Solvatochromic probes offer a versatile and sensitive method for the real-time investigation of protein-protein interactions. Their ability to provide quantitative data on binding affinities and kinetics makes them invaluable tools for basic research and drug discovery. By carefully selecting the appropriate probe and optimizing the experimental conditions, researchers can gain deep insights into the dynamic nature of cellular signaling networks. The continued development of novel solvatochromic dyes with improved photophysical properties will further expand the utility of this powerful technique.
References
- 1. Quantifying protein-protein interactions of the acyl carrier protein with solvatochromic probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Monitoring protein interactions and dynamics with solvatochromic fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Monitoring protein interactions and dynamics with solvatochromic fluorophores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Versatile Amino Acid Analogue of the Solvatochromic Fluorophore 4-N,N-Dimethylamino-1,8-naphthalimide: A Powerful Tool for the Study of Dynamic Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The fluorescent probe prodan characterizes the warfarin binding site on human serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Prodan fluorescence mimics the GroEL folding cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fluorescent Solvatochromic Probes for Long‐Term Imaging of Lipid Order in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. BODIPY staining, an alternative to the Nile Red fluorescence method for the evaluation of intracellular lipids in microalgae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Solvatochromic Sensitivity of BODIPY Probes: A New Tool for Selecting Fluorophores and Polarity Mapping [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. mdpi-res.com [mdpi-res.com]
- 15. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 16. GRB2: A dynamic adaptor protein orchestrating cellular signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
The Illuminating World of 1,8-Naphthalimides: A Comparative Guide for Cellular Imaging
A deep dive into the photophysical and biological performance of 1,8-naphthalimide derivatives reveals a versatile class of fluorophores essential for modern cellular imaging. Their tunable properties, including large Stokes shifts, high quantum yields, and excellent photostability, make them prime candidates for visualizing the intricate machinery of life.
Researchers in cellular biology and drug development constantly seek more precise and less invasive tools to observe molecular processes in living cells. Among the arsenal of fluorescent probes, 1,8-naphthalimide derivatives have emerged as a particularly promising and adaptable scaffold.[1][2][3] Their core structure allows for facile chemical modifications at both the imide nitrogen and the naphthalene ring, enabling the rational design of probes with tailored specificities for different organelles, analytes, and biological events.[1][2][3] This guide provides a comparative analysis of key 1,8-naphthalimide derivatives, offering a valuable resource for selecting the optimal probe for specific research applications.
Performance Metrics: A Quantitative Comparison
The efficacy of a fluorescent probe is determined by a combination of its photophysical and biological properties. Key parameters include the absorption and emission maxima (defining the Stokes shift), fluorescence quantum yield (a measure of emission efficiency), and cytotoxicity. The following table summarizes these critical data points for a selection of 1,8-naphthalimide derivatives, showcasing their diverse capabilities.
| Derivative | Targeting Moiety/Application | λ_abs (nm) | λ_em (nm) | Stokes Shift (nm) | Quantum Yield (Φ_F) | Cytotoxicity Assay | Cell Line | Reference |
| Mt-4 | Mitochondria (TPP) | 408 | 525 | 117 | Not Specified | MTT Assay | HeLa | [4] |
| 2APNI | General Cellular Staining | Not Specified | 420-445 | Not Specified | 0.2-0.3 (in various solvents) | Not Specified | Not Specified | [5] |
| 3APNI | General Cellular Staining | Not Specified | 429-564 (solvent dependent) | Large (solvent dependent) | Decreases with polarity | Not Specified | Not Specified | [5] |
| 4APNI | General Cellular Staining | Not Specified | 460-538 (solvent dependent) | Large (solvent dependent) | Decreases with polarity | Not Specified | Not Specified | [5] |
| Mito-HP | Mitochondrial H₂O₂ (TPP, boronate) | Not Specified | "Turn-on" response | Not Specified | Not Specified | Low cytotoxicity reported | HeLa | [6][7] |
| 3-imino-1,8-naphthalimides | Membranous Organelles | Not Specified | 504-514 (in DMSO) | ~41 (in DMSO) | 0.12-0.19 (in Methanol) | Cytotoxicity studied | MCF-7 | [8][9] |
Delving into the Mechanisms: Signaling Pathways and Experimental Design
The utility of 1,8-naphthalimide probes often lies in their ability to respond to specific cellular events or localize to particular subcellular compartments. For instance, derivatives functionalized with a triphenylphosphonium (TPP) cation are actively targeted to mitochondria due to the organelle's negative membrane potential.[4] Probes designed to detect reactive oxygen species (ROS) like hydrogen peroxide often incorporate a boronate-based switch that is cleaved in the presence of H₂O₂, leading to a "turn-on" fluorescence response.[6][7]
Targeted activation of a mitochondrial ROS probe.
A systematic evaluation of these probes is crucial for validating their performance and ensuring reliable data. A typical experimental workflow involves synthesizing and characterizing the probe, assessing its photophysical properties, evaluating its cytotoxicity, and finally, performing cellular imaging experiments to confirm its localization and functionality.
Experimental workflow for evaluating imaging probes.
Experimental Corner: Protocols for Key Assays
Reproducibility is the cornerstone of scientific research. To this end, detailed experimental protocols are indispensable.
Synthesis of 1,8-Naphthalimide Derivatives
The synthesis of 1,8-naphthalimide derivatives generally starts from 1,8-naphthalic anhydride.[3] A common procedure involves the reaction of the anhydride with a suitable amine in a solvent like DMF at an elevated temperature.[3] For probes with specific targeting moieties, further synthetic steps are required to introduce these functional groups.
General Protocol for N-functionalization:
-
Dissolve 1,8-naphthalic anhydride and the desired primary amine in a high-boiling point solvent (e.g., DMF, ethanol).
-
Heat the reaction mixture under reflux for several hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and precipitate the product by adding water or another anti-solvent.
-
Collect the precipitate by filtration, wash it thoroughly, and dry it under vacuum.
-
Purify the crude product by recrystallization or column chromatography.
Cytotoxicity Assessment: The MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[4]
Protocol:
-
Seed cells (e.g., HeLa) in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the 1,8-naphthalimide derivative for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
After the incubation period, remove the treatment medium and add fresh medium containing MTT solution (typically 0.5 mg/mL).
-
Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals by viable cells.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO, isopropanol with HCl).
-
Measure the absorbance of the solubilized formazan at a specific wavelength (usually around 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Cellular Imaging and Co-localization Studies
Fluorescence microscopy is employed to visualize the subcellular localization of the 1,8-naphthalimide probes. Co-localization studies with commercially available organelle-specific dyes are performed to confirm the targeting specificity.[8][9]
Protocol:
-
Culture cells on glass-bottom dishes or coverslips suitable for microscopy.
-
Incubate the cells with the 1,8-naphthalimide probe at an optimized concentration and for a specific duration.
-
For co-localization, co-incubate the cells with a known organelle tracker dye (e.g., MitoTracker for mitochondria, ER-Tracker for the endoplasmic reticulum, or LysoTracker for lysosomes).
-
Wash the cells with phosphate-buffered saline (PBS) to remove any unbound probe.
-
Image the cells using a fluorescence microscope equipped with appropriate filter sets for the naphthalimide probe and the co-localization dye.
-
Analyze the captured images to assess the degree of overlap between the fluorescence signals, often quantified using Pearson's correlation coefficient.[9]
Future Perspectives
The field of 1,8-naphthalimide-based fluorescent probes is continually evolving. Future research will likely focus on the development of derivatives with even more advanced properties, such as two-photon absorption for deep-tissue imaging, aggregation-induced emission (AIE) characteristics for tracking dynamic processes, and theranostic capabilities that combine imaging with therapeutic action.[10] The versatility of the 1,8-naphthalimide scaffold ensures its continued prominence in the development of next-generation tools for cellular imaging and beyond.
References
- 1. researchgate.net [researchgate.net]
- 2. 1,8-Naphthalimide derivatives as small molecules with multi-applications in chemistry and biology - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. 1,8-Naphthalimide derivatives as small molecules with multi-applications in chemistry and biology - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. 1,8-Naphthalimide derivative dyes targeting live cell mitochondria with large stokes shift - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorescence behaviour of 2-, 3- and 4-amino-1,8-naphthalimides: effects of the substitution positions of the amino functionality on the photophysical properties - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 6. A 1,8-naphthalimide-based turn-on fluorescent probe for imaging mitochondrial hydrogen peroxide in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Spectroscopic and Biological Properties of the 3-Imino-1,8-naphthalimide Derivatives as Fluorophores for Cellular Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
A Researcher's Guide to Designing Control Experiments for 4-Ethynyl-n-ethyl-1,8-naphthalimide Labeling
An Objective Comparison and Methodological Deep Dive for Robust Fluorescent Labeling Studies
For researchers in cellular biology and drug development, the precise and reliable labeling of biomolecules is paramount. 4-Ethynyl-n-ethyl-1,8-naphthalimide has emerged as a valuable tool for fluorescently tagging molecules of interest through click chemistry, particularly for the study of fucosylated glycoproteins.[1][2][3][4][5] Its application in fluorescence microscopy and flow cytometry allows for the visualization and quantification of dynamic cellular processes.[2][3][4] However, the generation of high-quality, publishable data hinges on the implementation of rigorous control experiments to validate the specificity and reliability of the labeling.
This guide provides a comprehensive comparison of this compound with a common alternative, outlines detailed protocols for essential control experiments, and illustrates the underlying biological and experimental workflows.
Performance Comparison: this compound vs. Alexa Fluor 488 DIBO Alkyne
To provide a clear comparison, we examine the photophysical properties of this compound against a widely used alternative for copper-free click chemistry, Alexa Fluor 488 DIBO Alkyne.[1]
| Property | This compound | Alexa Fluor 488 DIBO Alkyne | Reference |
| Quantum Yield (Φ) | 0.83 (in CH₃OH for a similar derivative) | 0.92 (in H₂O) | [6] |
| Excitation Max (λex) | ~368 nm (for a similar derivative) | ~495 nm | [6] |
| Emission Max (λem) | ~465 nm (for a similar derivative) | ~519 nm | [6] |
| Molar Extinction Coefficient (ε) | Data not available | ~71,000 cm⁻¹M⁻¹ | |
| Brightness (Φ x ε) | Data not available | ~65,320 | |
| Photostability | Generally good for naphthalimide derivatives | High | [7] |
Note: The photophysical data for this compound is based on a structurally similar compound due to the limited availability of specific data for this exact molecule.[6] Researchers should characterize the specific probe used in their experimental system.
Experimental Workflow and Control Design
The successful application of this compound labeling relies on a two-step metabolic labeling and click chemistry detection process. A well-designed experiment will incorporate a suite of controls to ensure that the observed fluorescence is a direct result of the specific labeling of the target biomolecule.
Essential Control Experiments
To ensure the validity of your results, the following control experiments are indispensable.
No-Metabolic-Labeling Control (Negative Control)
-
Purpose: To confirm that the fluorescent signal is dependent on the metabolic incorporation of the azide-modified sugar.
-
Protocol:
-
Culture cells in the absence of the azide-modified fucose analog.
-
Perform the click chemistry reaction with this compound as you would for the experimental group.
-
Image or analyze the cells using the same settings as the experimental group.
-
-
Expected Outcome: No or minimal fluorescence should be detected, indicating that the probe does not non-specifically react with cellular components.
No-Click-Reaction Control (Negative Control)
-
Purpose: To verify that the observed fluorescence is a result of the click reaction and not due to autofluorescence from the metabolic precursor or the probe itself.
-
Protocol:
-
Culture cells with the azide-modified fucose analog as in the experimental group.
-
Incubate the cells with this compound but omit the copper catalyst .
-
Image or analyze the cells.
-
-
Expected Outcome: A lack of significant fluorescence demonstrates that the covalent bond formation via the click reaction is necessary for the signal.
Competitive Inhibition Control
-
Purpose: To demonstrate the specificity of the metabolic incorporation of the azide-modified sugar.
-
Protocol:
-
Culture cells in the presence of the azide-modified fucose analog and a large excess of natural, unmodified fucose.
-
Perform the click chemistry reaction.
-
Image or analyze the cells.
-
-
Expected Outcome: A significant reduction in fluorescence compared to the experimental group indicates that the natural fucose outcompeted the modified analog for incorporation, confirming the specificity of the metabolic pathway.
Positive Control
-
Purpose: To confirm that the click chemistry reaction and detection system are functioning correctly.
-
Protocol:
-
Use a commercially available or in-house validated cell line or protein known to have high levels of fucosylation.
-
Alternatively, a purified glycoprotein with known fucosylation sites can be labeled in vitro.
-
Perform the metabolic labeling and click chemistry reaction.
-
-
Expected Outcome: A strong fluorescent signal confirms that the experimental setup is capable of detecting fucosylated glycoproteins.
Detailed Experimental Protocols
Protocol 1: Metabolic Labeling of Fucosylated Glycoproteins
-
Cell Culture: Plate cells in a suitable format for subsequent analysis (e.g., glass-bottom dishes for microscopy, multi-well plates for flow cytometry).
-
Metabolic Labeling: Add the peracetylated azide-modified fucose analog (e.g., peracetylated N-azidoacetylgalactosamine - Ac4GalNAz) to the cell culture medium at a final concentration of 25-50 µM. Incubate for 24-72 hours under standard cell culture conditions.
-
Cell Harvest and Fixation (for fixed-cell imaging):
-
Wash cells twice with PBS.
-
Fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes (optional, for intracellular targets).
-
Wash three times with PBS.
-
Protocol 2: Click Chemistry Reaction
-
Prepare Click Reaction Cocktail: For each sample, prepare a fresh solution containing:
-
100 µM this compound
-
1 mM CuSO₄
-
10 mM Sodium Ascorbate (freshly prepared)
-
100 µM TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) ligand in PBS.
-
-
Labeling: Add the click reaction cocktail to the fixed and permeabilized cells (or live cells, with appropriate toxicity controls) and incubate for 30-60 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS containing 0.05% Tween-20.
-
Counterstaining and Mounting (Optional): Counterstain nuclei with DAPI or Hoechst and mount coverslips with an appropriate mounting medium.
-
Analysis: Image with a fluorescence microscope using appropriate filter sets or analyze by flow cytometry.
Signaling Pathway Context: Fucosylation in EGFR Signaling
The labeling of fucosylated glycoproteins is particularly relevant in cancer research, as aberrant fucosylation is a hallmark of many malignancies and can modulate critical signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) pathway.[8][9][10]
Core fucosylation of EGFR, catalyzed by fucosyltransferases like FUT8, is crucial for its proper dimerization and subsequent activation upon ligand binding.[11] This activation triggers downstream signaling cascades, including the Ras-Raf-MEK-ERK and PI3K-Akt pathways, which ultimately regulate gene expression related to cell proliferation and survival.[12] By using this compound to label fucosylated EGFR, researchers can visualize and quantify changes in this critical post-translational modification in response to various stimuli or drug treatments, providing valuable insights into cancer progression and therapeutic response.
By adhering to these rigorous control experiments and understanding the biological context, researchers can confidently employ this compound to generate high-quality, reproducible data for publication and advancement in their respective fields.
References
- 1. Glycoproteomic probes for fluorescent imaging of fucosylated glycans in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. interchim.fr [interchim.fr]
- 4. pubs.acs.org [pubs.acs.org]
- 5. glpbio.com [glpbio.com]
- 6. Synthesis and photophysical properties of photostable 1,8-naphthalimide dyes incorporating benzotriazole-based UV absorbers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journal.uctm.edu [journal.uctm.edu]
- 8. Copper-catalyzed click reaction on/in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TGF-beta signal transduction: biology, function and therapy for diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. Simplified schematic version of the epidermal growth factor receptor (EGFR) signaling cascade [pfocr.wikipathways.org]
Performance evaluation of naphthalimide derivatives as fluorescent PET probes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of naphthalimide derivatives as fluorescent Photoinduced Electron Transfer (PET) probes against other common fluorophore scaffolds. Experimental data is presented to support the comparisons, and detailed methodologies for key experiments are provided to facilitate reproducibility and further research.
Introduction to Naphthalimide-Based PET Probes
Naphthalimide derivatives have emerged as a versatile and widely utilized class of fluorophores in the development of fluorescent PET probes.[1][2] Their popularity stems from a combination of favorable photophysical properties, including high fluorescence quantum yields, large Stokes shifts, and excellent photostability.[3][4] The core structure of 1,8-naphthalimide can be readily functionalized at various positions, allowing for the fine-tuning of its spectral and sensing properties. This adaptability makes them suitable for designing probes for a wide array of analytes and biological targets.[3][5]
The PET mechanism in these probes typically involves a "fluorophore-spacer-receptor" design. In the "off" state, the fluorescence of the naphthalimide core is quenched due to electron transfer from a recognition moiety (the receptor). Upon binding of the target analyte to the receptor, this PET process is inhibited, leading to a "turn-on" of fluorescence, which provides a detectable signal.[1][2]
Performance Comparison with Alternative Fluorescent Probes
The selection of a fluorescent scaffold is a critical step in the design of a PET probe. While naphthalimide derivatives offer many advantages, other fluorophores such as Rhodamines, BODIPYs (Boron-dipyrromethene), and Cyanines are also widely employed. The following tables provide a comparative overview of their key performance characteristics.
Table 1: Photophysical Properties of Selected Fluorescent PET Probes
| Fluorophore Class | Example Probe | Excitation (nm) | Emission (nm) | Stokes Shift (nm) | Quantum Yield (Φ) | Target Analyte/Application | Reference |
| Naphthalimide | BPNM | 379 | 485 | 106 | 0.628 (in presence of Zn²⁺) | Zn²⁺ detection | [1] |
| Naphthalimide | MNP | ~450 | ~510 | ~60 | 0.272 (in presence of Fe³⁺) | Fe³⁺ detection and lysosomal tracking | [3] |
| Rhodamine | RhB-DCT | ~560 | ~580 | ~20 | High (qualitative) | Fe³⁺ detection | [6] |
| Rhodamine | HL-t-Bu | 370 / 500 | 457 / 550 | 87 / 50 | High (qualitative) | Zn²⁺ and Al³⁺ detection | [7] |
| BODIPY | MOBDP-I | ~580 | 510 / 596 (ratiometric) | - | High (qualitative) | Peroxynitrite detection | [8] |
| BODIPY | [¹⁸F]BODIPY-RGD | NIR | NIR | - | - | Integrin expression imaging (PET/Fluorescence) | [9][10] |
| Cyanine | Cy-Mu-7 | ~600 | 755 | 155 | - | HSA binding | [11] |
| Cyanine | DOTA-MHI-148 | NIR | NIR | - | - | Tumor imaging (PET/Fluorescence) | [12] |
Note: Quantum yields are often reported under specific conditions (e.g., in the presence of the target analyte) and can vary significantly with the solvent and local environment. "NIR" denotes Near-Infrared, typically in the range of 700-900 nm.
Table 2: General Performance Characteristics of Fluorophore Classes
| Feature | Naphthalimide Derivatives | Rhodamine Derivatives | BODIPY Derivatives | Cyanine Dyes |
| Quantum Yield | Generally high, tunable by substitution. | Typically very high, often used as standards. | High, often less sensitive to solvent polarity. | Variable, can be high, often used for NIR imaging. |
| Stokes Shift | Can be large and tunable, reducing self-quenching. | Generally small, but can be engineered to be larger. | Typically small, leading to potential self-absorption. | Can be large, especially in engineered structures.[11][13] |
| Photostability | Generally good to excellent. | Good, but can be susceptible to photobleaching. | Generally excellent. | Variable, can be prone to photobleaching. |
| pH Sensitivity | Can be designed to be sensitive or insensitive. | Often pH-sensitive, based on spirolactam ring opening. | Generally insensitive to pH. | Can be pH-sensitive. |
| Synthetic Accessibility | Relatively straightforward and well-established. | Well-established chemistries. | Versatile chemistry with many derivatives. | Well-established chemistries. |
| Toxicity | Generally low, good biocompatibility reported for many derivatives. | Can exhibit cytotoxicity, requires careful design. | Generally considered to have low toxicity. | Variable, some can be toxic. |
| Key Advantages | Tunability, large Stokes shifts, good biocompatibility. | High brightness, "off-on" switching mechanism. | High photostability, sharp emission peaks, pH insensitivity. | Access to NIR region for deep tissue imaging. |
| Key Disadvantages | Can be sensitive to solvent polarity. | Small Stokes shifts in basic structures, potential toxicity. | Small Stokes shifts, potential for aggregation. | Photostability can be a concern. |
Signaling and Experimental Workflow Diagrams
The following diagrams illustrate the fundamental signaling pathway of a naphthalimide-based PET probe and a typical experimental workflow for its evaluation.
Caption: Signaling mechanism of a naphthalimide-based PET probe.
Caption: Typical workflow for evaluating a new fluorescent PET probe.
Detailed Experimental Protocols
Synthesis of a 4-Amino-1,8-naphthalimide Derivative
This protocol is a general example for the synthesis of a 4-amino-1,8-naphthalimide derivative, a common precursor for many PET probes.[14][15][16]
Materials:
-
4-Bromo-1,8-naphthalic anhydride
-
Desired primary amine (e.g., n-butylamine)
-
Ammonia solution (25-28%)
-
Ethanol
-
N,N-Dimethylformamide (DMF)
-
Potassium carbonate (K₂CO₃)
Procedure:
-
Imidation: Reflux 4-bromo-1,8-naphthalic anhydride with the primary amine in ethanol to yield the N-substituted 4-bromo-1,8-naphthalimide.
-
Amination: The resulting N-substituted 4-bromo-1,8-naphthalimide is then reacted with an excess of aqueous ammonia in DMF in the presence of a base like potassium carbonate at elevated temperature (e.g., 120-150 °C) in a sealed vessel.
-
Purification: After the reaction is complete, the mixture is cooled, and the product is precipitated by adding water. The crude product is then purified by column chromatography or recrystallization to obtain the desired 4-amino-N-substituted-1,8-naphthalimide.
Determination of Fluorescence Quantum Yield (Relative Method)
The relative quantum yield (Φ) is determined by comparing the fluorescence of the sample to a well-characterized standard with a known quantum yield.[17][18][19]
Materials:
-
Fluorimeter
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Naphthalimide derivative solution of unknown quantum yield
-
Standard solution with known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54)
-
Solvent (spectroscopic grade)
Procedure:
-
Prepare a series of dilute solutions of both the naphthalimide derivative and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Measure the UV-Vis absorption spectra of all solutions and record the absorbance at the excitation wavelength.
-
Measure the fluorescence emission spectra of all solutions using the same excitation wavelength.
-
Integrate the area under the emission curves for both the sample and the standard.
-
Calculate the quantum yield using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) Where:
-
Φ is the quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
-
Measurement of Stokes Shift
The Stokes shift is the difference between the maximum wavelength of absorption and the maximum wavelength of emission.[20][21][22]
Materials:
-
Fluorimeter
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Solution of the naphthalimide derivative
Procedure:
-
Measure the UV-Vis absorption spectrum of the probe solution to determine the wavelength of maximum absorption (λ_abs_max).
-
Measure the fluorescence emission spectrum of the same solution, exciting at λ_abs_max, to determine the wavelength of maximum emission (λ_em_max).
-
Calculate the Stokes shift in nanometers (nm): Stokes Shift (nm) = λ_em_max - λ_abs_max
-
Optionally, the Stokes shift can be expressed in wavenumbers (cm⁻¹) for a more energy-proportional representation: Stokes Shift (cm⁻¹) = (1 / λ_abs_max) - (1 / λ_em_max) (ensure wavelengths are in cm)
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[23][24][25][26][27]
Materials:
-
96-well cell culture plates
-
Cell line of interest
-
Cell culture medium
-
Naphthalimide derivative probe
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the naphthalimide probe and incubate for a desired period (e.g., 24 hours). Include untreated control wells.
-
After incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.
-
Cell viability is expressed as a percentage relative to the untreated control cells.
Confocal Microscopy for Cellular Imaging
Confocal microscopy allows for high-resolution imaging of fluorescently labeled cells, providing information on the probe's cellular uptake, localization, and response to the target analyte.[28][29][30][31][32]
Materials:
-
Confocal laser scanning microscope
-
Cells grown on coverslips or in imaging dishes
-
Naphthalimide derivative probe
-
Phosphate-buffered saline (PBS)
-
Optional: organelle-specific trackers or nuclear stains (e.g., DAPI)
Procedure:
-
Culture cells on a suitable imaging substrate.
-
Incubate the cells with the naphthalimide probe at an optimized concentration and for a specific duration.
-
If applicable, co-incubate with a specific analyte or stimulus to observe the probe's response.
-
Wash the cells with PBS to remove any excess, non-internalized probe.
-
Mount the coverslip on a microscope slide or place the imaging dish on the microscope stage.
-
Acquire images using the appropriate laser line for excitation and emission filters for the naphthalimide probe.
-
Analyze the images to determine the subcellular localization of the probe and changes in fluorescence intensity upon stimulation.
Conclusion
Naphthalimide derivatives represent a powerful and versatile class of fluorophores for the development of fluorescent PET probes. Their tunable photophysical properties and synthetic accessibility allow for the creation of highly sensitive and selective probes for a wide range of biological applications. While other fluorophore classes such as rhodamines, BODIPYs, and cyanines offer their own unique advantages, the balanced performance characteristics of naphthalimides, particularly their potential for large Stokes shifts and good biocompatibility, make them a compelling choice for many research and development endeavors in the fields of chemical biology and molecular imaging. The provided experimental protocols offer a foundation for the rigorous evaluation of novel naphthalimide-based probes.
References
- 1. Detection Sensitivity Enhancement of Naphthalimide PET Fluorescent Probes by 4-Methoxy-Substitution [mdpi.com]
- 2. Photoinduced electron transfer (PeT) based fluorescent probes for cellular imaging and disease therapy - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. A novel dual-capability naphthalimide-based fluorescent probe for Fe 3+ ion detection and lysosomal tracking in living cells - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03688F [pubs.rsc.org]
- 4. Naphthalimide-Based Fluorescent Probe for Portable and Rapid Response to γ-Glutamyl Transpeptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. BODIPY-Based Ratiometric Fluorescent Probe for Sensing Peroxynitrite in Inflammatory Cells and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficient synthesis of fluorescent-PET probes based on [18F]BODIPY dye - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. [PDF] Efficient synthesis of fluorescent-PET probes based on [¹⁸F]BODIPY dye. | Semantic Scholar [semanticscholar.org]
- 11. scispace.com [scispace.com]
- 12. Dual Probes for Positron Emission Tomography (PET) and Fluorescence Imaging (FI) of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A NIR-Emitting Cyanine with Large Stokes Shifts for Live Cell Imaging: Large Impact of Phenol Group on Emission - PMC [pmc.ncbi.nlm.nih.gov]
- 14. BJOC - Synthesis and spectroscopic properties of 4-amino-1,8-naphthalimide derivatives involving the carboxylic group: a new molecular probe for ZnO nanoparticles with unusual fluorescence features [beilstein-journals.org]
- 15. Synthesis and Fluorescent Property Study of Novel 1,8-Naphthalimide-Based Chemosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. royalsocietypublishing.org [royalsocietypublishing.org]
- 17. Virtual Labs [mfs-iiith.vlabs.ac.in]
- 18. chem.uci.edu [chem.uci.edu]
- 19. static.horiba.com [static.horiba.com]
- 20. Optica Publishing Group [opg.optica.org]
- 21. researchgate.net [researchgate.net]
- 22. ir.amolf.nl [ir.amolf.nl]
- 23. MTT assay protocol | Abcam [abcam.com]
- 24. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. protocols.io [protocols.io]
- 26. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 27. broadpharm.com [broadpharm.com]
- 28. haseloff.plantsci.cam.ac.uk [haseloff.plantsci.cam.ac.uk]
- 29. Specimen Preparation and Imaging | Nikon’s MicroscopyU [microscopyu.com]
- 30. Fluorophores for Confocal Microscopy [evidentscientific.com]
- 31. Introductory Confocal Concepts | Nikon’s MicroscopyU [microscopyu.com]
- 32. Specimen Preparation Protocols [evidentscientific.com]
A Comparative Guide to 4-Ethynyl-N-ethyl-1,8-naphthalimide and 4-Azido-N-ethyl-1,8-naphthalimide for Bioorthogonal Labeling
In the realm of chemical biology and drug development, the precise labeling and visualization of biomolecules are paramount. "Click chemistry," a set of biocompatible and highly efficient reactions, has emerged as a powerful tool for this purpose. Central to this methodology are molecular probes equipped with bioorthogonal functional groups. This guide provides a detailed comparison of two such probes: 4-ethynyl-N-ethyl-1,8-naphthalimide and 4-azido-N-ethyl-1,8-naphthalimide. Both molecules share the same fluorescent 1,8-naphthalimide core but differ in their reactive moiety—an alkyne and an azide, respectively—making them ideal partners for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry.
Physicochemical and Photophysical Properties
A direct quantitative comparison of the photophysical properties of this compound and 4-azido-N-ethyl-1,8-naphthalimide is essential for researchers to select the appropriate probe for their specific application. While comprehensive comparative data from a single source is limited, the following tables summarize their fundamental physicochemical properties and representative photophysical data for the naphthalimide chromophore. The photophysical properties of 1,8-naphthalimide derivatives are known to be sensitive to their substitution and solvent environment.
Table 1: Physicochemical Properties
| Property | This compound | 4-Azido-N-ethyl-1,8-naphthalimide |
| Molecular Formula | C₁₆H₁₁NO₂[1] | C₁₄H₁₀N₄O₂ |
| Molecular Weight | 249.26 g/mol [1] | 266.25 g/mol |
| CAS Number | 912921-26-7[1] | 912921-27-8 |
| Purity | ≥98% (HPLC) | ≥95% (HPLC) |
| Solubility | Soluble to 10 mM in DMSO with gentle warming[1] | Soluble to 10 mM in DMSO with gentle warming and to 100 mM in THF |
| Storage | Store at -20°C[1] | Store at -20°C |
Table 2: Representative Photophysical Properties of 4-Substituted 1,8-Naphthalimides
| Property | This compound | 4-Azido-N-ethyl-1,8-naphthalimide |
| Absorption Maxima (λ_abs_) | ~380-400 nm | Not explicitly found |
| Emission Maxima (λ_em_) | ~500-520 nm | Not explicitly found |
| Stokes Shift | Expected to be significant | Not explicitly found |
| Quantum Yield (Φ_F_) | Generally high for 1,8-naphthalimides | Generally high for 1,8-naphthalimides |
Performance in Bioorthogonal Labeling
Both this compound and 4-azido-N-ethyl-1,8-naphthalimide serve as "click-activated" fluorescent probes. This means they are designed to react with a complementary bioorthogonally functionalized biomolecule (an azide or an alkyne, respectively) to form a stable, fluorescently labeled conjugate. Their primary application lies in the imaging of cell surface and intracellular components, such as fucosylated glycoproteins and glycolipids.
The choice between the ethynyl and azido derivative often depends on the experimental design. If the biological target is metabolically engineered to incorporate an azide-modified sugar, then the this compound probe would be used for detection. Conversely, if the target bears an alkyne group, the 4-azido-N-ethyl-1,8-naphthalimide probe is the appropriate choice.
Experimental Protocols
Synthesis of Precursor: N-Ethyl-4-bromo-1,8-naphthalimide
A common precursor for both target compounds is N-ethyl-4-bromo-1,8-naphthalimide. A general procedure for the synthesis of a similar N-alkylated bromo-naphthalimide is as follows, which can be adapted by using ethylamine.
Materials:
-
4-Bromo-1,8-naphthalic anhydride
-
Ethylamine
-
Ethanol
Procedure:
-
Suspend 4-bromo-1,8-naphthalic anhydride in ethanol in a round-bottom flask with vigorous stirring.
-
Heat the mixture to reflux.
-
Add ethylamine dropwise to the refluxing mixture.
-
Continue refluxing for several hours until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture to room temperature.
-
The precipitated product is collected by filtration.
-
Recrystallize the solid from ethanol to yield the purified N-ethyl-4-bromo-1,8-naphthalimide.
Synthesis of this compound
The ethynyl group can be introduced via a Sonogashira coupling reaction from the bromo-precursor.
Materials:
-
N-Ethyl-4-bromo-1,8-naphthalimide
-
Trimethylsilylacetylene
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
A suitable solvent (e.g., THF/triethylamine mixture)
Procedure:
-
Dissolve N-ethyl-4-bromo-1,8-naphthalimide in a degassed solvent mixture.
-
Add the palladium catalyst and CuI.
-
Add trimethylsilylacetylene and stir the reaction mixture under an inert atmosphere at room temperature or with gentle heating until the starting material is consumed.
-
After the reaction is complete, the trimethylsilyl protecting group is removed using a suitable reagent like potassium carbonate in methanol.
-
The crude product is then purified by column chromatography to yield this compound.
Synthesis of 4-Azido-N-ethyl-1,8-naphthalimide
The azido group is typically introduced by nucleophilic aromatic substitution of the bromo-precursor with an azide salt.
Materials:
-
N-Ethyl-4-bromo-1,8-naphthalimide
-
Sodium azide (NaN₃)
-
A polar aprotic solvent (e.g., DMF or DMSO)
Procedure:
-
Dissolve N-ethyl-4-bromo-1,8-naphthalimide in the chosen solvent.
-
Add an excess of sodium azide.
-
Heat the reaction mixture at an elevated temperature for several hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture and pour it into water to precipitate the product.
-
Collect the solid by filtration, wash with water, and purify by recrystallization or column chromatography to obtain 4-azido-N-ethyl-1,8-naphthalimide.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol for Labeling
This is a general protocol for the "click" reaction between an alkyne-functionalized probe and an azide-modified biomolecule (or vice versa).
Materials:
-
Azide- or Alkyne-modified biomolecule in a suitable buffer (e.g., PBS)
-
This compound or 4-Azido-N-ethyl-1,8-naphthalimide stock solution in DMSO
-
Copper(II) sulfate (CuSO₄) stock solution
-
Sodium ascorbate stock solution (freshly prepared)
-
A copper-chelating ligand (e.g., THPTA or TBTA) stock solution
Procedure:
-
To the solution containing the modified biomolecule, add the naphthalimide probe stock solution to the desired final concentration.
-
Add the copper-chelating ligand.
-
Add the CuSO₄ solution.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Incubate the reaction at room temperature for 30 minutes to 2 hours, protected from light.
-
The labeled biomolecule can then be purified or directly used for downstream applications like fluorescence microscopy or flow cytometry.
Signaling Pathways and Experimental Workflows
The utility of these probes is best illustrated through their application in experimental workflows.
The diagram above illustrates a typical experimental workflow. Cells are first treated with a metabolic precursor containing either an azide or an alkyne group. This group is incorporated into biomolecules through the cell's natural metabolic pathways. Subsequently, the cells are incubated with the complementary naphthalimide probe, and the CuAAC reaction is initiated. The resulting fluorescently labeled cells can then be analyzed by various techniques such as fluorescence microscopy for spatial localization or flow cytometry for quantitative analysis.
This diagram depicts the core of the labeling strategy: the copper(I)-catalyzed cycloaddition between the alkyne group of this compound and the azide group on a target biomolecule. This reaction forms a stable triazole linkage, covalently attaching the fluorescent naphthalimide to the biomolecule.
Conclusion
Both this compound and 4-azido-N-ethyl-1,8-naphthalimide are valuable fluorescent probes for bioorthogonal labeling. Their shared 1,8-naphthalimide core provides favorable photophysical properties, while their respective alkyne and azide functionalities allow for versatile and specific labeling through click chemistry. The choice between the two primarily depends on the functional group introduced into the biological target. The provided experimental protocols offer a starting point for the synthesis and application of these powerful tools in chemical biology and drug discovery research. Further detailed characterization of their photophysical properties in various solvent systems would be beneficial for optimizing their use in specific applications.
References
Safety Operating Guide
Proper Disposal of 4-Ethynyl-n-ethyl-1,8-naphthalimide: A Guide for Laboratory Professionals
Researchers and laboratory personnel handling 4-Ethynyl-n-ethyl-1,8-naphthalimide must adhere to strict disposal protocols to ensure safety and regulatory compliance. Due to the absence of a specific Safety Data Sheet (SDS) from manufacturers, a conservative approach based on the chemical's structure and general principles of laboratory waste management is essential. This guide provides a comprehensive, step-by-step procedure for the proper disposal of this compound.
Summary of Key Chemical Data
| Property | Value | Source |
| CAS Number | 912921-26-7 | --INVALID-LINK-- |
| Molecular Formula | C₁₆H₁₁NO₂ | [Various Chemical Suppliers] |
| Storage | Store at -20°C | [Various Chemical Suppliers] |
| Solubility | Soluble in DMSO | [Various Chemical Suppliers] |
Disposal Protocol
The primary principle for the disposal of this compound is to treat it as a hazardous chemical waste. Under no circumstances should this compound or its containers be disposed of in regular trash or down the sanitary sewer.
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical for disposal, ensure the following PPE is worn:
-
Safety goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
Laboratory coat
Step 2: Waste Segregation and Collection
Proper segregation is crucial to prevent potentially hazardous reactions.
-
Solid Waste:
-
Collect unadulterated solid this compound in a dedicated, clearly labeled hazardous waste container.
-
The container should be made of a compatible material (e.g., a securely sealed plastic or glass jar).
-
Label the container as "Hazardous Waste: this compound" and include the CAS number (912921-26-7).
-
-
Contaminated Labware:
-
Disposable items (e.g., pipette tips, weighing boats) contaminated with the compound should be placed in the designated solid hazardous waste container.
-
Non-disposable glassware should be decontaminated as described in Step 4.
-
-
Solvent Waste:
-
If the compound is in a solvent (e.g., DMSO), it should be collected in a designated halogenated or non-halogenated organic solvent waste container, depending on the solvent used.
-
Ensure the waste container is compatible with the solvent.
-
Do not mix with incompatible waste streams.
-
Step 3: Storage of Waste
Store the hazardous waste container in a designated satellite accumulation area within the laboratory. This area should be:
-
Secure and accessible only to authorized personnel.
-
Away from heat sources, open flames, and highly reactive chemicals.
-
Equipped with secondary containment to prevent spills.
Step 4: Decontamination of Empty Containers and Glassware
Due to the potential for residual hazardous material, empty containers and reusable glassware must be properly decontaminated.
-
Triple Rinsing:
-
Rinse the container or glassware three times with a suitable solvent in which this compound is soluble (e.g., acetone or ethanol).
-
The rinsate from all three rinses must be collected and disposed of as hazardous solvent waste.
-
-
Final Cleaning:
-
After triple rinsing, the glassware can be washed with soap and water.
-
-
Disposal of Rinsed Containers:
-
Once triple-rinsed and dry, the original container can be disposed of in accordance with institutional guidelines for decontaminated chemical containers. This may include defacing the label and placing it in a designated bin for glass or plastic recycling.
-
Step 5: Arranging for Final Disposal
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and final disposal of the hazardous waste. EHS will ensure that the waste is handled and disposed of in compliance with all local, state, and federal regulations.
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound.
Personal protective equipment for handling 4-Ethynyl-n-ethyl-1,8-naphthalimide
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 4-Ethynyl-n-ethyl-1,8-naphthalimide in a laboratory setting. The following information is critical for researchers, scientists, and professionals in drug development to ensure safe handling and maintain a secure research environment.
Chemical Identifier:
Hazard Identification and Personal Protective Equipment (PPE)
Potential Hazards:
-
Eye and Skin Irritation: Similar to 1,8-naphthalimide, this compound may cause irritation upon contact with eyes and skin.[5]
-
Respiratory Tract Irritation: Inhalation of dust may lead to respiratory irritation.[5][6]
-
Carcinogenicity and Reproductive Effects: Some ethynyl-containing compounds are considered hazardous and may have carcinogenic or reproductive effects.[6][7][8][9]
-
Explosive Dust-Air Mixture: Fine dust particles of organic compounds can form explosive mixtures with air.[8]
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles or safety glasses meeting ANSI Z87.1 standards. A face shield is recommended when there is a risk of splashing or explosion.[10] | To protect eyes from dust particles and chemical splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., disposable nitrile gloves) should be worn.[10] Gloves should be inspected before use and disposed of after contact with the chemical.[5][10] | To prevent skin contact and absorption. |
| Body Protection | A Nomex® or similar flame-resistant lab coat, fully buttoned, over cotton clothing.[10] Long pants and closed-toe, closed-heel shoes are mandatory.[10] | To protect skin from accidental spills and to minimize fire risk. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if engineering controls (e.g., fume hood) are insufficient or when handling large quantities where dust generation is likely.[5][10] | To prevent inhalation of harmful dust particles. |
Handling and Storage Procedures
Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[11]
-
Do not get in eyes, on skin, or on clothing.[5]
-
Avoid ingestion and inhalation.[5]
Storage:
First Aid Measures
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[5] |
| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician.[5] Remove contaminated clothing. |
| Inhalation | Move to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[5] |
| Ingestion | Clean mouth with water and drink plenty of water afterward. Get medical attention if symptoms occur.[5] Do NOT induce vomiting.[11] |
Accidental Release and Disposal Plan
Accidental Release:
-
Ensure adequate ventilation and wear appropriate PPE.[5]
-
Avoid dust formation.[5]
-
Sweep up the spilled solid material and shovel it into a suitable container for disposal.[5]
-
Clean the spill area thoroughly.
Disposal:
-
Dispose of the chemical waste in accordance with local, state, and federal regulations.
-
Contact a licensed professional waste disposal service.[9]
-
Contaminated packaging should be disposed of as unused product.[9]
Experimental Workflow
The following diagram outlines the standard workflow for handling this compound in a research setting, from preparation to post-experiment cleanup.
References
- 1. glpbio.com [glpbio.com]
- 2. This compound | Bio-Techne Bisocience [bio-techne.com]
- 3. This compound | CAS#:912921-26-7 | Chemsrc [chemsrc.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. esschemco.com [esschemco.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. organon.com [organon.com]
- 9. spectrumchemical.com [spectrumchemical.com]
- 10. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 11. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
